molecular formula Br2Fe B8814574 Iron(II) bromide

Iron(II) bromide

Cat. No.: B8814574
M. Wt: 215.65 g/mol
InChI Key: GYCHYNMREWYSKH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Iron(II) Bromide (FeBr2) is an inorganic compound of significant interest in chemical research and development. It is commonly utilized as a catalyst in organic synthesis, particularly for facilitating oxidation processes and Atom Transfer Radical Polymerization (ATRP), a method for producing well-defined polymers . Its utility extends to organic synthesis as a reagent for preparing complex organic molecules and pharmaceutical intermediates . Beyond catalysis, this versatile compound serves as a precursor in materials science for the synthesis of other metal bromides, iron pyrite (FeS2) nanocrystals, and nanocrystalline thin films, which have potential applications in electronics and photovoltaics . It also finds use in the manufacturing of dyes and pigments . This yellow-brown solid exhibits high solubility in water (117 g/100 mL), methanol, ethanol, and tetrahydrofuran (THF) . Key physical properties include a melting point of 684 °C, a boiling point of 934 °C, and a density of 4.63 g/cm³ . The compound is hygroscopic and air-sensitive, requiring storage in a cool, dry place under ambient temperatures . Appropriate safety measures must be observed during handling; it is classified as causing severe skin burns and eye damage (H314) and serious eye damage (H318) . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

Molecular Formula

Br2Fe

Molecular Weight

215.65 g/mol

IUPAC Name

dibromoiron

InChI

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2

InChI Key

GYCHYNMREWYSKH-UHFFFAOYSA-L

Canonical SMILES

[Fe](Br)Br

physical_description

Light yellow to dark brown hygroscopic solid;  Soluble in water;  [Merck Index] Yellow odorless granules;  Hygroscopic and soluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Anhydrous Iron(II) Bromide from Iron Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary methods for the synthesis of anhydrous iron(II) bromide (FeBr₂) from elemental iron powder. Anhydrous this compound is a valuable precursor and catalyst in various chemical transformations, including the synthesis of pharmaceutical intermediates and other organometallic compounds.[1][2] The selection of a synthetic route depends on the desired purity, scale, and available laboratory equipment. This document outlines the direct reaction of iron with bromine and a solvent-mediated approach, providing detailed experimental protocols and relevant data.

Core Synthetic Pathways

The synthesis of anhydrous this compound from iron powder is fundamentally an oxidation-reduction reaction.[3] The two principal methods discussed are the direct combination of the elements at elevated temperatures and the reaction of iron powder with a bromine source in a suitable solvent system.

Direct Reaction of Iron and Bromine

The most straightforward method involves the direct reaction of metallic iron with bromine vapor at elevated temperatures.[1] This reaction is highly exothermic and requires careful control of the reaction conditions to prevent the formation of iron(III) bromide (FeBr₃), as bromine is a strong oxidizing agent.[4] The reaction proceeds according to the following equation:

Fe(s) + Br₂(g) → FeBr₂(s) [3][5]

Typically, this reaction is carried out by passing bromine vapor over heated iron powder in a tube furnace.

Solvent-Mediated Synthesis

To achieve milder reaction conditions and better control, the synthesis can be performed in a solvent. One documented method utilizes a methanol (B129727) solution of hydrobromic acid, which first forms a solvated complex that is subsequently dehydrated under vacuum to yield the pure anhydrous product.[6] An alternative green chemistry approach employs an ionic liquid as both a solvent and a catalyst, allowing for easier product separation and recycling of the reaction medium.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for a representative solvent-mediated synthesis protocol using an ionic liquid.[1]

ParameterValueMolar Equivalent
Iron (Fe) Powder0.56 g0.01 mol
Liquid Bromine (Br₂)1.6 g0.01 mol
1-n-butyl-3-methylimidazolium bromide ([bmim]Br)2.19 g0.01 mol
Reaction TemperatureTo be determined and optimizedN/A
Reaction TimeNot specifiedN/A
YieldTo be determined by weighingN/A

Experimental Protocols

Protocol 1: Synthesis via Direct Reaction with Bromine

This method is adapted from the general principle of direct halogenation of metals.[1]

Materials:

  • Fine iron powder (reduced)

  • Liquid bromine

  • Inert gas (e.g., Argon or Nitrogen)

  • Tube furnace

  • Quartz reaction tube

  • Gas washing bottle (for unreacted bromine)

Methodology:

  • Place a known quantity of iron powder in the center of a quartz reaction tube.

  • Assemble the tube in a tube furnace.

  • Purge the system with an inert gas to remove air and moisture. The presence of oxygen can lead to the formation of iron oxides.

  • Gently heat the iron powder to 200°C under a continuous flow of inert gas.[1]

  • Introduce bromine vapor into the reaction tube by passing the inert gas stream through a bubbler containing liquid bromine. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Maintain the reaction temperature at 200°C until all the iron powder has reacted. The formation of a yellow-brown solid indicates the product, anhydrous this compound.[5]

  • After the reaction is complete, stop the bromine flow and allow the system to cool to room temperature under the inert gas stream.

  • The product, anhydrous FeBr₂, can be collected from the reaction tube in a dry, inert atmosphere (e.g., a glovebox) to prevent hydration and oxidation.

Protocol 2: Synthesis in an Ionic Liquid[1]

This protocol provides a more controlled, "green chemistry" approach to the synthesis.[1]

Materials:

  • Reduced iron powder (0.56 g, 0.01 mol)

  • Liquid bromine (1.6 g, 0.01 mol)

  • 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) ionic liquid (2.19 g, 0.01 mol)

  • Polytetrafluoroethylene (PTFE) reactor (15 mL) with stirring capability

  • Heating and stirring apparatus

Methodology:

  • In a 15 mL PTFE reactor, add liquid bromine (1.6 g) and [bmim]Br ionic liquid (2.19 g).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the reduced iron powder (0.56 g) to the mixture.

  • Seal the reactor and heat it to the desired reaction temperature while stirring.

  • After the reaction is complete, cool the system to room temperature.

  • Slowly open the reactor in a fume hood.

  • The product, dissolved in the ionic liquid, can be separated by extraction with a suitable solvent (e.g., diethyl ether), followed by concentration and distillation of the solvent.[1]

  • The ionic liquid can potentially be recovered and reused.[1]

Protocol 3: Synthesis via Methanol Solvate (Dehydration Route)[6]

This method involves the formation of a hydrated complex followed by dehydration.

Materials:

  • Iron powder

  • Concentrated hydrobromic acid

  • Methanol

  • Vacuum oven or Schlenk line

Methodology:

  • Prepare a solution of concentrated hydrobromic acid in methanol.

  • Carefully add iron powder to the methanolic HBr solution. The reaction will produce hydrogen gas and the methanol solvate, [Fe(MeOH)₆]Br₂.[6] Caution: The reaction is exothermic and produces flammable hydrogen gas.

  • Once the reaction has ceased, the resulting solution containing the solvate is isolated.

  • The isolated methanol complex is then heated under vacuum. This step removes the methanol ligands, yielding pure, anhydrous FeBr₂.[6]

Process Visualization

The following diagrams illustrate the logical workflow for the direct synthesis and the ionic liquid-mediated synthesis of anhydrous this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Collection Fe Iron Powder React Heat Iron to 200°C Fe->React Br2 Liquid Bromine Introduce_Br2 Introduce Br2 Vapor Br2->Introduce_Br2 Inert_Gas Inert Gas (N2/Ar) Inert_Gas->React Cool Cool Under Inert Gas Inert_Gas->Cool React->Introduce_Br2 Introduce_Br2->Cool Collect Collect Anhydrous FeBr2 Cool->Collect

Caption: Workflow for Direct Synthesis of Anhydrous FeBr₂.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Fe Iron Powder Add_Fe Add Iron Powder Fe->Add_Fe Br2 Liquid Bromine Mix Mix Br2 and IL Br2->Mix IL Ionic Liquid ([bmim]Br) IL->Mix Mix->Add_Fe Heat Heat & Stir Add_Fe->Heat Cool Cool System Heat->Cool Extract Extract with Solvent Cool->Extract Isolate Isolate Anhydrous FeBr2 Extract->Isolate

References

An In-depth Technical Guide to the Crystal Structure and Space Group of Iron(II) Bromide (FeBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of anhydrous iron(II) bromide (FeBr₂). The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed reference for researchers in chemistry, materials science, and related fields.

Crystal Structure and Polymorphism

Anhydrous this compound crystallizes in a trigonal crystal system. It adopts the cadmium iodide (CdI₂) structure type, which is characterized by a layered arrangement of ions. In this structure, layers of iron(II) cations are sandwiched between two layers of bromide anions. These composite layers are stacked along the c-axis and held together by weak van der Waals forces. To date, no other polymorphs of anhydrous FeBr₂ at standard conditions have been prominently reported in the literature.

Crystallographic Data

The crystallographic data for FeBr₂ has been determined through single-crystal X-ray diffraction studies. The refined data from key literature, specifically the work of Haberecht, Borrmann, and Kniep (2001), are summarized in the table below.

Parameter Value Reference
Empirical Formula FeBr₂
Formula Weight 215.65 g/mol
Crystal System Trigonal[1]
Space Group P-3m1[1]
Space Group Number 164[1]
Lattice Parameters a = 3.776(1) Å[1]
c = 6.227(1) Å[1]
Unit Cell Volume 76.9 ų[1]
Z (Formula units per cell) 1[1]
Calculated Density 4.65 g/cm³
Temperature of Data Collection 293 K[1]

Atomic Coordinates and Displacement Parameters:

Atom Wyckoff Site x y z Uiso
Fe1a000
Br2d1/32/31/4

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of FeBr₂ involves the following key steps: synthesis of single crystals, X-ray diffraction data collection, and structure solution and refinement.

Synthesis of FeBr₂ Single Crystals

Single crystals of anhydrous FeBr₂ suitable for X-ray diffraction can be prepared by the reaction of iron powder with hydrobromic acid in methanol (B129727). The resulting methanol solvate, [Fe(MeOH)₆]Br₂, is then heated in a vacuum to yield pure, anhydrous FeBr₂. Slow sublimation of the crude product in a sealed, evacuated quartz ampoule can yield single crystals of suitable size and quality for diffraction studies.

X-ray Diffraction Data Collection

A suitable single crystal of FeBr₂ is mounted on a goniometer head of a single-crystal X-ray diffractometer. The following is a representative protocol for data collection:

  • Diffractometer: A four-circle diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) from a sealed X-ray tube or a microfocus source.

  • Temperature: Data is typically collected at room temperature (293 K). Low-temperature data collection (e.g., 100 K) can be performed using a cryostream to reduce thermal vibrations and improve data quality.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The scan width and exposure time per frame are optimized to ensure good signal-to-noise ratio and to accurately measure the intensities of a large number of reflections.

  • Data Processing: The raw diffraction images are processed using software such as CrysAlisPro or SAINT. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

The crystal structure is solved and refined using crystallographic software packages like SHELXS/SHELXL or Olex2.

  • Structure Solution: The positions of the heavy atoms (Fe and Br) are typically determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined by full-matrix least-squares on F². This iterative process minimizes the difference between the observed and calculated structure factors. The refinement includes the atomic coordinates, anisotropic displacement parameters for all atoms, and a scaling factor. The quality of the final refined structure is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Logical Relationships in FeBr₂ Crystallography

The following diagram illustrates the workflow for determining the crystal structure of FeBr₂.

FeBr2_Crystal_Structure_Workflow cluster_synthesis Crystal Synthesis cluster_diffraction X-ray Diffraction cluster_refinement Structure Determination cluster_result Final Crystal Structure synthesis Synthesis of FeBr₂ purification Purification & Crystal Growth synthesis->purification data_collection Data Collection purification->data_collection Single Crystal Selection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Intensity Data structure_refinement Structure Refinement structure_solution->structure_refinement crystal_data Crystallographic Data (Space Group, Lattice Parameters, Atomic Positions) structure_refinement->crystal_data Refined Model

References

An In-depth Technical Guide to the Magnetic Properties of Iron(II) Bromide at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) bromide (FeBr₂), a layered trigonal crystal, serves as a canonical model system for studying magnetism in low-dimensional and highly anisotropic materials. At low temperatures, it exhibits a fascinating array of magnetic phenomena, including a transition from a paramagnetic to an antiferromagnetic state and a field-induced metamagnetic transition. This guide provides a comprehensive overview of the magnetic properties of FeBr₂ at cryogenic temperatures, with a focus on its magnetic structure, phase transitions, and the experimental techniques used for their characterization.

Crystal and Magnetic Structure

FeBr₂ crystallizes in a trigonal structure with the space group P-3m1.[1] The Fe²⁺ ions are arranged in hexagonal layers, separated by two layers of Br⁻ ions. This layered structure gives rise to quasi-two-dimensional magnetic behavior.

Below the Néel temperature (Tₙ) of approximately 14.2 K, FeBr₂ enters an antiferromagnetic (AFM) state.[2] Neutron diffraction studies have been pivotal in determining the magnetic structure.[3] These experiments revealed that within each layer of Fe²⁺ ions, the magnetic moments are ferromagnetically aligned. However, the magnetic moments of adjacent layers are aligned in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field. The magnetic moments are oriented parallel to the hexagonal c-axis.[3]

Low-Temperature Magnetic Phase Transitions

The low-temperature magnetic behavior of FeBr₂ is rich and complex, particularly in the presence of an external magnetic field. The interplay between the strong ferromagnetic intra-layer coupling and the weaker antiferromagnetic inter-layer coupling, along with significant single-ion anisotropy, leads to a fascinating H-T (magnetic field-temperature) phase diagram.

Paramagnetic to Antiferromagnetic Transition

As FeBr₂ is cooled below its Néel temperature of 14.2 K, it undergoes a phase transition from a disordered paramagnetic (PM) state to an ordered antiferromagnetic (AFM) state.[2] This transition is characterized by a sharp peak in the specific heat and a cusp in the magnetic susceptibility. Interestingly, some studies suggest the existence of an intermediate domain state in a narrow temperature region just below the Néel temperature, which is thought to be influenced by stacking faults in the crystal structure.[2]

Metamagnetic Transition

FeBr₂ is a classic example of a metamagnet.[2] At temperatures below the Néel temperature, the application of a sufficiently strong external magnetic field parallel to the c-axis can induce a transition from the antiferromagnetic state to a ferromagnetic-like (FM) state. This is not a gradual process; instead, it occurs via a first-order phase transition at a critical field. At 4.2 K, this metamagnetic transition occurs at an applied field of approximately 3.15 T.[2] This transition is marked by a sudden jump in magnetization to a saturation value of about 4.4 µB per Fe²⁺ ion.[2]

The H-T phase diagram of FeBr₂ reveals the boundaries of these different magnetic phases. It features a second-order phase line separating the paramagnetic and antiferromagnetic phases at higher temperatures and a first-order line at lower temperatures corresponding to the metamagnetic transition. These lines meet at a multicritical point.

Quantitative Magnetic Properties

The magnetic properties of FeBr₂ have been extensively studied using various techniques. Below is a summary of key quantitative data.

PropertyValueNotes
Crystal StructureTrigonal, P-3m1Layered structure with Fe²⁺ ions in hexagonal sheets.[1]
Néel Temperature (Tₙ)~14.2 KTransition from paramagnetic to antiferromagnetic state.[2]
Metamagnetic Transition Field (Hₘ)~3.15 T at 4.2 KField-induced transition from AFM to FM-like state.[2]
Saturation Magnetization~4.4 µB / Fe²⁺ ionExceeds the spin-only value, indicating a significant orbital contribution.[2]
Magnetic StructureFerromagnetic layers coupled antiferromagneticallyMoments are aligned parallel to the c-axis.[3]
Magnetic Susceptibility

The magnetic susceptibility of FeBr₂ exhibits characteristic features of an antiferromagnet. Above the Néel temperature, in the paramagnetic regime, the susceptibility follows the Curie-Weiss law. As the temperature approaches Tₙ from above, the susceptibility increases, reaching a peak at the Néel temperature. Below Tₙ, the susceptibility decreases as the antiferromagnetic order is established.

Specific Heat

The specific heat of FeBr₂ shows a prominent lambda-like anomaly at the Néel temperature, which is indicative of a second-order phase transition. In the presence of an external magnetic field, the specific heat behavior becomes more complex, with the peak at Tₙ shifting and additional anomalies appearing at lower temperatures, corresponding to the different phase transitions in the H-T diagram.

Experimental Protocols

The characterization of the magnetic properties of FeBr₂ relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth

High-quality single crystals are essential for accurate measurements of the anisotropic magnetic properties of FeBr₂. A common method for growing FeBr₂ single crystals is the Bridgman technique.

Protocol:

  • Starting Materials: High-purity iron powder and bromine are used as starting materials.

  • Synthesis: Anhydrous FeBr₂ is first synthesized by reacting iron powder with bromine in a sealed, evacuated quartz ampoule. The reaction is typically carried out in a two-zone furnace to control the reaction rate.

  • Crystal Growth: The synthesized FeBr₂ powder is then sealed in another quartz ampoule with a conical tip. The ampoule is placed in a vertical Bridgman furnace.

  • Melting and Solidification: The furnace is heated to above the melting point of FeBr₂ (684 °C) to create a molten zone. The ampoule is then slowly lowered through a temperature gradient.

  • Cooling: As the ampoule moves into the cooler region of the furnace, the FeBr₂ melt slowly solidifies from the tip of the ampoule, promoting the growth of a single crystal. The lowering rate is a critical parameter and is typically on the order of a few millimeters per hour.

  • Annealing: The grown crystal is then annealed at a temperature just below its melting point for an extended period to reduce crystalline defects.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

Protocol:

  • Sample Preparation: A high-quality single crystal of FeBr₂ is mounted on an aluminum pin and placed inside a cryostat capable of reaching temperatures below 4.2 K.

  • Instrumentation: The experiment is performed on a two-axis or three-axis neutron spectrometer at a neutron source facility. A monochromatic neutron beam of a specific wavelength (e.g., 2.359 Å) is selected.

  • Data Collection: The crystal is oriented with a specific crystallographic axis (e.g., the c-axis) vertical. Diffraction patterns are collected by rotating the crystal and detector to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).

  • Temperature Dependence: Measurements are taken at various temperatures, both above and below the Néel temperature, to observe the emergence of magnetic Bragg peaks.

  • Magnetic Field Dependence: To study the metamagnetic transition, the experiment can be repeated with the cryostat placed in the bore of a superconducting magnet. Diffraction patterns are collected as a function of the applied magnetic field.

  • Data Analysis: The positions and intensities of the nuclear and magnetic Bragg peaks are analyzed to determine the magnetic structure, including the orientation and magnitude of the magnetic moments.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local magnetic environment of the ⁵⁷Fe nuclei.

Protocol:

  • Sample Preparation: A thin powder sample of FeBr₂ (enriched with ⁵⁷Fe if necessary) is prepared. For single-crystal studies, a thin, oriented crystal is used. The sample is placed in a cryostat.

  • Instrumentation: A Mössbauer spectrometer is used, which consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a detector, and data acquisition electronics.

  • Data Collection: The gamma rays from the source pass through the sample, and the transmitted intensity is measured as a function of the velocity of the source.

  • Temperature and Field Dependence: Spectra are collected at various temperatures, especially around the Néel temperature, and in the presence of an external magnetic field to study the hyperfine interactions.

  • Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity. The spectrum is fitted with a model that includes parameters for the isomer shift, quadrupole splitting, and magnetic hyperfine field. These parameters provide information about the oxidation state of the iron, the local symmetry, and the magnitude and direction of the internal magnetic field at the nucleus.

Visualizations

Magnetic Phase Diagram of FeBr₂

G cluster_legend Phases cluster_diagram H-T Phase Diagram of FeBr₂ PM Paramagnetic (PM) AFM Antiferromagnetic (AFM) FM Ferromagnetic-like (FM) T_label Temperature (K) T_axis H_label Magnetic Field (H) H_axis origin origin->T_axis origin->H_axis paramagnetic Paramagnetic antiferromagnetic Antiferromagnetic ferromagnetic Ferromagnetic-like TN Tₙ ≈ 14.2 K Hc_end Hc_start Hc_start->Hc_end 2nd Order Hm_start Hm_end Hm_start->Hm_end 1st Order (Metamagnetic) G cluster_workflow Neutron Diffraction Workflow for FeBr₂ start Synthesize & Grow FeBr₂ Single Crystal mount Mount Crystal in Cryostat start->mount cool Cool to Low Temperature (e.g., < 4.2 K) mount->cool diffract_zero_field Collect Diffraction Data (H = 0) cool->diffract_zero_field apply_field Apply External Magnetic Field diffract_zero_field->apply_field diffract_with_field Collect Diffraction Data (H > 0) apply_field->diffract_with_field analyze Analyze Bragg Peaks (Nuclear & Magnetic) diffract_with_field->analyze determine_structure Determine Magnetic Structure & Phase Transitions analyze->determine_structure

References

A Comprehensive Technical Guide to the Solubility of Iron(II) Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of anhydrous iron(II) bromide (FeBr₂), a compound of significant interest in various chemical syntheses, including as a catalyst in organic reactions. Understanding its solubility profile in organic solvents is critical for reaction design, optimization, and scale-up. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and provides a visual workflow to guide researchers.

Quantitative Solubility of this compound

Anhydrous this compound is a hygroscopic, yellow to dark brown solid. Its solubility in organic solvents is influenced by factors such as the polarity of the solvent and its ability to form coordination complexes with the iron center. While FeBr₂ is known to be soluble in several common organic solvents, precise quantitative data is sparse in readily available literature. The dissolution in polar aprotic solvents like tetrahydrofuran (B95107) (THF) is notably facilitated by the formation of stable complexes.

The following table summarizes the available quantitative and qualitative solubility data for anhydrous FeBr₂ in various organic solvents.

SolventChemical FormulaTypeSolubilityTemperature (°C)Notes
PyridineC₅H₅NPolar aprotic0.49 g / 100 g[1]25Quantitative data available.
Tetrahydrofuran (THF)C₄H₈OPolar aproticSoluble[2][3][4]Not SpecifiedForms a stable bis(THF) complex, FeBr₂(THF)₂.
MethanolCH₃OHPolar proticSoluble[2][3][4]Not SpecifiedQualitative description.
EthanolC₂H₅OHPolar proticVery Soluble[2][5]Not SpecifiedQualitative description.
AcetonitrileCH₃CNPolar aproticSoluble[2]Not SpecifiedQualitative description.
Diethyl Ether(C₂H₅)₂OWeakly polarSoluble[1]Not SpecifiedQualitative description.
BenzeneC₆H₆Non-polarSoluble[1]Not SpecifiedQualitative description.
Propylene CarbonateC₄H₆O₃Polar aproticSoluble[1]25Qualitative description.
DichloromethaneCH₂Cl₂Non-polarInsolubleNot SpecifiedGenerally considered insoluble in non-polar halogenated solvents.
HexaneC₆H₁₄Non-polarInsolubleNot SpecifiedGenerally insoluble in non-polar aliphatic hydrocarbons.

Note: The qualitative term "soluble" indicates that the substance dissolves to a significant extent, but specific quantitative values have not been found in the surveyed literature. Researchers should experimentally determine the solubility for their specific applications.

Experimental Protocol: Gravimetric Determination of FeBr₂ Solubility

Given the hygroscopic nature of anhydrous FeBr₂, its handling and the determination of its solubility require careful experimental technique to exclude atmospheric moisture. The following protocol outlines a standard gravimetric method for determining the solubility of FeBr₂ in a given organic solvent.

Objective: To determine the solubility of anhydrous FeBr₂ in a specified organic solvent at a constant temperature.

Materials:

  • Anhydrous this compound (FeBr₂)

  • Anhydrous organic solvent of interest

  • Inert gas (e.g., Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Thermostatically controlled shaker or stirring plate with a water/oil bath

  • Vials or flasks with airtight septa

  • Syringes and needles

  • 0.2 µm syringe filters (compatible with the solvent)

  • Pre-weighed, oven-dried weighing bottles

  • Analytical balance (4 decimal places)

  • Vacuum oven

Procedure:

  • Preparation (Inert Atmosphere):

    • All glassware must be oven-dried and cooled under a stream of inert gas or inside a glovebox.

    • Perform all manipulations of anhydrous FeBr₂ and the anhydrous solvent under an inert atmosphere (glovebox or Schlenk line) to prevent moisture contamination.

  • Sample Preparation:

    • To a series of vials, add a measured volume of the anhydrous organic solvent (e.g., 5.00 mL).

    • Add excess anhydrous FeBr₂ to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials securely with airtight septa.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirring plate within a water/oil bath set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured solubility is constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Maintain the vials at the constant temperature of the experiment.

    • Using a syringe fitted with a needle, carefully withdraw a known volume of the supernatant (e.g., 2.00 mL), avoiding any solid particles.

    • Immediately attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry weighing bottle.

  • Gravimetric Analysis:

    • Record the total mass of the weighing bottle containing the saturated solution.

    • Place the weighing bottle in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the FeBr₂. The temperature should be above the boiling point of the solvent but well below the decomposition temperature of FeBr₂.

    • Once the solvent is fully evaporated, cool the weighing bottle to room temperature in a desiccator under vacuum.

    • Weigh the bottle containing the dry FeBr₂ residue. Repeat the drying and weighing cycles until a constant mass is obtained.

  • Calculation:

    • Mass of the saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)

    • Mass of dissolved FeBr₂: (Mass of weighing bottle + residue) - (Mass of empty weighing bottle)

    • Mass of the solvent: (Mass of the saturated solution) - (Mass of dissolved FeBr₂)

    • Solubility: (Mass of dissolved FeBr₂ / Mass of the solvent) x 100. Express the result as g of FeBr₂ per 100 g of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of FeBr₂ solubility.

G Workflow for Gravimetric Solubility Determination of FeBr₂ cluster_prep Preparation (Inert Atmosphere) cluster_exp Experimental Procedure cluster_analysis Analysis prep1 Dry all glassware prep2 Prepare anhydrous solvent prep1->prep2 prep3 Handle FeBr₂ in glovebox/Schlenk line prep2->prep3 exp1 Add excess FeBr₂ to a known volume of solvent prep3->exp1 exp2 Seal vials and place in thermostatic shaker exp1->exp2 exp3 Equilibrate for 24-48 hours at constant temperature exp2->exp3 exp4 Withdraw supernatant with a syringe exp3->exp4 exp5 Filter solution into a pre-weighed bottle exp4->exp5 an1 Weigh the solution exp5->an1 an2 Evaporate solvent in a vacuum oven an1->an2 an3 Weigh the dry FeBr₂ residue an2->an3 an4 Calculate solubility (g/100g solvent) an3->an4

Caption: A flowchart of the gravimetric method for determining FeBr₂ solubility.

References

An In-depth Technical Guide to the Thermodynamic Stability of Iron(II) Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Iron(II) bromide (FeBr₂), also known as ferrous bromide, is a versatile inorganic compound utilized as a precursor in the synthesis of other iron compounds and as a catalyst in certain chemical reactions.[1] Like many metal halides, this compound is hygroscopic and can form a series of hydrates with the general formula FeBr₂·n H₂O. The degree of hydration significantly influences the compound's physical and chemical properties, including its crystal structure, solubility, and reactivity. For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic stability of these hydrates is paramount for ensuring reproducibility in experimental work, for the formulation of stable pharmaceutical products, and for process optimization.

This guide will delve into the known thermodynamic properties of anhydrous this compound and the stability of its dihydrate, tetrahydrate, hexahydrate, and nonahydrate forms. It will also provide detailed experimental methodologies for the characterization of these compounds and their phase transitions.

Known Hydrates of this compound and their Stability

This compound is known to form several stable hydrates, with the degree of hydration being highly dependent on the crystallization temperature from an aqueous solution.[1][2][3] The following hydrates have been identified:

  • This compound nonahydrate (FeBr₂·9H₂O): Forms at temperatures below -29.3°C.[2][3]

  • This compound hexahydrate (FeBr₂·6H₂O): This pale green crystalline solid is the form that typically crystallizes at room temperature.[2][3]

  • This compound tetrahydrate (FeBr₂·4H₂O): Forms from aqueous solutions at temperatures above 49°C.[2][3]

  • This compound dihydrate (FeBr₂·2H₂O): This hydrate (B1144303) is formed at temperatures exceeding 83°C.[2][3]

The interconversion of these hydrates is a reversible process driven by changes in temperature and the partial pressure of water vapor. Heating the higher hydrates will lead to sequential dehydration to form the lower hydrates and ultimately the anhydrous salt.

Thermodynamic Data

Table 1: Standard Thermodynamic Properties of Anhydrous this compound (FeBr₂) at 298.15 K

Thermodynamic PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH⁰-251.4kJ/mol
Standard Molar Gibbs Free Energy of FormationΔfG⁰-239.6kJ/mol
Standard Molar EntropyS⁰140J/(mol·K)

Data sourced from a chemical properties database.

The negative values for the standard enthalpy and Gibbs free energy of formation indicate that anhydrous this compound is thermodynamically stable with respect to its constituent elements in their standard states.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic stability and dehydration pathways of metal salt hydrates are typically investigated using a combination of thermoanalytical techniques. The following protocols describe the general methodologies that can be applied to the study of this compound hydrates.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content of the hydrates and to identify the temperature ranges of dehydration steps.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the this compound hydrate is placed in a TGA crucible.

  • The crucible is heated in the TGA furnace under a controlled atmosphere (e.g., dry nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • Weight loss steps in the resulting TGA curve correspond to the loss of water molecules. The stoichiometry of the dehydration can be calculated from the percentage of weight loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy changes (ΔH) associated with dehydration and other phase transitions.

Methodology:

  • A small, weighed sample of the this compound hydrate is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated in the DSC instrument at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic peaks in the DSC thermogram correspond to processes that absorb heat, such as dehydration and melting. The area under these peaks is proportional to the enthalpy change of the transition.

Combined TGA-DSC

Modern instruments can perform TGA and DSC measurements simultaneously on the same sample. This allows for the direct correlation of mass loss events with their corresponding enthalpy changes, providing a more complete picture of the dehydration process.

Visualization of Stability and Experimental Workflow

The following diagrams, generated using the Graphviz (DOT language), illustrate the relationships between the different this compound hydrates and a typical experimental workflow for their characterization.

FeBr2_Hydrate_Stability cluster_temp Temperature (°C) T_neg29 < -29.3 FeBr2_9H2O FeBr₂·9H₂O (Nonahydrate) T_room Room Temp. FeBr2_6H2O FeBr₂·6H₂O (Hexahydrate) T_49 > 49 FeBr2_4H2O FeBr₂·4H₂O (Tetrahydrate) T_83 > 83 FeBr2_2H2O FeBr₂·2H₂O (Dihydrate) FeBr2_9H2O->FeBr2_6H2O Heating FeBr2_6H2O->FeBr2_9H2O Hydration FeBr2_6H2O->FeBr2_4H2O Heating FeBr2_4H2O->FeBr2_6H2O Hydration FeBr2_4H2O->FeBr2_2H2O Heating FeBr2_2H2O->FeBr2_4H2O Hydration FeBr2 FeBr₂ (Anhydrous) FeBr2_2H2O->FeBr2 Heating FeBr2->FeBr2_2H2O Hydration

Figure 1: Temperature-dependent stability of this compound hydrates.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermoanalytical Characterization cluster_interpretation Data Interpretation Sample This compound Hydrate Sample TGA_DSC Simultaneous TGA-DSC Analysis Sample->TGA_DSC TGA_Data Mass Loss vs. Temperature (TGA) TGA_DSC->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC) TGA_DSC->DSC_Data Dehydration_Steps Identify Dehydration Temperatures and Stoichiometry TGA_Data->Dehydration_Steps Enthalpy_Calc Calculate Enthalpy of Dehydration (ΔH) DSC_Data->Enthalpy_Calc Stability_Profile Determine Thermodynamic Stability Profile Dehydration_Steps->Stability_Profile Enthalpy_Calc->Stability_Profile

Figure 2: Experimental workflow for thermodynamic stability analysis.

Conclusion

The thermodynamic stability of this compound hydrates is a critical consideration for their application in research and development. While quantitative thermodynamic data for the hydrated forms remains elusive in the current body of literature, this guide has provided a comprehensive overview of the known hydrates, their temperature-dependent stability, and the experimental methodologies required for their full characterization. The provided workflow and diagrams serve as a valuable resource for researchers investigating the properties of these materials. Further experimental work is necessary to determine the precise thermodynamic parameters (ΔfH⁰, ΔfG⁰, and S⁰) for each hydrated species, which will enable a more complete understanding of the this compound-water system.

References

coordination chemistry of FeBr2 with various ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of Iron(II) Bromide (FeBr₂) with Various Ligands

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (FeBr₂) is a versatile and cost-effective precursor for a vast array of coordination complexes. Its ability to coordinate with a wide range of ligands—donating through nitrogen, phosphorus, oxygen, sulfur, and halide atoms—makes it a cornerstone in inorganic synthesis, catalysis, and materials science. This document provides a comprehensive overview of the coordination chemistry of FeBr₂, detailing its interactions with various ligand classes. It includes structured data on the resulting complexes, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways and reaction mechanisms to facilitate a deeper understanding for researchers and professionals in the field.

Introduction to this compound

Anhydrous this compound is a yellow-to-brownish paramagnetic solid that serves as a common starting material for the synthesis of other iron compounds.[1] In its solid state, FeBr₂ adopts a polymeric cadmium iodide (CdI₂) crystal structure, where Fe(II) ions occupy octahedral holes between close-packed layers of bromide ions.[1] This polymeric structure is readily broken down in the presence of coordinating solvents or ligands, allowing for the formation of a diverse range of monomeric, dimeric, and polymeric coordination complexes. The Fe(II) center, with its d⁶ electron configuration, can exist in high-spin (S=2) or low-spin (S=0) states depending on the ligand field strength, leading to a rich variety of magnetic and electronic properties.[2][3]

Coordination Chemistry with Various Ligands

The coordination chemistry of FeBr₂ is dominated by its Lewis acidic Fe(II) center, which readily accepts electron pairs from a multitude of donor ligands. The resulting complexes exhibit diverse geometries, including tetrahedral, square pyramidal, and octahedral, dictated by the steric and electronic properties of the coordinated ligands.

Nitrogen-Donor Ligands

Nitrogen-donor ligands are among the most extensively studied with FeBr₂.

  • Bidentate Ligands (e.g., bipy, TMEDA): Ligands like 2,2'-bipyridine (B1663995) (bpy) and N,N,N',N'-tetramethylethylenediamine (TMEDA) readily form stable chelate complexes. For example, FeBr₂(TMEDA) is a key intermediate in iron-catalyzed cross-coupling reactions.[4] The synthesis of dissymmetrical complexes of the type [Fe(bpy)₂(S)₂]²⁺ (where S is a solvent molecule like acetonitrile) has also been reported, serving as precursors for more complex structures.[5]

  • Tridentate and Pincer Ligands: Pincer ligands form highly stable complexes, often with a defined geometry. For instance, PNP' pincer ligands react with FeBr₂(THF)₂ to yield tetrahedral complexes of the formula [Fe(PNP')Br₂], which have applications in asymmetric hydrogenation catalysis.[6] Similarly, tridentate dqp (2,6-diquinolylpyridine) ligands have been used to create near-perfect octahedral geometries around the iron center.[7]

Phosphorus-Donor Ligands

Phosphine (B1218219) ligands, particularly chelating diphosphines, are crucial in stabilizing iron complexes for catalysis.

  • Bis(diphenylphosphino)ethane (dppe): The reaction of FeBr₂ with one equivalent of dppe in refluxing THF yields the light green, analytically pure complex [FeBr₂(dppe)].[8] This complex is a versatile starting material for a range of cyclopentadienyl (B1206354) and hydride derivatives.[8] The structure of [FeBr₂(dppe)] has been determined by X-ray crystallography.[8]

  • Other Phosphines: A variety of other phosphine ligands, including multidentate and hemilabile P,O-donor ligands, have been coordinated to FeBr₂ to explore their catalytic reactivity and electronic properties.[9][10] Cationic terminal PH₃ complexes have also been synthesized from iron(II) bisphosphine precursors.[11]

Halide Ligands

FeBr₂ reacts with other halide sources to form anionic halo-complexes.

  • Tetrahaloferrate(II) formation: In the presence of two equivalents of a bromide salt, such as tetraethylammonium (B1195904) bromide, FeBr₂ forms the tetrahedral tetra-coordinate complex [(C₂H₅)₄N]₂[FeBr₄].[1] These ionic iron complexes have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP).[12] The reaction involves the abstraction of a halogen atom by the [Fe(II)Br₄]²⁻ complex to form a transient [Fe(III)Br₅]²⁻ species.[12]

Oxygen- and Sulfur-Donor Ligands
  • Oxygen Donors: Anhydrous FeBr₂ readily forms solvates with oxygen-donor solvents like THF and methanol (B129727), such as FeBr₂(THF)₂ and [Fe(MeOH)₆]Br₂.[1][6] Quinaldate ligands, coordinating through both nitrogen and oxygen, form complexes like Na[Fe(qn)₂(Br)]·DMF.[13]

  • Sulfur Donors: Ligands such as thioacetamide (B46855) and thiourea (B124793) form tetrahedral complexes of the stoichiometry FeBr₂L₂.[14] Bulky bis(anilido)thioether ligands have also been used to synthesize new iron complexes.[15]

Data Presentation: Properties of FeBr₂ Complexes

Table 1: Structural Data for Selected FeBr₂ Complexes
ComplexCoordination GeometryFe-Br Bond Length (Å)Fe-Ligand Bond Length (Å)Reference
[FeBr₂(dppe)]Tetrahedral2.422, 2.435Fe-P: 2.55 (avg)[8][16]
FeBr₂(TMEDA)Tetrahedral2.39 (avg)Fe-N: 2.22 (avg)[4]
[Fe(III)(Br)₂(Pc-L)]BrDistorted Octahedral2.422, 2.435Fe-N: 2.102 - 2.188[17]
[FeBr₂(κ³-H₂LDPM)]Trigonal Bipyramidal2.49 (avg)Fe-N: 2.20, Fe-S: 2.38 (avg)[15]
Table 2: Spectroscopic and Magnetic Data for Selected FeBr₂ Complexes
ComplexTechniqueKey DataInterpretationReference
Anhydrous FeBr₂Magnetic Susceptibilityχ = +13,600·10⁻⁶ cm³/molParamagnetic, High-Spin Fe(II)[1]
Anhydrous FeBr₂Mössbauer Spectroscopy-Antiferromagnetic ordering below 14.2 K[18]
FeBr₂(Thioacetamide)₂Mössbauer SpectroscopyIS > 1.0 mm/s, QS > 3.0 mm/sTetrahedral, High-Spin Fe(II), distorted[14]
[Fe(dppe)₂(H)(PH₃)][BArF₄]³¹P NMRδP = -91.4 ppm (pentet, for PH₃)Coordination of PH₃ to Fe(II) center[11]
--INVALID-LINK--₂UV-Vis SpectroscopyMLCT bandCharge transfer from Fe(II) to bpy ligand[19]

IS = Isomer Shift; QS = Quadrupole Splitting; MLCT = Metal-to-Ligand Charge Transfer

Experimental Protocols

Synthesis of Anhydrous FeBr₂

Anhydrous FeBr₂ can be prepared by reacting iron powder with a methanol solution of concentrated hydrobromic acid. This initially forms the methanol solvate [Fe(MeOH)₆]Br₂. Heating this complex in a vacuum removes the methanol, yielding pure, anhydrous FeBr₂.[1] An alternative method involves the reaction of iron powder with liquid bromine in the presence of an ionic liquid like 1-n-butyl-3-methylimidazolium bromide.[20]

Synthesis of [FeBr₂(dppe)] (II)

Materials: Anhydrous FeBr₂ (3.45 g, 16.0 mmol), 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (6.43 g, 16.0 mmol), Tetrahydrofuran (THF) (40 mL). Procedure:

  • A mixture of FeBr₂ and dppe is placed in a flask under an inert atmosphere.

  • THF (40 mL) is added at room temperature.

  • The mixture is heated to reflux and stirred overnight.

  • After cooling, the mixture is filtered.

  • The collected solid is washed with toluene (B28343) and dried in vacuo. Result: A light green solid is obtained in excellent yield (9.28 g, 94%).[8]

Synthesis of Fe(bpy)₃₂

Materials: FeCl₂ (0.1 g), 2,2'-bipyridine (bpy) (0.4 g), Sodium tetrafluoroborate (B81430) (NaBF₄) (0.2 g), water, ethanol (B145695). Procedure:

  • FeCl₂ is dissolved in a minimum amount of water.

  • Bpy is dissolved in a minimum amount of ethanol.

  • The two solutions are mixed, resulting in a deep red solution.

  • A solution of NaBF₄ (0.2 g) in water is added to the mixture.

  • The resulting deep red precipitate is collected by filtration.

  • The solid is washed with cold water and then cold ethanol and dried.[19]

Visualizations: Pathways and Mechanisms

Synthesis_Pathways General Synthesis Pathways for FeBr2 Complexes cluster_ligands Ligands (L) cluster_products Coordination Complexes FeBr2 Anhydrous FeBr2 (Polymeric Solid) Solvated [FeBr2(S)n] (Solvated Intermediate, e.g., S=THF) FeBr2->Solvated Coordinating Solvent (S) Neutral_Complex [FeBr2(L)n] (Neutral Complex) Solvated->Neutral_Complex + Ligand (L) - Solvent (S) Anionic_Complex [FeBr4]2- (Anionic Complex) Solvated->Anionic_Complex + 2X- N_Ligand N-donor (e.g., bpy, TMEDA) P_Ligand P-donor (e.g., dppe) X_Ligand Halide (X-) (e.g., Br-)

Caption: General synthesis pathways for FeBr₂ complexes.

ATRP_Mechanism Simplified ATRP Mechanism with FeBr2-based Catalyst FeII_complex [Fe(II)Br4]2- (Activator) FeIII_complex [Fe(III)Br5]2- (Deactivator) FeII_complex->FeIII_complex k_act FeIII_complex->FeII_complex k_deact Initiator R-Br (Initiator) Initiator->FeII_complex Radical Pn• (Propagating Radical) Initiator->Radical k_act Dormant Pn-Br (Dormant Polymer) Dormant->Radical Radical->FeIII_complex Radical->Dormant k_deact Polymer P(n+1)-Br Radical->Polymer k_p Monomer Monomer

Caption: Atom Transfer Radical Polymerization (ATRP) mechanism.

Caption: Ligand field effect on Fe(II) spin state.

Reactivity and Catalytic Applications

FeBr₂ and its coordination complexes are not just synthetic curiosities; they are potent catalysts and reactive intermediates.

  • Cross-Coupling Reactions: FeBr₂(TMEDA) and related complexes are effective pre-catalysts for cross-coupling reactions, providing a more sustainable alternative to palladium- or nickel-based systems.[4]

  • Hydrogenation and Hydrosilylation: Iron pincer complexes derived from FeBr₂ are efficient catalysts for the hydrogenation of ketones, aldehydes, and other unsaturated substrates.[6]

  • Polymerization: As detailed above, FeBr₂ in combination with halide salts catalyzes Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with controlled molecular weights and low polydispersities.[12]

  • Cycloisomerization: FeBr₂ has been shown to catalyze the cycloisomerization of alkynoic acids, forming lactone intermediates that can be trapped by nucleophiles to generate complex N-heterocycles.[21]

Conclusion

The coordination chemistry of this compound is rich and multifaceted, offering access to a vast chemical space of complexes with diverse structures, electronic properties, and reactivities. The ease of synthesis and the low cost of iron make FeBr₂-derived compounds highly attractive for applications in catalysis, materials science, and bioinorganic chemistry. A thorough understanding of the fundamental coordination principles—how ligand choice dictates geometry, spin state, and reactivity—is paramount for the rational design of new iron-based systems for a wide range of applications, from drug development to sustainable chemical synthesis.

References

physical and chemical properties of anhydrous ferrous bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous ferrous bromide (FeBr₂), a versatile inorganic compound, has garnered significant attention in various scientific and industrial domains. Its utility as a catalyst in organic synthesis, a precursor for novel materials, and its potential applications in pharmaceutical research underscore the importance of a thorough understanding of its physicochemical properties. This technical guide provides an in-depth exploration of anhydrous ferrous bromide, encompassing its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an overview of its applications, with a particular focus on its relevance to drug development. The information is presented to cater to the needs of researchers, scientists, and professionals in the field of drug development, with a strong emphasis on structured data presentation and procedural clarity.

Physical Properties

Anhydrous ferrous bromide is a yellow to brownish-colored paramagnetic solid.[1] It is highly hygroscopic and will readily absorb moisture from the atmosphere.[2] Due to its sensitivity to air and moisture, it requires handling and storage under inert conditions.[3] Key physical properties are summarized in Table 1 for easy reference.

PropertyValueReferences
Molecular Formula FeBr₂
Molecular Weight 215.65 g/mol
Appearance Yellow to dark brown lumps or powder[4]
Melting Point 684 °C
Boiling Point 934 °C
Density 4.63 g/mL at 25 °C
Solubility
WaterSoluble
EthanolVery soluble
Tetrahydrofuran (THF)Soluble
Methanol (B129727)Soluble
Crystal Structure Cadmium iodide (CdI₂) type, rhombohedral[1]

Chemical Properties

Anhydrous ferrous bromide exhibits a range of chemical behaviors, primarily characterized by its Lewis acidity and its role as a source of ferrous ions.

Reactivity
  • Hygroscopicity and Air Sensitivity: Anhydrous FeBr₂ is highly susceptible to moisture and air. In the presence of moisture, it forms hydrates, and exposure to air can lead to oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state.[5] Therefore, stringent anhydrous and anaerobic handling techniques are imperative.

  • Lewis Acidity: The iron(II) center in ferrous bromide acts as a Lewis acid, accepting electron pairs from Lewis bases. This property is the foundation of its catalytic activity in a variety of organic transformations.[6]

  • Reactions with Halogens: Ferrous bromide reacts with bromine to form the mixed-valence species [FeBr₃Br₉]⁻.[1]

Role in Organic Synthesis

Anhydrous ferrous bromide is a versatile catalyst in organic synthesis, primarily utilized for its Lewis acidic nature. It has been employed in a range of reactions, including:

  • Cross-Coupling Reactions: Ferrous bromide can catalyze cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming reactions.[7][8]

  • C-H Bond Activation: Iron catalysts, including ferrous bromide, have been explored for the activation of otherwise inert C-H bonds, enabling the direct functionalization of organic molecules.[9][10][11][12][13]

Experimental Protocols

Synthesis of Anhydrous Ferrous Bromide

Several methods can be employed for the synthesis of anhydrous ferrous bromide. The choice of method often depends on the available starting materials and the desired purity.

This method involves the direct reaction of iron powder with liquid bromine.

  • Experimental Workflow:

Synthesis_Method_1 reagents Iron Powder + Liquid Bromine reactor Reaction Vessel (e.g., Schlenk flask) reagents->reactor Inert Atmosphere heating Heating (e.g., 200 °C) reactor->heating purification Purification (e.g., Sublimation) heating->purification product Anhydrous FeBr₂ purification->product

Caption: Synthesis of anhydrous FeBr₂ from iron and bromine.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place finely divided iron powder.

    • Carefully add liquid bromine dropwise to the iron powder with stirring. The reaction is exothermic and should be controlled.

    • Once the addition is complete, heat the reaction mixture to approximately 200 °C to ensure the reaction goes to completion.[6]

    • The crude ferrous bromide can be purified by sublimation under vacuum.

This method provides a convenient route to the methanol solvate, which is then dehydrated.

  • Experimental Workflow:

Synthesis_Method_2 reagents Iron Powder + HBr in Methanol reaction Reaction at Room Temperature reagents->reaction solvate [Fe(MeOH)₆]Br₂ reaction->solvate dehydration Heating under Vacuum solvate->dehydration product Anhydrous FeBr₂ dehydration->product

Caption: Synthesis of anhydrous FeBr₂ via a methanol solvate.

  • Procedure:

    • Add iron powder to a solution of concentrated hydrobromic acid in methanol.[1]

    • Stir the mixture at room temperature. Hydrogen gas will be evolved. The reaction yields the methanol solvate [Fe(MeOH)₆]Br₂.[1]

    • Isolate the solvate by filtration.

    • Heat the isolated methanol complex under vacuum to remove the methanol and obtain pure anhydrous FeBr₂.[1]

Commercially available ferrous bromide hydrate (B1144303) can be dehydrated to the anhydrous form.

  • Experimental Workflow:

Dehydration_Workflow start FeBr₂·xH₂O heating Heating under Vacuum or in HBr stream start->heating product Anhydrous FeBr₂ heating->product Drug_Development_Relevance FeBr2 Anhydrous FeBr₂ (Lewis Acid Catalyst) Reactions Cross-Coupling & C-H Activation FeBr2->Reactions Catalyzes Molecules Synthesis of Novel Organic Molecules Reactions->Molecules DrugDev Drug Discovery & Development Molecules->DrugDev Leads to

References

Spectroscopic Characterization of Iron(II) Bromide Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Iron(II) bromide (FeBr₂) complexes. This compound and its coordination complexes are of significant interest in various fields, including catalysis, materials science, and as precursors for synthesizing novel pharmaceutical compounds. Understanding the electronic and geometric structure of these complexes is crucial for predicting their reactivity and designing new materials with desired properties. This guide details the application of Mössbauer, Ultraviolet-Visible (UV-Vis), Vibrational (Infrared and Raman), and X-ray Absorption spectroscopy for the elucidation of the coordination environment, oxidation state, and bonding characteristics of FeBr₂ complexes.

Introduction to the Spectroscopic Analysis of this compound Complexes

Iron(II) is a d⁶ transition metal ion that can adopt various coordination geometries, most commonly tetrahedral and octahedral. The spectroscopic properties of its complexes are highly sensitive to the coordination number, the nature of the ligands, and the overall symmetry of the complex. Spectroscopic techniques provide invaluable insights into these structural features, both in the solid state and in solution. This guide will focus on the practical application of key spectroscopic methods for the characterization of FeBr₂ complexes, offering both theoretical background and practical considerations.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying iron-containing samples. It probes the nuclear energy levels of the ⁵⁷Fe isotope, providing detailed information about the oxidation state, spin state, and coordination environment of the iron atom.

Key Mössbauer Parameters for this compound Complexes

The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

  • Isomer Shift (δ): The isomer shift is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state and coordination number of the iron atom. For high-spin Iron(II) complexes, isomer shifts are typically in the range of +0.7 to +1.5 mm/s (relative to iron metal at room temperature). Tetrahedral Fe(II) complexes generally exhibit lower isomer shifts than octahedral complexes due to shorter metal-ligand bond distances and increased covalency.

  • Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with an asymmetric electric field gradient (EFG) at the nucleus. This asymmetry is caused by distortions from cubic symmetry in the electron distribution and the ligand field. High-spin Fe(II) (d⁶) has a non-spherically symmetric d-electron shell, which often leads to significant quadrupole splitting. The magnitude of ΔE_Q can provide information about the coordination geometry and the electronic ground state of the complex.

ComplexCoordination GeometryIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Temperature (K)
FeBr₂·4H₂OOctahedral1.252.95295
FeBr₂·2H₂OOctahedral1.232.60295
FeBr₂(BTH)₂Tetrahedral1.05--

BTH = Benzothiazole

Experimental Protocol: Mössbauer Spectroscopy of an Air-Sensitive this compound Complex

Given that Iron(II) complexes can be sensitive to oxidation, handling and measurement under an inert atmosphere are crucial.

Figure 1. Experimental workflow for Mössbauer spectroscopy of an air-sensitive this compound complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For transition metal complexes, the absorption bands in the UV-Vis region can be broadly classified into d-d transitions and charge-transfer (CT) transitions.

  • d-d Transitions: These transitions occur between the split d-orbitals of the iron(II) ion. For high-spin octahedral Fe(II) complexes, a single, broad, and weak absorption band corresponding to the ⁵T₂g → ⁵E_g transition is typically observed in the near-infrared region. Tetrahedral high-spin Fe(II) complexes also show a transition in the near-infrared, assigned as ⁵E → ⁵T₂. These transitions are formally Laporte-forbidden, resulting in low molar absorptivities (ε).

  • Charge-Transfer (CT) Transitions: CT bands are usually much more intense than d-d bands and occur at higher energies (in the UV or high-energy visible region). They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). For Fe(II) complexes with π-acceptor ligands, MLCT bands are common.

ComplexCoordination Geometryλ_max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Assignment
[FeBr₄]²⁻ (in situ)Tetrahedral~700-800Low⁵E → ⁵T₂ (d-d)
FeBr₂(g)-250, 280-Charge Transfer
Fe₂Br₄(g)-250, 280-Charge Transfer

Experimental Protocol: UV-Vis Spectroscopy of an Air-Sensitive this compound Complex in Solution

Figure 2. Workflow for UV-Vis spectroscopy of an air-sensitive this compound complex in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the bonding within a molecule by probing its vibrational modes. Both IR and Raman spectroscopy are valuable for characterizing FeBr₂ complexes, particularly for identifying metal-ligand and metal-halide vibrations.

  • Far-Infrared (Far-IR) Spectroscopy: The Fe-Br stretching vibrations typically occur in the far-infrared region of the spectrum (below 400 cm⁻¹). The number and position of these bands can be indicative of the coordination geometry. For example, a tetrahedral FeBr₄²⁻ anion would exhibit a single Fe-Br stretching mode (T₂ symmetry) in the IR spectrum, while a square planar trans-[FeBr₂(L)₂] complex would show one IR-active Fe-Br stretch.

  • Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For centrosymmetric complexes, vibrations that are IR-active are Raman-inactive, and vice versa (the rule of mutual exclusion). This can be a powerful tool for distinguishing between different isomers.

Vibrational ModeTypical Frequency Range (cm⁻¹)
ν(Fe-Br) terminal200 - 300
ν(Fe-Br) bridging150 - 250
ν(Fe-N)200 - 400

Experimental Protocol: IR and Raman Spectroscopy of a Solid-State this compound Complex

Figure 3. General experimental workflow for IR and Raman spectroscopy of solid-state this compound complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For FeBr₂ complexes, Fe K-edge XAS is most commonly employed.

  • X-ray Absorption Near Edge Structure (XANES): The XANES region, which includes the pre-edge and the main absorption edge, is sensitive to the oxidation state and coordination geometry of the iron center. The energy of the absorption edge shifts to higher values with increasing oxidation state. The intensity and shape of the pre-edge features can distinguish between centrosymmetric (e.g., octahedral) and non-centrosymmetric (e.g., tetrahedral) coordination environments.

  • Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic environment of the absorbing iron atom, including the types of neighboring atoms, their distances, and their coordination numbers. Analysis of the EXAFS can provide precise Fe-Br and Fe-ligand bond lengths.

ParameterInformation Obtained
Edge EnergyOxidation state of iron
Pre-edge FeaturesCoordination geometry (e.g., tetrahedral vs. octahedral)
EXAFS OscillationsBond distances (Fe-Br, Fe-L), coordination numbers

Experimental Protocol: X-ray Absorption Spectroscopy of an this compound Complex

Figure 4. General experimental workflow for X-ray Absorption Spectroscopy of an this compound complex.

Conclusion

The spectroscopic characterization of this compound complexes requires a multi-technique approach to gain a comprehensive understanding of their electronic and structural properties. Mössbauer spectroscopy provides unparalleled detail on the iron center's oxidation and spin state. UV-Vis spectroscopy elucidates the electronic transitions and can help differentiate between coordination geometries. Vibrational spectroscopy is crucial for identifying metal-ligand and metal-halide bonds. Finally, X-ray absorption spectroscopy offers precise information on the local coordination environment and oxidation state. By combining the data from these techniques, researchers can build a detailed model of their FeBr₂ complexes, which is essential for understanding their reactivity and for the rational design of new functional materials and molecules. Careful handling of these potentially air-sensitive compounds is paramount for obtaining reliable and reproducible spectroscopic data.

An In-depth Technical Guide to the Metamagnetism of Iron(II) Bromide (FeBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) Bromide (FeBr₂) is a layered antiferromagnetic insulator that has garnered significant interest as a model system for studying metamagnetism. This phenomenon is characterized by a field-induced magnetic phase transition from an antiferromagnetic (AFM) to a ferromagnetic (FM) state. This technical guide provides a comprehensive overview of the metamagnetic properties of FeBr₂, including its crystal and magnetic structure, the theoretical underpinnings of its magnetic behavior, and detailed experimental methodologies for its characterization. Quantitative data are summarized in tabular format for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.

Introduction

This compound, with the chemical formula FeBr₂, is a crystalline solid that belongs to the family of transition metal dihalides.[1] At low temperatures, it exhibits antiferromagnetic ordering, which can be overcome by the application of an external magnetic field, leading to a sharp, first-order transition to a nearly saturated paramagnetic (or ferromagnetic) state.[2] This field-induced transition is the hallmark of metamagnetism. The study of FeBr₂ provides fundamental insights into magnetic anisotropy, exchange interactions, and phase transitions in low-dimensional magnetic systems.

Crystal and Magnetic Structure

FeBr₂ crystallizes in a trigonal layered structure belonging to the P-3m1 space group.[3][4] The Fe²⁺ ions form triangular lattices in layers that are perpendicular to the c-axis, and these layers are separated by two layers of Br⁻ ions.[2] This layered structure gives rise to quasi-two-dimensional magnetic behavior.

Below the Néel temperature (T_N), FeBr₂ enters an antiferromagnetic state. The magnetic moments of the Fe²⁺ ions within each layer are ferromagnetically aligned, pointing along the c-axis.[2][5] However, the magnetic moments of adjacent layers are aligned in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field.[2][5] This magnetic arrangement is a consequence of strong ferromagnetic intralayer exchange interactions (J₁) and weaker antiferromagnetic interlayer exchange interactions (J₂).

Theoretical Framework of Metamagnetism in FeBr₂

The metamagnetic behavior of FeBr₂ can be largely understood within the framework of the Ising model, which is a consequence of the strong single-ion anisotropy that confines the magnetic moments to the c-axis.[2] The key factors governing the magnetic properties are the crystal field environment of the Fe²⁺ ions, spin-orbit coupling, and the exchange interactions between magnetic moments.

Crystal Field and Spin-Orbit Coupling

The Fe²⁺ ion (3d⁶ configuration) in FeBr₂ is in a high-spin state and is surrounded by an octahedron of Br⁻ ions. The crystal field and spin-orbit coupling play a crucial role in establishing the large magnetic anisotropy.[6][7] These interactions lead to a splitting of the d-orbital energy levels and result in a ground state with a large, unquenched orbital magnetic moment that is coupled to the spin moment.[6] This strong spin-orbit interaction is responsible for the strong preference of the magnetic moments to align along the c-axis, a key ingredient for the Ising-like behavior.

Exchange Interactions

The magnetic ordering in FeBr₂ is determined by the interplay of two primary exchange interactions:

  • Intralayer exchange (J₁): A strong ferromagnetic coupling between the Fe²⁺ ions within the same layer.

  • Interlayer exchange (J₂): A weaker antiferromagnetic coupling between Fe²⁺ ions in adjacent layers.

The metamagnetic transition occurs when the energy gained by aligning the magnetic moments with an external magnetic field applied along the c-axis overcomes the energy of the antiferromagnetic interlayer coupling.

Quantitative Data

The following tables summarize the key quantitative data for FeBr₂.

Table 1: Crystallographic and Magnetic Properties of FeBr₂

PropertyValueReference
Crystal SystemTrigonal[3]
Space GroupP-3m1[3][4]
Lattice Parameter (a)3.728 Å[4]
Lattice Parameter (c)6.558 Å[4]
Néel Temperature (T_N)~11 - 14.2 K[2]
Magnetic Moment per Fe²⁺~4.05 - 4.4 µ_B[2][6]

Table 2: Metamagnetic Transition Properties of FeBr₂

PropertyConditionValueReference
Critical Field (H_c)T = 4.2 K31.5 kOe[2]
Transition TypeBelow Tricritical PointFirst-order[2]

Experimental Protocols

A comprehensive understanding of the metamagnetism in FeBr₂ requires a combination of experimental techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth

High-quality single crystals of FeBr₂ are essential for accurate magnetic measurements. They can be grown by the Bridgman method.

  • Starting Materials: High-purity iron powder and bromine.

  • Procedure:

    • Stoichiometric amounts of iron and bromine are sealed in a quartz ampoule under vacuum.

    • The ampoule is placed in a two-zone furnace. The hot zone is maintained above the melting point of FeBr₂ (684 °C), and the cold zone is kept at a slightly lower temperature.

    • The ampoule is slowly lowered through the temperature gradient to promote the growth of a single crystal from the melt.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.

  • Instrumentation: A two-axis or three-axis neutron spectrometer equipped with a cryostat for low-temperature measurements and a superconducting magnet for applying an external magnetic field.

  • Sample Preparation: A single crystal of FeBr₂ is mounted on an aluminum holder with the c-axis oriented either parallel or perpendicular to the scattering vector, depending on the magnetic reflections of interest.

  • Methodology:

    • A monochromatic beam of neutrons (with a specific wavelength, e.g., 2.35 Å) is directed at the sample.

    • The sample is cooled to a temperature below the Néel temperature (e.g., 4.2 K).

    • Diffraction patterns are collected at zero field and in the presence of an applied magnetic field along the c-axis.

    • The intensity of the magnetic Bragg peaks (e.g., (001) for the AFM state) is monitored as a function of temperature and applied magnetic field.

    • The disappearance of the AFM Bragg peaks and the appearance of FM Bragg peaks at the critical field confirm the metamagnetic transition.

  • Data Analysis: The collected diffraction data are analyzed using Rietveld refinement to determine the magnetic structure and the magnitude of the ordered magnetic moments.

Magnetization Measurements

Magnetization measurements provide direct evidence of the metamagnetic transition.

  • Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM) with a temperature-controlled sample environment and a superconducting magnet.

  • Sample Preparation: A small single crystal of FeBr₂ is mounted in a sample holder (e.g., a gelatin capsule or a straw) with the c-axis aligned parallel to the applied magnetic field.

  • Methodology:

    • Temperature Dependence: The sample is cooled in zero field (ZFC) or a small applied field (FC) to a low temperature (e.g., 2 K). The magnetization is then measured as the temperature is slowly increased. The Néel temperature is identified by a cusp in the ZFC magnetization curve.

    • Field Dependence (Metamagnetic Transition): The sample is cooled to a fixed temperature below T_N (e.g., 4.2 K). The magnetic field is then swept from zero to a value above the critical field and back to zero. A sharp, step-like increase in magnetization at the critical field (H_c) is the signature of the metamagnetic transition. Hysteresis in the transition may be observed.

  • Data Analysis: The raw data (voltage vs. field/temperature) is converted to magnetization (emu/g or µ_B/Fe²⁺). The critical field is determined from the inflection point of the dM/dH curve.

Specific Heat Measurement

Specific heat measurements are used to study the thermodynamics of the phase transitions.

  • Instrumentation: A commercial physical property measurement system (PPMS) with a heat capacity option, which typically uses a relaxation-time calorimetry technique.

  • Sample Preparation: A small, thin single crystal of FeBr₂ is attached to the sample platform with a small amount of thermal grease to ensure good thermal contact.

  • Methodology:

    • The sample is cooled to a low temperature (e.g., 2 K) in zero magnetic field.

    • The specific heat is measured as a function of temperature by applying a small heat pulse and measuring the temperature relaxation of the sample.

    • A sharp lambda-like anomaly in the specific heat at the Néel temperature indicates the second-order phase transition from the paramagnetic to the antiferromagnetic state.

    • The measurements are repeated in the presence of an applied magnetic field along the c-axis. The anomaly at T_N will shift to lower temperatures with increasing field. A sharp peak at the first-order metamagnetic transition will also be observed in temperature sweeps at constant fields below the tricritical point.

  • Data Analysis: The magnetic contribution to the specific heat is often extracted by subtracting the lattice contribution (phonons), which can be estimated from measurements on a non-magnetic isostructural compound or by fitting the high-temperature data to the Debye model.

Visualizations

Magnetic Phase Transition in FeBr₂

G cluster_0 cluster_1 AFM Antiferromagnetic (AFM) (H < Hc) FM Ferromagnetic (FM) (H > Hc) AFM->FM Metamagnetic Transition (First-Order) PM Paramagnetic (PM) (T > TN) AFM->PM Néel Transition (Second-Order) FM->PM Thermal Fluctuations

Caption: Magnetic phase transitions in FeBr₂ as a function of temperature and applied magnetic field.

Experimental Workflow for Characterizing FeBr₂

G start Start growth Single Crystal Growth start->growth xrd Structural Characterization (XRD) growth->xrd neutrons Neutron Diffraction xrd->neutrons squid Magnetization Measurements (SQUID) xrd->squid heat Specific Heat Measurements xrd->heat analysis Data Analysis & Modeling neutrons->analysis squid->analysis heat->analysis end End analysis->end

References

A Comprehensive Technical Guide to the Distinctions Between Anhydrous and Hydrated Iron(II) Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, synthesis, and catalytic applications of anhydrous iron(II) bromide and its hydrated analogues, providing critical insights for their effective utilization in research and pharmaceutical development.

This compound, a compound of significant interest in chemical synthesis, exists in both an anhydrous (FeBr₂) form and as various hydrates (FeBr₂·xH₂O). The presence or absence of water of hydration dramatically influences the compound's physical properties, stability, and reactivity. This technical guide provides a detailed comparison of these forms, offering researchers, scientists, and drug development professionals a thorough understanding to inform their selection and application.

Core Physicochemical Differences: Anhydrous vs. Hydrated Forms

The fundamental distinction between anhydrous this compound and its hydrates lies in the incorporation of water molecules within the crystal lattice of the latter. This structural variance gives rise to notable differences in their appearance, stability, and key physical parameters. Anhydrous FeBr₂ is a yellow to brownish-colored paramagnetic solid, while the hydrated forms are typically pale-colored solids.[1] The most common hydrates are the hexahydrate (FeBr₂·6H₂O) and the tetrahydrate (FeBr₂·4H₂O).[2][3]

The anhydrous form is highly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[4] This property necessitates careful handling and storage under inert, dry conditions. Conversely, the hydrated forms are more stable under ambient conditions but can be sensitive to temperature, losing water molecules upon heating.

Quantitative Data Summary

The following tables summarize the key quantitative differences between anhydrous this compound and its primary hydrated forms.

Table 1: General Properties of Anhydrous and Hydrated this compound

PropertyAnhydrous this compound (FeBr₂)This compound Hexahydrate (FeBr₂·6H₂O)This compound Tetrahydrate (FeBr₂·4H₂O)
CAS Number 7789-46-0[1]13463-12-2[5]20049-61-0[1]
Molecular Formula FeBr₂[6]FeBr₂·6H₂O[5]FeBr₂·4H₂O[7]
Molar Mass 215.65 g/mol [1]323.74 g/mol [5]287.71 g/mol [7]
Appearance Yellow to dark brown lumps or powder[3]Dark green crystals[8]Pale colored solid[1]
Hygroscopicity Very hygroscopic[8]Less hygroscopic than anhydrous formLess hygroscopic than anhydrous form

Table 2: Physical and Structural Properties

PropertyAnhydrous this compound (FeBr₂)This compound Hexahydrate (FeBr₂·6H₂O)This compound Tetrahydrate (FeBr₂·4H₂O)
Melting Point 684 °C[1]27 °C (decomposes)[1][5]Decomposes upon heating
Boiling Point 934 °C[1]Not applicableNot applicable
Density 4.63 g/cm³[1]4.64 g/cm³[5]Not available
Crystal Structure Rhombohedral (CdI₂ type)[1]Not availableSimilar to FeCl₂·4H₂O with octahedral Fe(II) centers and trans halides[2]
Solubility in Water 117 g/100 mL[1]SolubleSoluble
Solubility in Other Solvents Soluble in THF, methanol (B129727), ethanol, acetonitrile[2][3]Soluble in ethanolSoluble in ethanol

Structural Transformations and Crystal Geometry

The transition between the anhydrous and hydrated forms involves significant structural reorganization. Anhydrous FeBr₂ adopts a cadmium iodide (CdI₂) type layer lattice structure.[2][3] In this arrangement, close-packed layers of bromide ions are held together by van der Waals forces, with iron(II) ions occupying the octahedral holes between alternating layers.[2]

Upon hydration, water molecules coordinate directly to the iron(II) center. In the tetrahydrate, FeBr₂·4H₂O, the iron(II) ion is octahedrally coordinated, with the four water molecules and two bromide ions as ligands. The bromide ligands are arranged in a trans configuration.[2] This coordination of water molecules disrupts the layered structure of the anhydrous form, leading to a distinctly different crystal packing.

The dehydration of this compound hydrates is a critical process for obtaining the anhydrous material. Direct heating of the hydrates in air is often avoided as it can lead to oxidation and hydrolysis, forming iron oxides or hydroxides.[8] A more controlled method involves heating the hydrated salt in a stream of hydrogen bromide gas at elevated temperatures (e.g., 400 °C) to prevent the formation of undesired byproducts.[2][3]

Experimental Protocols

Synthesis of Anhydrous this compound

Method 1: Direct Reaction of Iron and Bromine

This method involves the direct reaction of elemental iron with bromine vapor at elevated temperatures.

  • Materials: Iron powder, liquid bromine.

  • Procedure:

    • Place iron powder in a reaction tube.

    • Heat the reaction tube to red heat.

    • Carefully pass bromine vapor over the heated iron powder.

    • The anhydrous this compound will form as a solid product.

    • Cool the reaction tube under an inert atmosphere to prevent rehydration.

Method 2: Dehydration of Hydrated this compound

This protocol describes the dehydration of this compound hydrate (B1144303) using hydrogen bromide gas.

  • Materials: this compound hydrate (e.g., hexahydrate), hydrogen bromide gas, inert gas (e.g., nitrogen or argon).

  • Procedure:

    • Place the this compound hydrate in a quartz tube within a tube furnace.

    • Purge the system with an inert gas to remove air and moisture.

    • Slowly heat the furnace to 400 °C while passing a steady stream of dry hydrogen bromide gas over the sample.

    • Maintain these conditions for several hours to ensure complete dehydration.

    • Cool the furnace to room temperature under a continuous flow of inert gas.

    • The resulting product is anhydrous this compound.

Synthesis of this compound Hydrates

The most common method for preparing hydrated this compound is through the reaction of iron metal with hydrobromic acid.

  • Materials: Iron powder (reduced), concentrated hydrobromic acid, methanol.

  • Procedure:

    • In a flask, carefully add iron powder to a methanol solution of concentrated hydrobromic acid. The reaction will produce hydrogen gas and should be performed in a well-ventilated fume hood.

    • The reaction mixture will form the methanol solvate, [Fe(MeOH)₆]Br₂.[2]

    • Allow the reaction to proceed until the iron powder is consumed.

    • Filter the resulting solution to remove any unreacted iron.

    • Slowly evaporate the solvent at room temperature. The hydrated this compound will crystallize from the solution. The specific hydrate formed (e.g., hexahydrate or tetrahydrate) can depend on the crystallization temperature.[2][3]

    • Collect the crystals by filtration and dry them under a stream of dry air or in a desiccator.

Role in Synthetic Pathways for Drug Development

While this compound is not directly involved in biological signaling pathways, its anhydrous form is a valuable Lewis acid catalyst in organic synthesis, facilitating the construction of complex molecular architectures that are often the backbones of pharmaceutical compounds.[8] Its utility is particularly noted in reactions that form heterocyclic structures, which are prevalent in many drug molecules.

Catalytic Synthesis of Indoles

Anhydrous this compound has been shown to catalyze the intramolecular C-H bond amination and[2][8]-shift tandem reaction of aryl azides to produce 2,3-disubstituted indoles.[9] Indole scaffolds are a common feature in a wide range of pharmaceuticals.

Indole_Synthesis ArylAzide o-substituted Aryl Azide IronNitrene Iron Nitrene Intermediate ArylAzide->IronNitrene Coordination & N₂ extrusion FeBr2 FeBr₂ (catalyst) FeBr2->ArylAzide Indoline Indoline Intermediate IronNitrene->Indoline C-H Amination Indole 2,3-disubstituted Indole Indoline->Indole [1,2]-shift Indole->FeBr2 Catalyst regeneration

Figure 1. Catalytic cycle for the this compound-catalyzed synthesis of 2,3-disubstituted indoles from aryl azides.

Synthesis of Benzimidazoles

This compound also acts as a Lewis acid catalyst in the formation of benzimidazoles from aryl azides bearing an imine substituent.[7] The benzimidazole (B57391) moiety is another critical pharmacophore found in numerous marketed drugs.

Benzimidazole_Synthesis ArylAzideImine o-substituted Aryl Azide with Imine ActivatedComplex Activated Azide-FeBr₂ Complex ArylAzideImine->ActivatedComplex Lewis Acid Activation FeBr2_cat FeBr₂ (Lewis Acid) FeBr2_cat->ArylAzideImine CyclizationIntermediate Cyclization Intermediate ActivatedComplex->CyclizationIntermediate Intramolecular Cyclization & N₂ loss Benzimidazole Benzimidazole Derivative CyclizationIntermediate->Benzimidazole Aromatization Benzimidazole->FeBr2_cat Catalyst regeneration

References

Methodological & Application

Application Notes and Protocols: Iron(II) Bromide as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) bromide (FeBr₂), a versatile and inexpensive Lewis acid, has emerged as a powerful catalyst in a variety of organic transformations. Its low toxicity, natural abundance, and unique reactivity make it an attractive alternative to more expensive and toxic heavy metal catalysts. This document provides detailed application notes and experimental protocols for the use of FeBr₂ in key organic reactions, including the synthesis of heterocyclic compounds, atom transfer radical polymerization (ATRP), and carbon-carbon bond-forming reactions. The information presented herein is intended to serve as a practical guide for researchers in academia and industry.

Synthesis of Nitrogen-Containing Heterocycles

This compound has proven to be an effective catalyst for the cascade synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

Cascade Synthesis of Fused Quinazolinones

FeBr₂ catalyzes a domino reaction between alkynoic acids and functionalized amines to produce fused quinazolinone derivatives. The reaction proceeds through a proposed cycloisomerization/nucleophilic addition/cyclodehydration cascade.[1] The iron catalyst is believed to be involved not only in the initial cycloisomerization of the alkynoic acid but is also crucial for the subsequent steps leading to the final heterocyclic product.

Reaction Mechanism:

G cluster_0 FeBr2-Catalyzed Cascade Synthesis of Fused Quinazolinones AlkynoicAcid Alkynoic Acid Furanone Furanone Intermediate AlkynoicAcid->Furanone Cycloisomerization Amine Functionalized Amine (e.g., 2-Aminobenzylamine) Amine->Furanone FeBr2 FeBr₂ FeBr2->AlkynoicAcid Ketoamide Ketoamide Intermediate FeBr2->Ketoamide Activation Furanone->Ketoamide Aminolysis N_Acyliminium N-Acyliminium Ion Ketoamide->N_Acyliminium Dehydration Product Fused Quinazolinone N_Acyliminium->Product Intramolecular Cyclization

Caption: Proposed mechanism for the FeBr₂-catalyzed synthesis of fused quinazolinones.

Quantitative Data Summary:

EntryAmine SubstrateAlkynoic AcidYield (%)
12-Aminobenzylamine4-Pentynoic acid85
22-Amino-5-chlorobenzylamine4-Pentynoic acid78
32-Aminophenol4-Pentynoic acid75
42-Aminothiophenol4-Pentynoic acid65

Experimental Protocol: General Procedure for the Synthesis of Fused Quinazolinones [1]

  • To a screw-capped tube, add the functionalized amine (0.50 mmol), alkynoic acid (0.75 mmol, 1.5 equiv), this compound (10.8 mg, 0.05 mmol, 10 mol%), and pyridine (B92270) (16 µL, 0.20 mmol, 40 mol%).

  • Add toluene (B28343) (1.0 mL) to the mixture.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • Allow the reaction to cool to room temperature.

  • The crude product is then purified by silica (B1680970) gel flash column chromatography to yield the desired fused quinazolinone.

Synthesis of Benzimidazoles from Aryl Azides

FeBr₂ acts as a Lewis acid to catalyze the formation of benzimidazoles from ortho-substituted aryl azides bearing an imine group.[2][3][4] This reaction proceeds via a Lewis acid mechanism, which is distinct from the C-H amination pathway often observed with other transition metal catalysts.[2][3][4] For optimal yields, a catalyst loading of 30 mol% FeBr₂ is often employed.[5]

Logical Workflow for Benzimidazole Synthesis:

G cluster_1 FeBr2-Catalyzed Benzimidazole Synthesis Start Start: Ortho-substituted Aryl Azide Reaction Reaction: FeBr₂ (30 mol%) Toluene, 80 °C Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product End: 2-Substituted Benzimidazole Purification->Product

Caption: General workflow for the synthesis of benzimidazoles using FeBr₂.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzo[d]imidazole

  • In an oven-dried flask under an inert atmosphere, dissolve the ortho-azidoaryl imine (0.5 mmol) in anhydrous toluene (5 mL).

  • Add this compound (32.3 mg, 0.15 mmol, 30 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole.

Atom Transfer Radical Polymerization (ATRP)

This compound is a highly effective catalyst for the controlled/"living" radical polymerization of various monomers, such as methyl methacrylate (B99206) (MMA).[6] FeBr₂-catalyzed ATRP offers a cost-effective and environmentally benign alternative to copper-based systems.

Quantitative Data for MMA Polymerization:

EntryLigandInitiatorConversion (%)Mₙ (calc.)Mₙ (obs.)Mₙ/Mₙ
1N(n-Bu)₃p-toluenesulfonyl chloride9218,40017,5001.25
2P(n-Bu)₃p-toluenesulfonyl chloride8817,60016,8001.30
3dNbipy1-PEBr6412,80013,5001.40
4None (in NMP)EBrPA68.4--<1.3

Experimental Protocol: FeBr₂/N(n-Bu)₃ Catalyzed Polymerization of MMA [6]

  • To a dry round-bottom Schlenk flask purged with argon, add FeBr₂ (34.0 mg, 0.16 mmol), deaerated MMA (5.0 mL, 46.7 mmol), o-xylene (B151617) (4.0 mL), and N(n-Bu)₃ (0.11 mL, 0.47 mmol).

  • Stir the solution for 10 minutes at room temperature.

  • Add p-toluenesulfonyl chloride (30.0 mg, 0.16 mmol) as a solution in o-xylene (1.0 mL).

  • Place the flask in a preheated oil bath at 80 °C and stir for the desired time.

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Dilute the mixture with tetrahydrofuran (B95107) (THF), and pass it through a short column of neutral alumina (B75360) to remove the iron catalyst.

  • Precipitate the polymer by adding the solution to a large volume of methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Carbon-Carbon Bond Formation: Allylation of Ketones

This compound catalyzes the allylation of ketones with allylic acetates in the presence of a reducing agent, such as manganese, to form homoallylic alcohols.[7] This method is effective for a range of aliphatic, cyclic, and aromatic ketones.

Experimental Workflow for Ketone Allylation:

G cluster_2 FeBr2-Catalyzed Allylation of Ketones A Combine Ketone and Allyl Acetate in DMF B Add Mn, ZnBr₂, 2,2'-bipyridine (B1663995), and FeBr₂ A->B C Heat to 80 °C under Argon B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G Homoallylic Alcohol F->G

Caption: Step-by-step workflow for the iron-catalyzed allylation of ketones.

Quantitative Data for Allylation of Various Ketones:

EntryKetoneProductYield (%)
1Acetophenone1-Phenyl-3-buten-1-ol75
2Cyclohexanone1-Allylcyclohexanol80
32-Heptanone4-Methyl-1-nonen-4-ol65
4Propiophenone1-Phenyl-1-penten-4-ol72

Experimental Protocol: General Procedure for the Cross-Coupling of Allylic Acetates with Ketones [7]

  • In a stirred flask under an argon atmosphere, add the ketone (10 mmol) and the allylic acetate (13 mmol).

  • Add 30 mL of N,N-dimethylformamide (DMF) and heat the mixture to 80 °C.

  • To the heated solution, add manganese powder (1.35 g, 25 mmol), zinc bromide (1.1 g, 5 mmol), 2,2'-bipyridine (0.39 g, 2.5 mmol), and this compound (0.54 g, 2.5 mmol).

  • Maintain the reaction at 80 °C and monitor its progress by TLC. The reaction is typically complete within 5 hours.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain the homoallylic alcohol.

Conclusion

This compound serves as a cost-effective, environmentally friendly, and efficient Lewis acid catalyst for a range of important organic transformations. The protocols and data presented in these application notes demonstrate the utility of FeBr₂ in the synthesis of complex molecules, including heterocycles and polymers, as well as in fundamental C-C bond-forming reactions. These methodologies offer practical and sustainable alternatives to traditional catalytic systems, making them valuable tools for researchers in drug development and organic synthesis.

References

Application Notes and Protocols: Iron(II) Bromide for Stereoselective C-H Bond Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Among these transformations, C-H bond amination provides a direct route to valuable nitrogen-containing molecules, which are ubiquitous in pharmaceuticals and bioactive compounds. While noble metals have historically dominated this field, the use of earth-abundant, inexpensive, and less toxic iron catalysts is a significant advancement in sustainable chemistry.

This document provides detailed application notes and protocols for the use of Iron(II) bromide (FeBr₂) as a catalyst in stereoselective C-H bond amination, with a focus on the intramolecular amination of aryl azides to synthesize substituted indoles. This reaction proceeds through a tandem C-H amination/[1][2]-shift sequence, rapidly building molecular complexity from simple starting materials.[3]

Reaction Overview: Intramolecular C-H Amination/[1][2]-Shift Tandem

The core application of this compound in this context is the catalysis of a tandem reaction involving an initial intramolecular C-H bond amination of an ortho-substituted aryl azide (B81097), followed by a[1][2]-shift to yield 2,3-disubstituted indoles. This process is initiated by the thermal decomposition of the aryl azide to a highly reactive iron-nitrene intermediate.

Proposed Reaction Mechanism

The reaction is believed to proceed through the following key steps:

  • Nitrene Formation: The this compound catalyst reacts with the aryl azide, leading to the extrusion of dinitrogen (N₂) and the formation of a transient iron-nitrene species.

  • C-H Amination: The iron-nitrene intermediate undergoes an intramolecular C-H insertion into an ethereal C-H bond of the ortho-substituent, forming a five-membered indoline (B122111) ring.

  • Iminium Ion Formation: Subsequent elimination of the alkoxy group from the newly formed indoline generates a reactive iminium ion intermediate.

  • [1][2]-Shift: A migratory aptitude-dependent[1][2]-shift of a substituent occurs, leading to the formation of the final 2,3-disubstituted indole (B1671886) product.

The migratory preference for the[1][2]-shift has been established as Phenyl > secondary alkyl > primary alkyl > Methyl.[3]

Reaction_Mechanism cluster_start Initiation cluster_amination C-H Amination cluster_rearrangement Rearrangement ArylAzide Aryl Azide IronNitrene Iron-Nitrene Intermediate ArylAzide->IronNitrene + FeBr₂ - N₂ FeBr2 FeBr₂ Indoline Indoline Intermediate IronNitrene->Indoline Intramolecular C-H Insertion IminiumIon Iminium Ion Indoline->IminiumIon - OR Indole 2,3-Disubstituted Indole IminiumIon->Indole [1,2]-Shift

Figure 1: Proposed reaction mechanism for the this compound-catalyzed tandem C-H amination/[1][2]-shift.

Quantitative Data

The following tables summarize the optimization of reaction conditions and the substrate scope for the this compound-catalyzed synthesis of 2,3-disubstituted indoles from ortho-substituted aryl azides.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol %)SolventTemperature (°C)Yield (%)
1FeBr₂ (20)Toluene (B28343)12060
2FeBr₂ (20)Toluene 140 70
3FeBr₂ (20)Dioxane12055
4FeBr₂ (10)Toluene14045
5FeCl₂ (20)Toluene1400
6FeI₂ (20)Toluene140Trace
7Rh₂(OAc)₄ (5)Toluene1200
8Cu(OTf)₂ (20)Toluene1200

Data extracted from Nguyen, Q. et al. J. Am. Chem. Soc. 2013, 135 (2), pp 620–623.[3] The optimal conditions were found to be 20 mol % of FeBr₂ in toluene at 140 °C.

Table 2: Substrate Scope for the Synthesis of 2,3-Disubstituted Indoles
EntryProductYield (%)
1HMeMe2,3-Dimethylindole70
2OMeMeMe5-Methoxy-2,3-dimethylindole68
3ClMeMe5-Chloro-2,3-dimethylindole65
4FMeMe5-Fluoro-2,3-dimethylindole67
5HEtMe2-Ethyl-3-methylindole72
6HPhMe3-Methyl-2-phenylindole75
7HHPh2-Phenylindole60

Data extracted from Nguyen, Q. et al. J. Am. Chem. Soc. 2013, 135 (2), pp 620–623.[3] The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl azide.

Experimental Protocols

General Procedure for the this compound-Catalyzed Intramolecular C-H Amination/[1][2]-Shift Tandem Reaction

Materials:

  • Anhydrous this compound (FeBr₂)

  • Aryl azide substrate

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.20 mmol, 20 mol %).

  • Add the aryl azide substrate (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5.0 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture at this temperature for the time indicated by TLC or LC-MS analysis (typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-disubstituted indole.

Experimental_Workflow Start Start AddReagents Add FeBr₂ and Aryl Azide to Schlenk Tube Start->AddReagents AddSolvent Add Anhydrous Toluene AddReagents->AddSolvent Reaction Heat to 140 °C (1-3 hours) AddSolvent->Reaction Workup Cool and Concentrate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Isolated 2,3-Disubstituted Indole Purification->Product

Figure 2: General experimental workflow for the FeBr₂-catalyzed C-H amination/[1][2]-shift.

Stereoselectivity

The stereoselectivity of the this compound-catalyzed intramolecular C-H amination of aryl azides as described herein has not been explicitly reported. The reaction conditions and the nature of the proposed intermediates do not inherently suggest a high degree of stereocontrol at the C-H insertion step.

However, the broader field of iron-catalyzed C-H amination has seen significant progress in the development of stereoselective transformations. Diastereoselective and enantioselective C-H aminations have been achieved using chiral iron complexes, often employing sophisticated ligand scaffolds.[1] For instance, iron-dipyrrinato complexes have been shown to catalyze the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides.[4] Furthermore, enantioselective iron-catalyzed C-H aminations have been developed for the synthesis of chiral 2-imidazolidinones.[5]

These examples highlight the potential for achieving stereoselectivity in iron-catalyzed C-H amination reactions through catalyst design. Researchers interested in developing stereoselective variants of the FeBr₂-catalyzed reaction could explore the use of chiral ligands to modulate the steric and electronic environment of the iron center.

Applications in Drug Development

The synthesis of substituted indoles is of significant interest to the pharmaceutical industry, as this scaffold is a key component of numerous approved drugs and clinical candidates. The ability to rapidly construct functionalized indoles from simple starting materials using an inexpensive and non-toxic iron catalyst makes this methodology an attractive tool for medicinal chemistry and drug discovery programs.

The operational simplicity and the tolerance of various functional groups suggest that this method could be amenable to late-stage functionalization of complex molecules, a critical strategy in the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Conclusion

The this compound-catalyzed intramolecular C-H amination/[1][2]-shift tandem reaction of aryl azides provides an efficient and economical route to valuable 2,3-disubstituted indoles. The use of an earth-abundant metal catalyst aligns with the principles of green chemistry. While the stereoselectivity of this specific transformation remains to be explored, the broader context of iron-catalyzed C-H amination suggests that the development of stereoselective variants is a feasible and promising area for future research. The protocols and data presented herein offer a solid foundation for researchers to apply and further innovate upon this powerful synthetic methodology.

References

Application Note & Protocol: Preparation of Iron(II) Bromide Solutions for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-based homogeneous catalysis has garnered significant interest as a sustainable alternative to methods employing precious metals. Iron is earth-abundant, cost-effective, and has low toxicity. Iron(II) bromide (FeBr₂) is a versatile and common precursor for a wide range of iron catalysts used in organic synthesis, including cross-coupling reactions, hydrogenations, and polymerizations.[1][2] The preparation of the FeBr₂ solution is a critical step that dictates the reproducibility and success of the catalytic reaction. Anhydrous FeBr₂ and its solutions are highly sensitive to air and moisture, necessitating careful handling under inert conditions to prevent the formation of inactive iron(III) species or oxides.[3] This document provides detailed protocols for the synthesis of anhydrous FeBr₂ and the preparation of its solutions for use in homogeneous catalysis.

Properties and Handling of this compound

Proper handling and storage of FeBr₂ are paramount for its successful application. The anhydrous form is a yellow to brownish paramagnetic solid that is hygroscopic.[4][5] Exposure to air and moisture can lead to oxidation and hydrolysis, diminishing its catalytic efficacy.[3] Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

Table 1: Physical and Chemical Properties of Anhydrous this compound
PropertyValueCitations
Chemical Formula FeBr₂[4]
Molar Mass 215.65 g/mol [2][4]
Appearance Yellow to dark brown solid/lumps[2][4]
Melting Point 684 °C (1263 °F)[2][4]
Boiling Point 934 °C (1713 °F)[2][4]
Density 4.63 g/cm³ at 25 °C[2][4]
Solubility Soluble in water, THF, methanol (B129727), ethanol, diethyl ether, benzene, and acetonitrile.[2][6][7]
Sensitivity Hygroscopic, air-sensitive.[2][5]

Experimental Protocols

The choice of protocol depends on the availability of starting materials and the specific requirements of the catalytic reaction.

Protocol 1: Synthesis of Anhydrous FeBr₂ via Methanol Solvate

This method involves the formation of a methanol solvate complex, which is then heated under vacuum to yield pure, anhydrous FeBr₂.[4]

Materials:

  • Iron powder (-325 mesh)

  • Concentrated hydrobromic acid (HBr, 48% in water)

  • Anhydrous methanol (MeOH)

  • Schlenk flask and other appropriate oven-dried glassware

  • Vacuum line

Procedure:

  • Under an inert atmosphere, add iron powder to a Schlenk flask equipped with a magnetic stir bar.

  • Slowly add a solution of concentrated HBr in anhydrous methanol to the iron powder while stirring. Hydrogen gas will be evolved.

  • Continue stirring until the iron powder has completely reacted. The reaction mixture will contain the methanol solvate [Fe(MeOH)₆]Br₂.

  • Remove the solvent in vacuo to obtain the solid solvate complex.

  • Gently heat the resulting solid complex under a high vacuum to remove the methanol ligands.

  • The final product, pure anhydrous FeBr₂, is a yellow or brownish solid.

  • Store the anhydrous FeBr₂ under an inert atmosphere.

Protocol 2: Preparation of a Standard FeBr₂ Stock Solution in THF

This protocol describes the preparation of a solution from commercially available anhydrous FeBr₂ for direct use in catalysis.

Materials:

  • Anhydrous this compound (FeBr₂)

  • Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from Na/benzophenone or from a solvent purification system

  • Oven-dried volumetric flask and glassware

  • Glovebox or Schlenk line

Procedure:

  • Transfer the required amount of anhydrous FeBr₂ to an oven-dried volumetric flask inside a glovebox or under a positive pressure of inert gas.

  • Using a syringe or cannula, add the desired volume of anhydrous THF to the flask.

  • Seal the flask and stir the mixture until the solid is completely dissolved. The dissolution can be aided by gentle warming if necessary.

  • The resulting solution is ready for use as a catalyst precursor. Store the solution under an inert atmosphere, protected from light.

Protocol 3: In Situ Preparation of an Iron Porphyrin Catalyst

This protocol provides a specific example of using an FeBr₂ solution to metalate a porphyrin ligand, forming an active catalyst in situ.[8]

Materials:

  • Porphyrin ligand (e.g., H₂TPPMIm)

  • Anhydrous FeBr₂

  • 2,4,6-trimethylpyridine (B116444) (collidine)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Inside a glovebox, dissolve the porphyrin ligand in anhydrous THF in a Schlenk flask.

  • Add 2 equivalents of 2,4,6-trimethylpyridine (base) to the solution.

  • Add 4 equivalents of solid anhydrous FeBr₂ to the stirred solution.

  • Seal the flask, remove it from the glovebox, and continue stirring overnight at room temperature in the dark.

  • The resulting solution contains the active iron-porphyrin complex and can be used directly or purified as required by the specific application.[8]

Summary of Synthesis Protocols

Table 2: Comparison of Anhydrous FeBr₂ Synthesis Methods
ParameterProtocol 1: Methanol Solvate MethodProtocol 2: Ionic Liquid Method
Reactants Iron powder, Hydrobromic AcidReduced iron powder, Liquid Bromine
Solvent Methanol1-n-butyl-3-methyl-imidazole bromide (bmimBr)
Key Intermediate [Fe(MeOH)₆]Br₂N/A
Conditions Reaction at room temp., then heating under vacuumStirring at room temp., then heating
Pros Well-established, yields pure product"Green" method, mild conditions
Cons Requires handling of HBr and vacuum lineRequires specialized ionic liquid
Citation [4][3]

Visualized Workflows and Concepts

Diagram 1: General Workflow for FeBr₂ Stock Solution Preparation

G start Start dry Oven-Dry Glassware start->dry inert Assemble Under Inert Atmosphere (Glovebox/Schlenk) dry->inert weigh Weigh Anhydrous FeBr₂ inert->weigh add_solvent Add Anhydrous Solvent (e.g., THF) weigh->add_solvent dissolve Dissolve Solid (Stir/Warm) add_solvent->dissolve store Store Solution Under Inert Gas, Protected from Light dissolve->store end Ready for Use store->end

Caption: Workflow for preparing a standard FeBr₂ stock solution under inert conditions.

Diagram 2: Synthesis of Anhydrous FeBr₂ (Methanol/HBr Method)

G cluster_reaction Reaction Stage (Inert Atmosphere) cluster_isolation Isolation Stage A Add Fe Powder to Schlenk Flask B Slowly Add HBr in Anhydrous MeOH A->B C Stir Until Reaction Completes (H₂ Evolved) B->C D Remove Solvent in Vacuo C->D E Obtain Solid [Fe(MeOH)₆]Br₂ Complex D->E F Heat Solid Gently Under High Vacuum E->F G Obtain Pure Anhydrous FeBr₂ F->G store Store Anhydrous FeBr₂ Under Inert Gas G->store

Caption: Workflow for the synthesis of anhydrous FeBr₂ from iron powder and HBr in methanol.[4]

Diagram 3: FeBr₂ as a Precursor in Homogeneous Catalysis

G precursor FeBr₂ Precursor (in Anhydrous Solvent) activation Catalyst Activation (Formation of Active Species) precursor->activation ligands Ligands / Additives (e.g., Phosphines, Pyridines) ligands->activation cycle Catalytic Cycle activation->cycle cycle->activation Catalyst Regeneration products Products cycle->products reactants Reactants reactants->cycle

Caption: Logical diagram showing the activation of an FeBr₂ precursor to form an active catalyst.

References

Application Notes and Protocols: Iron(II) Bromide as a Precursor for High-Performance Iron Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of high-quality iron nanoparticles (FeNPs) using iron(II) bromide (FeBr₂) as a precursor. The described method, a high-temperature chemical reduction, yields small, highly crystalline, and phase-pure iron nanoparticles with high magnetization values, making them suitable for a range of biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia.

Introduction

Iron nanoparticles are of significant interest in the biomedical field due to their magnetic properties, which allow for external manipulation and imaging. The choice of the iron precursor is a critical parameter that influences the final characteristics of the nanoparticles. This compound offers a valuable alternative to more common precursors, enabling the synthesis of FeNPs with excellent magnetic properties and controlled size. This protocol is based on a modified chemical reduction process that has been demonstrated to produce nanoparticles with magnetic saturation values close to that of bulk iron.[1]

Experimental Protocols

Synthesis of Iron Nanoparticles by High-Temperature Chemical Reduction

This protocol details the synthesis of iron nanoparticles with a size range of 5-10 nm and high magnetic saturation.[1]

Materials:

  • This compound (FeBr₂)

  • Diphenyl ether

  • Oleic acid

  • Argon gas

Equipment:

  • 3-necked round-bottom flask

  • Air condenser

  • Thermocouple

  • Syringe

  • Heating mantle with temperature controller

  • Inert atmosphere system (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a 3-necked round-bottom flask equipped with an air condenser and a thermocouple, add 1.5 g of FeBr₂ (7 mmol).

  • Inert Atmosphere: Place the reaction flask under an argon atmosphere.

  • Solvent and Surfactant Addition: Using a syringe, add 40 mL of diphenyl ether, followed by the addition of 0.7 mL of oleic acid (2.2 mmol).

  • Heating Ramp: All subsequent steps should be performed under a continuous flow of argon. The temperature of the reaction mixture should be ramped up as follows:

    • From room temperature to 300°C at a rate of 10°C/min.

    • From 300°C to 500°C at a rate of 5°C/min.

  • Reaction Hold: Maintain the reaction temperature at 500°C for 30 minutes.

  • Cooling: Allow the reaction mixture to cool naturally to room temperature.

  • Isolation: Isolate the sample using a regulator before transferring it into a glovebox for further handling and characterization.

Data Presentation

The following table summarizes the key quantitative data for the iron nanoparticles synthesized using the described protocol.[1]

ParameterValue
PrecursorThis compound (FeBr₂)
Synthesis MethodHigh-Temperature Chemical Reduction
Nanoparticle Size5-10 nm
Magnetic Saturation210 emu/g(Fe)
CrystallinityExcellent
Phase PurityPhase pure (absence of oxides)

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of iron nanoparticles from FeBr₂.

experimental_workflow cluster_setup Reaction Setup cluster_reaction High-Temperature Reaction cluster_isolation Product Isolation A 1. Add FeBr2 to 3-necked flask B 2. Establish Argon Atmosphere A->B C 3. Add Diphenyl Ether and Oleic Acid B->C D 4. Heat to 300°C (10°C/min) C->D Continuous Argon Flow E 5. Heat to 500°C (5°C/min) D->E F 6. Hold at 500°C for 30 min E->F G 7. Cool to Room Temperature F->G H 8. Isolate Nanoparticles in Glovebox G->H

Experimental workflow for the synthesis of iron nanoparticles.

Signaling Pathways and Logical Relationships

The synthesis process relies on the high-temperature chemical reduction of FeBr₂ in the presence of a solvent and a capping agent (oleic acid). The logical relationship of the key components is illustrated below.

logical_relationship Precursor FeBr2 Nanoparticles Iron Nanoparticles (5-10 nm) Precursor->Nanoparticles Reduction Solvent Diphenyl Ether Solvent->Nanoparticles Reaction Medium Surfactant Oleic Acid Surfactant->Nanoparticles Size & Stability Control HighTemp High Temperature (500°C) HighTemp->Precursor Drives Reaction

Key components and their roles in the synthesis process.

References

Application Notes and Protocols for Electrochemical Applications of Iron(II) Bromide in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential electrochemical applications of iron(II) bromide (FeBr₂) in various battery systems. The information is intended to guide researchers in exploring FeBr₂ as a promising material for next-generation energy storage solutions, leveraging its high theoretical capacity and the abundance of iron.

Introduction to this compound in Batteries

This compound is an inorganic compound with the chemical formula FeBr₂. In the context of electrochemical energy storage, it is primarily investigated as a conversion-type electrode material. Unlike traditional intercalation materials where ions shuttle in and out of a stable host structure, conversion materials undergo a complete phase transformation during charging and discharging.

The primary appeal of FeBr₂ lies in its high theoretical specific capacity, which is based on the following two-electron redox reaction:

FeBr₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiBr

This reaction suggests a theoretical capacity of approximately 526 mAh/g, which is significantly higher than many commercially used cathode materials. Furthermore, iron is an abundant, low-cost, and environmentally benign element, making FeBr₂ an attractive alternative to cobalt and nickel-based cathodes.[1][2]

Key Potential Applications:

  • Cathode Material in Lithium-Ion Batteries: FeBr₂ can be used as a high-capacity cathode material.

  • Component in Redox Flow Batteries: Iron salts are the core components of iron redox flow batteries, and while chlorides and sulfates are more common, the principles can be extended to bromide systems.[3]

  • Anode Material: While less explored, metal bromides can also function as anode materials in certain battery configurations.

  • Electrolyte Additive: Bromide-based electrolytes are being investigated for enhancing safety and performance in sodium-metal batteries.[4][5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of anhydrous this compound is presented in Table 1.

Table 1: Physicochemical Properties of Anhydrous this compound

PropertyValue
Chemical Formula FeBr₂
Molar Mass 215.65 g/mol
Appearance Yellowish or brownish solid
Density 4.63 g/cm³
Melting Point 684 °C
Boiling Point 934 °C
Crystal Structure Cadmium iodide (CdI₂) structure

Electrochemical Performance Data (Theoretical and Analogous Systems)

Direct and extensive experimental data for the electrochemical performance of this compound in lithium-ion batteries is limited in publicly available literature. However, we can infer potential performance based on its theoretical capacity and by drawing parallels with the well-studied iron(II) fluoride (B91410) (FeF₂), another iron halide that operates on a similar conversion mechanism.[6][7][8]

Table 2: Theoretical and Analogous Performance Data for Iron Halide Cathodes

ParameterThis compound (FeBr₂) (Theoretical)Iron(II) Fluoride (FeF₂) (Experimental, for comparison)
Redox Reaction FeBr₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiBrFeF₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiF
Theoretical Specific Capacity ~526 mAh/g~571 mAh/g
Operating Voltage (vs. Li/Li⁺) Expected to be lower than FeF₂~2.7 V
Energy Density (Theoretical) High (dependent on voltage)High
Volume Change SignificantSignificant, but can be mitigated with nanostructuring
Cycling Stability A known challenge for conversion materialsCan be improved with nanostructuring and carbon composites
Rate Capability Expected to be limited by ionic/electronic conductivityCan be enhanced with conductive coatings

Experimental Protocols

Synthesis of Anhydrous this compound

Anhydrous FeBr₂ is crucial for battery applications as water can lead to detrimental side reactions.

Protocol: Synthesis via Reaction of Iron Powder with Hydrobromic Acid in Methanol (B129727)

  • Reaction Setup: In a fume hood, add iron powder to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add a methanolic solution of concentrated hydrobromic acid to the flask while stirring. The reaction will produce hydrogen gas, which should be safely vented.

  • Formation of Solvate: The reaction will form the methanol solvate [Fe(MeOH)₆]Br₂.

  • Isolation and Drying: Filter the resulting solid and wash with anhydrous methanol.

  • Final Anhydrous Product: Heat the methanol complex under vacuum to remove the methanol and obtain pure, anhydrous FeBr₂.

Electrode Preparation

Protocol: Slurry Casting for FeBr₂ Cathode

  • Material Preparation: In an argon-filled glovebox, mix the active material (FeBr₂), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.

  • Slurry Formation: Add N-methyl-2-pyrrolidone (NMP) as a solvent to the powder mixture and stir overnight to form a homogeneous slurry.

  • Casting: Cast the slurry onto an aluminum foil current collector using a doctor blade to achieve a uniform thickness.

  • Drying: Dry the coated foil in a vacuum oven at 120°C for at least 12 hours to completely remove the solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 15 mm for a CR2032 coin cell) from the dried sheet.

Coin Cell Assembly (CR2032)

Protocol: Assembly of a FeBr₂/Li Half-Cell

All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels.

  • Component Layout: Arrange the coin cell components in the following order from bottom to top: negative casing, spacer disk, spring, lithium metal anode, separator, FeBr₂ cathode, and positive casing.

  • Anode Placement: Place the spacer disk and then the spring into the negative casing. Place the lithium metal disk on top of the spring.

  • Separator and Electrolyte: Place a separator (e.g., Celgard 2400) on top of the lithium anode. Add a few drops of a suitable electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate and dimethyl carbonate) to wet the separator.

  • Cathode Placement: Carefully place the prepared FeBr₂ cathode on top of the wetted separator.

  • Sealing: Place the positive casing on top and transfer the assembly to a coin cell crimper. Apply pressure to seal the cell.

Electrochemical Characterization

Protocol: Standard Testing Procedures

  • Galvanostatic Cycling: Cycle the assembled coin cells at a constant current within a defined voltage window (e.g., 1.0 - 4.0 V vs. Li/Li⁺) using a battery cycler. This will determine the specific capacity, coulombic efficiency, and cycling stability.

  • Cyclic Voltammetry (CV): Perform CV at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the conversion reaction of FeBr₂.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge to analyze the charge transfer resistance and ionic conductivity within the cell.

  • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

Visualizations

Logical Relationship of this compound in Battery Systems

FeBr2_Battery_Applications FeBr2 This compound (FeBr₂) Cathode Cathode Material (Li-ion, Na-ion) FeBr2->Cathode Primary Application Anode Anode Material FeBr2->Anode Electrolyte Electrolyte Component (Redox Flow, Additive) FeBr2->Electrolyte LowCost Low Cost & Abundance (Iron-based) FeBr2->LowCost HighCapacity High Theoretical Capacity (~526 mAh/g) Cathode->HighCapacity ConversionReaction Conversion Reaction (FeBr₂ + 2Li⁺ ↔ Fe + 2LiBr) Cathode->ConversionReaction

Caption: Logical flow of FeBr₂ applications in batteries.

Experimental Workflow for FeBr₂ Cathode Evaluation

FeBr2_Workflow Synthesis Synthesis of Anhydrous FeBr₂ ElectrodePrep Electrode Preparation (Slurry Casting) Synthesis->ElectrodePrep CellAssembly Coin Cell Assembly (CR2032 Half-Cell) ElectrodePrep->CellAssembly ElectrochemTest Electrochemical Testing CellAssembly->ElectrochemTest DataAnalysis Data Analysis & Characterization ElectrochemTest->DataAnalysis

Caption: Workflow for FeBr₂ cathode testing.

Signaling Pathway: Conversion Reaction Mechanism

Conversion_Mechanism cluster_discharge Discharge Process cluster_charge Charge Process Discharge Discharge FeBr2 FeBr₂ Li_ion 2Li⁺ + 2e⁻ Charge Charge Fe_LiBr Fe⁰ + 2LiBr FeBr2->Fe_LiBr Reduction Fe_LiBr->FeBr2 Oxidation

References

The Role of Iron(II) Bromide in Atom Transfer Radical Polymerization (ATRP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(II) bromide (FeBr₂) has emerged as a highly promising catalyst for Atom Transfer Radical Polymerization (ATRP), offering a more cost-effective, less toxic, and environmentally friendly alternative to the commonly used copper-based systems.[1][2][3] Its utility is particularly significant in the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, which are crucial for applications in drug delivery and biomedical materials.[4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of FeBr₂ in ATRP.

Mechanism of Iron-Catalyzed ATRP

The fundamental principle of iron-catalyzed ATRP is a reversible redox process involving a lower oxidation state activator (Fe(II)) and a higher oxidation state deactivator (Fe(III)).[1][2] The process, initiated by an alkyl halide (R-X), can be summarized in the following key steps:

  • Activation: The Fe(II) complex reversibly abstracts a halogen atom from the initiator or the dormant polymer chain (Pₙ-X). This one-electron oxidation of the iron center generates a propagating radical (R• or Pₙ•) and the Fe(III) complex (X-Fe(III)).[1]

  • Propagation: The newly formed radical propagates by adding to monomer units.

  • Deactivation: The Fe(III) complex rapidly transfers the halogen atom back to the propagating radical, reforming the dormant polymer chain and regenerating the Fe(II) activator.[1] This reversible deactivation is key to maintaining a low radical concentration, thus minimizing termination reactions and allowing for controlled polymerization.

The equilibrium between the active and dormant species is influenced by several factors, including the nature of the ligand, solvent, and temperature.

The Critical Role of Ligands

Ligands are essential components in iron-catalyzed ATRP, as they solubilize the iron salts in the reaction medium and modulate the redox potential of the iron center.[6] The choice of ligand directly impacts the polymerization rate, the degree of control over the polymer's molecular weight, and its polydispersity.[6] Various types of ligands have been successfully employed with FeBr₂, including nitrogen-based (e.g., amines, imines) and phosphorus-based (e.g., phosphines) ligands.[7][8][9] In some cases, polar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (MeCN) can themselves act as ligands for FeBr₂.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on FeBr₂-catalyzed ATRP, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: FeBr₂-Catalyzed ATRP of Methyl Methacrylate (B99206) (MMA)

InitiatorLigand/Solvent[M]:[I]:[FeBr₂]Temp. (°C)Time (h)Conversion (%)Mₙ ( g/mol )Mₙ,theor ( g/mol )Mₗ/MₙReference
EBrPANMP100:1:160868.4--<1.3[10]
EBrPADMF100:1:160841.4--<1.3[10]
EBrPAMeCN100:1:160834.2--<1.3[10]
EBPAKBr-70-Rapid---[12]

M: Monomer, I: Initiator, EBrPA: Ethyl 2-bromo-2-phenylacetate, EBPA: Ethyl 2-bromophenylacetate

Table 2: FeBr₂-Catalyzed ATRP of Styrene (St) and Acrylates

MonomerInitiatorLigand[M]:[I]:[FeBr₂]Temp. (°C)Time (h)Conversion (%)Mₙ ( g/mol )Mₗ/MₙReference
Styrene1-PEBrN(n-Bu)₃200:1:11104~60~12,000~1.5
Butyl Acrylate-{(cyclopentyl)₃TACN}---Quantitative-1.2[13]
Methyl Acrylate-Halide Salts---~30-1.3-1.9[13]

1-PEBr: 1-Phenylethyl bromide, N(n-Bu)₃: Tri-n-butylamine, {(cyclopentyl)₃TACN}: N,N',N''-tris(cyclopentyl)-1,4,7-triazacyclononane

Experimental Protocols

General Protocol for FeBr₂-Catalyzed ATRP of MMA in a Polar Solvent (Ligand-Free)

This protocol is based on the ligand-free ATRP of methyl methacrylate (MMA) in N-methyl-2-pyrrolidone (NMP), where the solvent also acts as the ligand.[10][11]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromo-2-phenylacetate (EBrPA)

  • This compound (FeBr₂)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add FeBr₂ (1 molar equivalent relative to the initiator).

  • Add the desired amount of NMP (e.g., MMA/NMP = 2/1 v/v).[10]

  • The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the MMA monomer.

  • Add the initiator, EBrPA (1 molar equivalent).

  • The reaction mixture is placed in a preheated oil bath at 60°C and stirred.[10]

  • Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

  • After the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture and exposing it to air.

  • The polymer is purified by precipitating in a suitable non-solvent (e.g., methanol) and dried under vacuum.

Protocol for FeBr₂-Catalyzed ATRP with a Phosphine (B1218219) Ligand

This protocol describes a general procedure for ATRP using a pre-formed iron-phosphine complex.

Materials:

  • Monomer (e.g., Styrene or MMA), inhibitor removed

  • Initiator (e.g., 1-phenylethyl bromide for styrene, or an alkyl 2-bromoisobutyrate for MMA)

  • This compound (FeBr₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous solvent (e.g., anisole (B1667542) or toluene)

  • Standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, add FeBr₂ and the phosphine ligand (typically in a 1:2 or 1:3 molar ratio) to the chosen anhydrous solvent.

  • Stir the mixture at room temperature to form the iron-ligand complex.

  • In a separate Schlenk flask, add the monomer and any additional solvent. Degas this mixture by three freeze-pump-thaw cycles.

  • Transfer the catalyst solution to the monomer solution via a cannula under a positive inert gas pressure.

  • Add the initiator to the reaction mixture.

  • Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 80-110°C).

  • Monitor the reaction progress as described in the previous protocol.

  • Upon completion, quench the reaction and purify the polymer.

Visualizations

ATRP_Mechanism cluster_activation Activation/Deactivation Cycle cluster_propagation Propagation Pn-X Dormant Polymer (Pₙ-X) Pn_radical Propagating Radical (Pₙ•) Pn-X->Pn_radical k_act Fe(II)L Activator (Fe(II)Br₂/Ligand) X-Fe(III)L Deactivator (X-Fe(III)Br₂/Ligand) Pn_radical->Pn-X k_deact Monomer Monomer (M) Pn+m_radical Propagating Radical (Pₙ₊ₘ•) Pn_radical->Pn+m_radical k_p

Caption: Mechanism of this compound Catalyzed ATRP.

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A 1. Add FeBr₂ and Ligand/Solvent to Schlenk Flask B 2. Degas via Freeze-Pump-Thaw A->B C 3. Add Monomer and Initiator under Inert Atmosphere B->C D 4. Immerse in Preheated Oil Bath C->D E 5. Monitor Conversion (GC/GPC) D->E F 6. Quench Reaction (Cooling & Air Exposure) E->F G 7. Precipitate Polymer F->G H 8. Dry Polymer under Vacuum G->H

Caption: Experimental Workflow for FeBr₂-Catalyzed ATRP.

Applications in Drug Development

The ability to synthesize well-defined polymers with tailored architectures makes iron-catalyzed ATRP a valuable tool in drug development.[4] Potential applications include:

  • Drug Delivery Systems: Amphiphilic block copolymers synthesized via ATRP can self-assemble into micelles or vesicles for encapsulating and delivering hydrophobic drugs.[5]

  • Polymer-Protein Conjugates: The controlled nature of ATRP allows for the synthesis of polymers with specific end-groups that can be conjugated to proteins, potentially improving their stability and circulation time.

  • Tissue Engineering: Biocompatible and biodegradable polymers with controlled architectures can be used to create scaffolds for tissue regeneration.[4]

The use of a biocompatible metal like iron is particularly advantageous for these biomedical applications.[2][9]

Conclusion

This compound is a versatile and effective catalyst for ATRP, providing a more sustainable and biocompatible route to well-defined polymers. The key to successful polymerization lies in the careful selection of ligands (or solvent systems) and reaction conditions to control the activation/deactivation equilibrium. The protocols and data presented here offer a starting point for researchers and scientists to explore the potential of FeBr₂-catalyzed ATRP in their respective fields, including the development of advanced materials for drug delivery and other biomedical applications.

References

Application of Ferrous Bromide (FeBr₂) in the Synthesis of Iron Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Iron(II) bromide (FeBr₂) serves as an effective reagent for the metallation of free-base porphyrins to synthesize iron-porphyrin complexes, also known as hemes. This process is a critical step in the development of synthetic heme analogues for various applications in catalysis, medicine, and materials science. This document provides detailed application notes and experimental protocols for the use of FeBr₂ in the synthesis of iron porphyrins, focusing on the insertion of iron into a pre-formed porphyrin macrocycle. The primary role of FeBr₂ is as a source of ferrous iron (Fe²⁺) for chelation by the porphyrin ligand.

Introduction to Iron Porphyrin Synthesis

Porphyrins are a class of macrocyclic aromatic compounds that can chelate a wide variety of metal ions in their central cavity. Iron-porphyrin complexes are of particular interest due to their biological significance as the active sites in hemoproteins like hemoglobin and cytochromes. The synthesis of iron porphyrins typically involves the reaction of a free-base porphyrin with an iron salt. Ferrous bromide (FeBr₂) is a suitable iron source for this metallation reaction.

The general reaction involves the displacement of the two protons from the nitrogen atoms in the porphyrin core by an iron(II) ion. The reaction is often carried out in an organic solvent in the presence of a base to facilitate the deprotonation of the porphyrin.

Role of FeBr₂ in Porphyrin Metallation

The primary application of FeBr₂ in porphyrin synthesis is as a precursor for the insertion of iron into the porphyrin macrocycle. The ferrous (Fe²⁺) state is often preferred for the initial coordination, which may be followed by oxidation to the more stable ferric (Fe³⁺) state during workup or upon exposure to air.

A base, such as 2,4,6-trimethylpyridine (B116444) (collidine), is frequently used to facilitate the deprotonation of the porphyrin's inner nitrogen atoms, making the lone pairs more available for coordination with the Fe²⁺ ion. The mechanism is thought to involve a distortion of the planar porphyrin ring, which exposes the nitrogen lone pairs to the incoming metal ion[1].

G Proposed Mechanism of Iron Insertion cluster_0 Step 1: Deprotonation cluster_1 Step 2: Iron Coordination cluster_2 Step 3: Aerobic Workup (Oxidation) Free-Base Porphyrin (H₂P) Free-Base Porphyrin (H₂P) Deprotonated Porphyrin (P²⁻) Deprotonated Porphyrin (P²⁻) Free-Base Porphyrin (H₂P)->Deprotonated Porphyrin (P²⁻) + 2 Base Free-Base Porphyrin (H₂P)->Deprotonated Porphyrin (P²⁻) Base (e.g., Collidine) Base (e.g., Collidine) Iron(II) Porphyrin (Fe(II)P) Iron(II) Porphyrin (Fe(II)P) Deprotonated Porphyrin (P²⁻)->Iron(II) Porphyrin (Fe(II)P) + Fe²⁺ Deprotonated Porphyrin (P²⁻)->Iron(II) Porphyrin (Fe(II)P) FeBr₂ FeBr₂ Fe²⁺ Fe²⁺ FeBr₂->Fe²⁺ in solution Iron(III) Porphyrin Chloride ([Fe(III)P]Cl) Iron(III) Porphyrin Chloride ([Fe(III)P]Cl) Iron(II) Porphyrin (Fe(II)P)->Iron(III) Porphyrin Chloride ([Fe(III)P]Cl) O₂, HCl Iron(II) Porphyrin (Fe(II)P)->Iron(III) Porphyrin Chloride ([Fe(III)P]Cl)

Caption: Proposed mechanism for iron insertion into a porphyrin using FeBr₂.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of iron porphyrins using an iron(II) source.

Synthesis of Methyl Imidazole-Substituted Monoamino Iron Porphyrin [Fe(TPPMIm)Cl]

This protocol describes the synthesis of a specific iron porphyrin complex using FeBr₂[2].

Materials:

  • H₂TPPMIm (free-base porphyrin)

  • Ferrous bromide (FeBr₂)

  • 2,4,6-trimethylpyridine (collidine)

  • Tetrahydrofuran (THF), distilled

  • Dichloromethane (B109758) (DCM)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel (60-120 mesh)

  • Methanol

  • Hexane

Procedure:

  • In a glovebox under an inert atmosphere, dissolve the free-base porphyrin (H₂TPPMIm) in distilled THF.

  • Add two equivalents of 2,4,6-trimethylpyridine to the solution.

  • Add four equivalents of FeBr₂ to the reaction mixture.

  • Stir the solution overnight in the dark.

  • After the reaction is complete, remove the mixture from the glovebox and perform an aerobic workup with dilute HCl.

  • Extract the metal complex with dichloromethane (DCM).

  • Collect the organic layer and dry it over anhydrous Na₂SO₄.

  • Remove the solvent using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of DCM/hexane to methanol/DCM.

G Experimental Workflow Start Start Dissolve H₂TPPMIm in THF Dissolve H₂TPPMIm in THF Start->Dissolve H₂TPPMIm in THF Add Collidine Add Collidine Dissolve H₂TPPMIm in THF->Add Collidine Add FeBr₂ Add FeBr₂ Add Collidine->Add FeBr₂ Stir Overnight Stir Overnight Add FeBr₂->Stir Overnight Aerobic Workup with HCl Aerobic Workup with HCl Stir Overnight->Aerobic Workup with HCl Extract with DCM Extract with DCM Aerobic Workup with HCl->Extract with DCM Dry Organic Layer Dry Organic Layer Extract with DCM->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Column Chromatography Column Chromatography Evaporate Solvent->Column Chromatography Characterize Product Characterize Product Column Chromatography->Characterize Product End End Characterize Product->End

Caption: Experimental workflow for the synthesis of [Fe(TPPMIm)Cl].

Data Presentation

The success of iron insertion can be monitored by various spectroscopic techniques. The following tables summarize typical quantitative data for the synthesis of iron porphyrins.

Yield and Mass Spectrometry Data
CompoundStarting MaterialReagentsYieldESI-MS (m/z) [M⁺]Reference
[Fe(TPPMIm)Cl]H₂TPPMImFeBr₂, 2,4,6-trimethylpyridine, THF71%763.1347[2]
Spectroscopic Data for Iron Insertion into Tetraphenylporphyrin (TPP)

The insertion of iron into a free-base porphyrin like meso-tetraphenylporphyrin (H₂TPP) results in characteristic changes in its UV-Vis and ¹H-NMR spectra[3][4].

ParameterFree-Base Porphyrin (H₂TPP)Iron-Porphyrin Complex ([Fe(TPP)Cl])Reference
UV-Vis Spectroscopy
Soret Band~419 nm~412-420 nm (slight shift)[4]
Q-Bands4 distinct bands (~515, 550, 590, 645 nm)2 broader bands (~510, 570 nm)[4]
¹H-NMR Spectroscopy
β-pyrrolic protons~8.8 ppm (singlet)Paramagnetically shifted and broadened signals[4]

Conclusion

Ferrous bromide is a valuable reagent for the synthesis of iron porphyrins via metallation of free-base porphyrin macrocycles. The protocols provided herein, along with the expected analytical data, offer a comprehensive guide for researchers in the fields of chemistry, materials science, and drug development. The successful synthesis of these iron-porphyrin complexes opens avenues for their application as catalysts and biomimetic models.

References

Application Notes and Protocols: Iron(II) Bromide Catalyzed Intramolecular C–H Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast number of pharmaceuticals and natural products.[1][2][3] Traditional methods for constructing these molecules often require multi-step sequences involving pre-functionalized starting materials, leading to poor atom economy and significant waste generation.[4] Direct C–H bond amination has emerged as a powerful and efficient strategy to forge C–N bonds, offering a more sustainable and streamlined approach to N-heterocycle synthesis.[4][5]

Among the various catalytic systems developed for this transformation, those based on iron have garnered significant attention.[3] Iron is an ideal catalyst due to its low cost, low toxicity, and high natural abundance.[6] While sophisticated iron complexes with elaborate ligands have shown remarkable efficacy, simpler iron salts like Iron(II) bromide (FeBr₂) have also proven to be effective catalysts for specific intramolecular C–H amination reactions.[7][8]

This document provides detailed application notes and protocols for the this compound catalyzed intramolecular C–H amination, focusing on a tandem reaction that converts aryl azides into valuable 2,3-disubstituted indoles.[7][8][9][10]

Reaction Principle and Mechanism

The FeBr₂-catalyzed transformation of specific ortho-substituted aryl azides proceeds via a tandem sequence involving an intramolecular C–H bond amination followed by a[1][11]-shift.[7][8][9] The proposed mechanism is initiated by the reaction of the aryl azide (B81097) with the Fe(II) catalyst, leading to the formation of a transient iron nitrene intermediate upon the extrusion of dinitrogen (N₂). This highly reactive species then undergoes an intramolecular C–H insertion into an ethereal C-H bond to form an indoline (B122111) intermediate. This is followed by a selective[1][11]-migratory shift, which ultimately yields the 2,3-disubstituted indole (B1671886) product.[7]

The migratory aptitude in the[1][11]-shift component of this tandem reaction has been established to follow the trend: Me < 1° alkyl < 2° alkyl < Ph.[7][8]

FeBr2_Catalytic_Cycle Proposed Reaction Pathway for FeBr₂-Catalyzed C–H Amination–[1,2]-Shift A Aryl Azide + Fe(II)Br₂ B Fe(II)-Azide Complex A->B Coordination C Iron Nitrene Intermediate B->C - N₂ D Indoline Intermediate (via C-H Amination) C->D Intramolecular C-H Insertion E 2,3-Disubstituted Indole D->E [1,2]-Shift F Fe(II)Br₂ (Regenerated) E->F Product Release F->A Catalytic Cycle

Caption: Proposed pathway for the tandem C–H amination–[1][11]-shift reaction.

Experimental Protocols

This section provides a detailed methodology for the this compound-catalyzed synthesis of 2,3-disubstituted indoles from aryl azides, based on established literature procedures.[7]

General Experimental Workflow

The general workflow for setting up the catalytic reaction is straightforward and can be performed using standard laboratory equipment.

Experimental_Workflow General Experimental Workflow prep 1. Reagent Preparation (Aryl Azide, Anhydrous Solvent) setup 2. Reaction Setup (Add Substrate & Solvent to Oven-Dried Vial) prep->setup catalyst 3. Catalyst Addition (Add FeBr₂ under Inert Atmosphere) setup->catalyst reaction 4. Reaction (Seal Vial and Heat to 100 °C) catalyst->reaction workup 5. Workup (Cool, Filter through Silica (B1680970) Gel) reaction->workup purify 6. Purification (Concentrate and Purify via Chromatography) workup->purify

Caption: A typical workflow for the FeBr₂-catalyzed C–H amination reaction.

Detailed Step-by-Step Protocol

Materials:

  • Substituted aryl azide (1.0 equiv)

  • This compound (FeBr₂) (10 mol%)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Oven-dried 1-dram vial with a Teflon-lined cap

  • Stir bar

  • Silica gel

  • Standard solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried 1-dram vial containing a magnetic stir bar, add the aryl azide substrate (typically 0.2 mmol, 1.0 equiv).

  • In a glovebox or under a positive pressure of an inert gas (e.g., Argon or Nitrogen), add this compound (0.02 mmol, 0.10 equiv).

  • Add anhydrous 1,2-dichloroethane (1.0 mL) to the vial.

  • Seal the vial tightly with the Teflon-lined cap.

  • Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 3-12 hours, monitor by TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pass the crude mixture through a short plug of silica gel, eluting with ethyl acetate (B1210297) or dichloromethane (B109758) to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted indole product.

Data Presentation: Substrate Scope and Yields

The FeBr₂-catalyzed tandem reaction is compatible with a range of electronically diverse aryl azides, affording good to excellent yields of the corresponding indole products.[7]

EntryR¹ (Aryl Substituent)R² (Migrating Group)ProductYield (%)[7]
1HMe2,3-Dimethylindole81
24-OMeMe5-Methoxy-2,3-dimethylindole80
34-ClMe5-Chloro-2,3-dimethylindole80
44-CF₃Me5-(Trifluoromethyl)-2,3-dimethylindole81
54-StyrylMe2,3-Dimethyl-5-styrylindole61
6HEt3-Ethyl-2-methylindole85
7Hn-Pr2-Methyl-3-propylindole88
8Hi-Pr3-Isopropyl-2-methylindole95
9HPh2-Methyl-3-phenylindole99

Reaction conditions: Aryl azide (0.2 mmol), FeBr₂ (10 mol%), DCE (1.0 M), 100 °C, 3 h.

Applications and Future Outlook

The use of a simple and inexpensive this compound catalyst for the synthesis of complex indole structures highlights the potential of this method in synthetic and medicinal chemistry.[7] This tandem reaction provides rapid access to molecular complexity from readily available starting materials.[7] The operational simplicity and tolerance to various functional groups make it an attractive tool for drug discovery and process development.

Future research may focus on expanding the substrate scope to other classes of C–H bonds, developing asymmetric variants of this reaction, and further elucidating the precise nature of the active iron-nitrene species. The continued development of C-H amination reactions catalyzed by simple, earth-abundant metals will undoubtedly play a crucial role in advancing sustainable chemical synthesis.[6][12]

References

Application Notes and Protocols for Iron(II) Bromide Catalyzed Hydrobromination of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of iron(II) bromide (FeBr₂) as a catalyst in the hydrobromination of alkenes. This method offers a regioselective approach to the synthesis of Markovnikov alkyl bromides, which are valuable intermediates in organic synthesis and drug development.

Introduction

The addition of hydrogen bromide (HBr) across a carbon-carbon double bond is a fundamental transformation in organic chemistry. Traditionally, the regiochemical outcome of this reaction is dictated by the reaction conditions. While radical conditions typically yield the anti-Markovnikov product, ionic pathways generally produce the Markovnikov adduct.[1] Recent advancements have demonstrated that this compound can effectively catalyze the hydrobromination of alkenes to selectively yield the Markovnikov product under mild, operationally simple conditions.[2][3] This method utilizes trimethylsilyl (B98337) bromide (TMSBr) as the bromine source in the presence of atmospheric oxygen and moisture.[3][4] The reaction proceeds via a proposed radical mechanism, where the iron(II) catalyst controls the regioselectivity of the bromine radical addition to the alkene.[2]

Key Advantages of the FeBr₂-Catalyzed Method:

  • High Regioselectivity: Exclusively forms the Markovnikov product.[3]

  • Mild Reaction Conditions: Performed at room temperature and open to the air.[2]

  • Operational Simplicity: Does not require anhydrous or inert atmosphere techniques for the primary protocol.[2]

  • Good Functional Group Tolerance: Tolerates a variety of functional groups, including esters, ethers, and alcohols.[3]

Data Summary

The following tables summarize the quantitative data for the this compound-catalyzed Markovnikov hydrobromination of various alkenes as reported by Cruz, D. A., et al. (2021).[3]

Table 1: Hydrobromination of Aliphatic Alkenes

EntryAlkene SubstrateProductYield (%)
11-Dodecene2-Bromododecane90
210-Undecen-1-ol11-Bromo-1-undecanol85
310-Undecen-1-yl benzoate11-Bromo-1-undecyl benzoate92
44-Penten-1-yl benzoate4-Bromo-1-pentyl benzoate88
55-Hexen-1-yl benzoate5-Bromo-1-hexyl benzoate95

Table 2: Hydrobromination of Alkenes with Aromatic and Other Functional Groups

EntryAlkene SubstrateProductYield (%)
1Allylbenzene2-Bromo-1-phenylpropane93
24-Allylanisole1-(2-Bromopropyl)-4-methoxybenzene75
31-Allyl-4-fluorobenzene1-(2-Bromopropyl)-4-fluorobenzene70
4Allyl phenyl ether1-(2-Bromopropoxy)benzene65
5Allyl methyl sulfide2-Bromo-1-(methylthio)propane80
6N-Allylpyrrolidine2-(2-Bromopropyl)pyrrolidine60
7Diethyl allylmalonateDiethyl 2-allyl-2-(2-bromopropyl)malonate87
82-Allylcyclohexan-1-one2-Allyl-2-(2-bromopropyl)cyclohexan-1-one78

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow for the FeBr₂-catalyzed hydrobromination of alkenes.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product Alkene Alkene FeBr2_Alkene [FeBr₂(Alkene)] Complex Alkene->FeBr2_Alkene Coordination TMSBr TMSBr Br_radical Bromine Radical (Br•) TMSBr->Br_radical Generation via radical process O2_H2O O₂ / H₂O (from air) O2_H2O->Br_radical FeBr2 FeBr₂ FeBr2->FeBr2_Alkene Carbocation_intermediate Brominated Radical Intermediate FeBr2_Alkene->Carbocation_intermediate Radical Attack Br_radical->Carbocation_intermediate Markovnikov_Product Markovnikov Alkyl Bromide Carbocation_intermediate->Markovnikov_Product Hydrogen Atom Transfer

Caption: Proposed mechanism for FeBr₂-catalyzed Markovnikov hydrobromination.

experimental_workflow start Start dissolve_alkene Dissolve alkene in CH₂Cl₂ (0.1 M) in a flask open to the air start->dissolve_alkene add_reagents Add FeBr₂ (0.3 equiv) followed by TMSBr (3.0 equiv) dissolve_alkene->add_reagents stir_reaction Stir at room temperature add_reagents->stir_reaction monitor_reaction Monitor reaction progress by TLC stir_reaction->monitor_reaction workup Aqueous workup: Add water and extract with CH₂Cl₂ monitor_reaction->workup Upon completion dry_filter Dry combined organic layers (e.g., MgSO₄), filter, and concentrate workup->dry_filter purification Purify the crude product (e.g., flash column chromatography) dry_filter->purification product Obtain pure Markovnikov Alkyl Bromide purification->product

Caption: General experimental workflow for the hydrobromination reaction.

Experimental Protocols

The following protocols are adapted from the procedures reported by Cruz, D. A., et al. in Organic Letters (2021).[2]

Protocol 1: General Procedure for Markovnikov Hydrobromination of Alkenes

Materials:

  • Alkene (1.0 equiv)

  • This compound (FeBr₂) (0.3 equiv)

  • Trimethylsilyl bromide (TMSBr) (3.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), dry, non-deoxygenated

  • Water (for workup)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • To a round-bottom flask open to the atmosphere, add the alkene.

  • Dissolve the alkene in dry, non-deoxygenated dichloromethane to make a 0.1 M solution.

  • To the stirred solution, add this compound (0.3 equivalents).

  • Add trimethylsilyl bromide (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction has reached complete conversion (as indicated by TLC), add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash silica (B1680970) gel column chromatography to obtain the pure Markovnikov alkyl bromide.

Protocol 2: Alternative Iron-Catalyzed Hydrobromination of Terminal and 1,2-Disubstituted Alkenes

This alternative protocol, reported by Elsner, P., et al. (2024), utilizes a different iron source and reaction conditions.[5]

Materials:

Procedure:

  • Place Fe(acac)₃ in an oven-dried Schlenk tube equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve the Fe(acac)₃ in dry methanol (4 mL).

  • Add the alkene and methyl 2-bromo-2-methylpropanoate to the solution.

  • Add phenylsilane dropwise to the reaction mixture.

  • Stir the reaction for 48 hours at room temperature.

  • After 48 hours, evaporate the solvent.

  • Purify the residue using flash chromatography to obtain the pure product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Trimethylsilyl bromide is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The use of this compound as a catalyst provides an efficient and selective method for the Markovnikov hydrobromination of a wide range of alkenes. The operational simplicity and mild conditions make this a valuable tool for synthetic chemists in both academic and industrial settings. The provided protocols offer a starting point for the application of this methodology in the synthesis of complex molecules and pharmaceutical intermediates.

References

Troubleshooting & Optimization

purification methods for removing Fe(III) from Iron(II) bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iron(II) bromide (FeBr₂). The focus is on removing common Iron(III) (Fe³⁺) impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample yellow or brownish instead of the expected pale green?

A1: Anhydrous this compound is a yellow or brownish solid, while the hydrated form is typically pale green. However, a yellow or brownish color in the hydrated salt often indicates the presence of Iron(III) (ferric) impurities. Fe²⁺ ions are readily oxidized to Fe³⁺ in the presence of air and moisture.[1]

Q2: What are the common methods to remove Fe(III) from my this compound sample?

A2: The two primary methods for removing Fe(III) impurities from this compound are:

  • Reduction of Fe(III) to Fe(II): This involves using a reducing agent, such as metallic iron, to convert the Fe³⁺ back to Fe²⁺.

  • Recrystallization: This purification technique separates compounds based on differences in their solubility.

Q3: How can I determine the concentration of Fe(III) impurity in my FeBr₂ sample?

A3: UV-Vis spectrophotometry is a common method for quantifying Fe(III) concentration. This technique involves forming a colored complex with the Fe(III) ions and measuring its absorbance at a specific wavelength.[2][3][4] A calibration curve is created using standards of known Fe(III) concentrations to determine the amount in your sample.

Q4: What are the main safety precautions when working with this compound and its purification reagents?

A4: this compound is corrosive and can cause severe skin burns and eye damage.[5][6][7][8][9] It is also hygroscopic and air-sensitive.[5][6] Always handle this compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box), and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] When working with acids like hydrobromic acid, ensure you are using a fume hood.

Troubleshooting Guides

Method 1: Reduction of Fe(III) with Iron Metal

This method utilizes the comproportionation reaction where iron metal reduces ferric bromide to ferrous bromide:

Fe(s) + 2 FeBr₃(aq) → 3 FeBr₂(aq)

A detailed experimental protocol for the reduction of Fe(III) in an aqueous solution of this compound is provided below.

Parameter Value/Instruction
Starting Material Contaminated this compound (hydrate)
Reagents Deionized water (deoxygenated), Iron powder/filings (high purity), Hydrobromic acid (HBr, optional, for pH adjustment)
Equipment Schlenk flask or three-neck round-bottom flask, Condenser, Magnetic stirrer and stir bar, Heating mantle, Inert gas supply (Nitrogen or Argon), Filtration apparatus (e.g., Büchner funnel or Schlenk filter), Crystallizing dish

Procedure:

  • Preparation of Inert Atmosphere: Assemble the flask with a condenser and ensure all joints are sealed. Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the experiment.

  • Dissolution: Add the impure this compound to the flask. Add deoxygenated deionized water to dissolve the salt. Gentle heating may be applied to aid dissolution. If the solution is cloudy due to the formation of iron hydroxides, add a few drops of hydrobromic acid to clarify it.

  • Reduction: Add a stoichiometric excess of high-purity iron powder or filings to the solution.

  • Reaction: Heat the mixture to a gentle reflux (around 80-100 °C) with vigorous stirring. The reaction progress can be monitored by the color change of the solution from brownish/yellow to pale green. This may take several hours.

  • Filtration: Once the reduction is complete (solution is a clear, pale green), cool the mixture to room temperature under the inert atmosphere. Filter the hot solution through a pre-heated Büchner funnel or a Schlenk filter to remove the excess iron powder and any other solid impurities.

  • Crystallization: Transfer the filtrate to a crystallizing dish and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization of the this compound hydrate (B1144303).

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold, deoxygenated deionized water, followed by a solvent like diethyl ether to aid drying. Dry the crystals under vacuum.

Problem Possible Cause(s) Solution(s)
Solution remains yellow/brown after prolonged heating. - Insufficient amount of iron powder.- Iron powder is passivated (coated with an oxide layer).- Reaction time is too short.- Add more iron powder.- Use fresh, high-purity iron powder or wash the powder with dilute acid to activate it.- Extend the reaction time and continue monitoring the color.
A precipitate forms during the reaction. - The pH of the solution is too high, causing the precipitation of iron hydroxides.- Add a few drops of hydrobromic acid to lower the pH and redissolve the precipitate.
The purified crystals turn yellow/brown upon drying. - Exposure to air (oxygen) during filtration or drying.- Ensure all steps are carried out under a strict inert atmosphere. Use deoxygenated solvents for washing.
Method 2: Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound crystallizes out, leaving impurities behind in the solution.

Parameter Value/Instruction
Starting Material Contaminated this compound (hydrate)
Solvent Deoxygenated deionized water
Equipment Beaker or Erlenmeyer flask, Hot plate, Magnetic stirrer and stir bar, Filtration apparatus (Büchner funnel), Crystallizing dish, Inert gas supply (optional but recommended)

Procedure:

  • Dissolution: In a beaker, add the impure this compound to a minimal amount of deoxygenated deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the beaker in an ice bath.

  • Isolation: Collect the pale green crystals of this compound hydrate by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold deoxygenated water, followed by a volatile solvent like diethyl ether to facilitate drying. Dry the crystals under vacuum.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution and try to recrystallize again.- Scratch the inside of the beaker with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Crystals form too quickly and are very small. - The solution cooled too rapidly.- Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before moving to an ice bath.
The recrystallized product is still discolored. - The impurity has similar solubility to the product.- Oxidation occurred during the process.- A second recrystallization may be necessary.- Use deoxygenated water and consider performing the recrystallization under an inert atmosphere.

Process Workflows

FeBr2_Purification_Workflow cluster_reduction Method 1: Reduction cluster_recrystallization Method 2: Recrystallization start_red Impure FeBr₂ (with Fe³⁺) dissolve_red Dissolve in deoxygenated H₂O (acidify with HBr if needed) start_red->dissolve_red add_fe Add excess Iron Powder dissolve_red->add_fe reflux Heat under inert atmosphere add_fe->reflux filter_fe Hot filter to remove excess Fe reflux->filter_fe crystallize_red Cool to crystallize FeBr₂·xH₂O filter_fe->crystallize_red isolate_red Isolate and dry crystals crystallize_red->isolate_red end_red Pure FeBr₂ isolate_red->end_red start_rec Impure FeBr₂ dissolve_rec Dissolve in minimum hot deoxygenated H₂O start_rec->dissolve_rec hot_filter Hot filter (if insolubles present) dissolve_rec->hot_filter crystallize_rec Cool slowly to crystallize hot_filter->crystallize_rec isolate_rec Isolate and dry crystals crystallize_rec->isolate_rec end_rec Purified FeBr₂ isolate_rec->end_rec

Figure 1. Comparative workflow of reduction and recrystallization methods for FeBr₂ purification.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Path start Purification Attempt check_color Is the final product pale green? start->check_color success Successful Purification check_color->success Yes failure Product is yellow/brown (Fe³⁺ still present) check_color->failure No check_method check_method failure->check_method If Reduction Method Used: check_recryst check_recryst failure->check_recryst If Recrystallization Used: solution1 solution1 check_method->solution1 Incomplete reaction? solution2 solution2 check_method->solution2 Oxidation during workup? action1 action1 solution1->action1 -> Extend reflux time -> Add more Fe powder action2 action2 solution2->action2 -> Ensure inert atmosphere -> Use deoxygenated solvents solution3 solution3 check_recryst->solution3 Co-crystallization of impurity? solution4 solution4 check_recryst->solution4 Oxidation during process? action3 action3 solution3->action3 -> Perform a second recrystallization -> Ensure slow cooling action4 action4 solution4->action4 -> Use deoxygenated water -> Consider inert atmosphere

Figure 2. Logical troubleshooting flow for FeBr₂ purification based on outcome.

References

Technical Support Center: Anhydrous Iron(II) Bromide (FeBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the proper handling and storage of air-sensitive anhydrous Iron(II) Bromide (FeBr₂).

Frequently Asked Questions (FAQs)

Q1: What is anhydrous FeBr₂ and why is it considered air-sensitive?

A1: Anhydrous this compound (FeBr₂) is a yellow or brownish-colored paramagnetic solid.[1] It is highly sensitive to components of the atmosphere, particularly moisture and oxygen. Anhydrous FeBr₂ is hygroscopic, meaning it readily absorbs moisture from the air to form hydrates, which are pale-colored solids.[1][2] Exposure to air can also lead to oxidation of the iron(II) to iron(III), compromising the purity and reactivity of the compound.

Q2: What are the primary consequences of improper handling or storage?

A2: Improper handling can lead to the degradation of anhydrous FeBr₂, resulting in the formation of hydrates and iron(III) species. This degradation can significantly impact experimental outcomes by introducing impurities, altering stoichiometry, and reducing the catalytic activity or reactivity of the FeBr₂. In some cases, the presence of moisture can completely inhibit the desired reaction.

Q3: What is the proper way to store anhydrous FeBr₂?

A3: Anhydrous FeBr₂ should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] The storage area should be cool, dry, and dark to prevent decomposition.[3] It is highly recommended to store the material inside a glovebox with a controlled inert atmosphere.

Q4: Can I handle anhydrous FeBr₂ on an open lab bench?

A4: No, it is strongly advised against handling anhydrous FeBr₂ in an open laboratory environment. Due to its high sensitivity to air and moisture, all manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line.[4][5]

Troubleshooting Guide

Problem: The color of my anhydrous FeBr₂ has changed from yellowish-brown to a pale green or has a reddish-brown tint.

  • Possible Cause 1: Hydration. A change to a pale green color indicates the formation of hydrated this compound. This occurs when the compound is exposed to moisture.

  • Solution 1: If the material is only partially hydrated, it may be possible to dry it under high vacuum with gentle heating. However, for best results, it is recommended to use a fresh, properly stored vial of anhydrous FeBr₂. To prevent this, always handle the compound in a dry, inert atmosphere.

  • Possible Cause 2: Oxidation. A reddish-brown tint can indicate the presence of iron(III) impurities, which form upon exposure to oxygen.

  • Solution 2: If significant oxidation has occurred, the material may not be suitable for your reaction, as the Fe(III) species can interfere with the desired chemistry.[6][7] It is best to discard the contaminated reagent and use a fresh supply. Ensure all future handling is performed under strictly anaerobic conditions.

Problem: My anhydrous FeBr₂ has clumped together and is no longer a free-flowing powder.

  • Possible Cause: Moisture absorption. Clumping is a common sign that the material has been exposed to moisture and has become hygroscopic.[2]

  • Solution: Similar to a color change due to hydration, the material is likely compromised. While drying under vacuum may remove the water, the physical form may not be recoverable, making accurate weighing difficult. It is safer to use a new batch of the reagent.

Problem: My reaction yield is significantly lower than expected or the reaction failed completely.

  • Possible Cause 1: Degraded FeBr₂. The most likely culprit is the use of FeBr₂ that has been compromised by exposure to air and/or moisture. The presence of hydrates or oxidized iron species can inhibit or alter the course of the reaction.

  • Solution 1: Obtain a new, unopened container of anhydrous FeBr₂ and handle it with rigorous inert atmosphere techniques as detailed in the protocols below.

  • Possible Cause 2: Contaminated or wet solvent/reagents. Even with pure FeBr₂, the presence of trace amounts of water or oxygen in your solvents or other reagents can quench the reaction.

  • Solution 2: Ensure all solvents and reagents are rigorously dried and degassed before use. Solvents should be passed through a purification system or distilled from an appropriate drying agent.

Quantitative Data Summary

ParameterRecommended Value/SpecificationNotes
Storage Temperature Ambient temperatures (e.g., 15-25°C)[8]Avoid high temperatures to prevent thermal decomposition.
Glovebox Atmosphere < 1 ppm O₂ and < 1 ppm H₂O[9][10]A dry and oxygen-free environment is critical for long-term stability.
Appearance Yellow or brownish solid[1]Any deviation may indicate decomposition or hydration.
Solubility Soluble in water, THF, methanol, ethanol[8][11]Dissolution in anhydrous solvents should yield a clear solution.

Experimental Protocols

Protocol 1: Handling Anhydrous FeBr₂ in a Glovebox

This protocol is recommended for weighing and preparing stock solutions of anhydrous FeBr₂.

  • Preparation:

    • Ensure the glovebox atmosphere has < 1 ppm of O₂ and H₂O.

    • Bring all necessary glassware (vials, spatulas, flasks), a lab balance, and any solvents into the glovebox antechamber.

    • Cycle the antechamber at least three times, evacuating to vacuum and refilling with inert gas.

  • Weighing the Reagent:

    • Transfer all items from the antechamber into the main glovebox chamber.

    • Allow the FeBr₂ container to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Carefully open the container of anhydrous FeBr₂.

    • Using a clean, dry spatula, weigh the desired amount of the powder into a tared vial or flask.

    • Promptly and securely reseal the main container of FeBr₂.

  • Transfer and Use:

    • The weighed solid can now be added directly to a reaction vessel within the glovebox.

    • If preparing a solution, add the desired anhydrous, degassed solvent to the flask containing the weighed FeBr₂ and stir until dissolved.

    • Seal the reaction vessel before removing it from the glovebox via the antechamber.

Protocol 2: Handling Anhydrous FeBr₂ using a Schlenk Line

This protocol is suitable for transferring solid FeBr₂ into a reaction flask under an inert atmosphere.

  • System Preparation:

    • Ensure your Schlenk line is providing a steady flow of dry, inert gas (nitrogen or argon).

    • Flame-dry or oven-dry all glassware (reaction flask with a stir bar, gas inlet adapter, septa) and allow it to cool to room temperature under a stream of inert gas.

  • Transferring the Solid:

    • In a glovebox or glove bag, quickly weigh the desired amount of anhydrous FeBr₂ into a clean, dry Schlenk flask. Seal the flask with a glass stopper or septum.

    • If a glovebox is unavailable, perform a quick transfer under a positive flow of inert gas. To do this, briefly remove the stopper from the reaction flask while maintaining a strong counterflow of inert gas and add the FeBr₂ via a powder funnel.

    • Immediately connect the flask to the Schlenk line.

  • Purging the Flask:

    • Carefully evacuate the flask, being cautious not to pull the fine powder into the manifold.

    • Refill the flask with inert gas.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.

  • Proceeding with the Reaction:

    • Anhydrous, degassed solvent can now be added to the flask via a cannula or a gas-tight syringe.

    • Maintain a positive pressure of inert gas throughout the subsequent steps of the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling in Glovebox cluster_use Experimental Use prep_items Gather Glassware, Spatulas, Solvents antechamber Transfer to Antechamber prep_items->antechamber cycle Cycle Antechamber 3x (Vaccum/Inert Gas) antechamber->cycle transfer_main Move Items to Main Chamber cycle->transfer_main equilibrate Equilibrate FeBr₂ Container to Temp transfer_main->equilibrate weigh Weigh Anhydrous FeBr₂ equilibrate->weigh seal Reseal Main Container weigh->seal add_solid Add Solid to Reaction Vessel weigh->add_solid add_solvent Add Anhydrous, Degassed Solvent add_solid->add_solvent seal_rxn Seal Reaction Vessel add_solvent->seal_rxn

Caption: Workflow for Handling Anhydrous FeBr₂ in a Glovebox.

troubleshooting_febr2 start Problem with Anhydrous FeBr₂ Experiment check_appearance Is the FeBr₂ a free-flowing, yellowish-brown powder? start->check_appearance appearance_ok Appearance is Normal check_appearance->appearance_ok Yes appearance_bad Appearance is Abnormal (color change, clumping) check_appearance->appearance_bad No check_reaction Is the reaction yield low or failing? appearance_ok->check_reaction cause_hydration Cause: Hydration/Oxidation due to air/moisture exposure appearance_bad->cause_hydration reaction_ok Reaction is Successful check_reaction->reaction_ok No reaction_bad Reaction is Failing check_reaction->reaction_bad Yes check_solvents Are solvents and other reagents anhydrous and degassed? reaction_bad->check_solvents solution_discard Solution: Discard compromised reagent. Use fresh stock with strict inert techniques. cause_hydration->solution_discard solvents_ok Yes check_solvents->solvents_ok Yes solvents_bad No check_solvents->solvents_bad No solvents_ok->cause_hydration solution_dry_solvents Solution: Rigorously dry and degass all solvents and reagents before use. solvents_bad->solution_dry_solvents

Caption: Troubleshooting Decision Tree for Anhydrous FeBr₂.

References

Technical Support Center: Optimizing Iron(II) Bromide Catalyst Loading in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of Iron(II) bromide (FeBr₂) as a catalyst in alkylation reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of FeBr₂ catalyst loading for alkylation reactions.

Issue Possible Cause Troubleshooting Steps
1. Low or No Product Yield Insufficient Catalyst Loading: The amount of FeBr₂ may be too low to effectively catalyze the reaction.Gradually increase the catalyst loading in small increments (e.g., starting from 1-2 mol%) and monitor the reaction progress to find the optimal concentration.[1]
Catalyst Deactivation: FeBr₂ is sensitive to air and moisture. Exposure can lead to oxidation to inactive Iron(III) species. The presence of basic functional groups (e.g., amines) in the substrate can also deactivate the Lewis acid catalyst.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If the substrate contains basic moieties, consider using a protecting group or increasing the catalyst loading.[1]
Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the aromatic substrate can render it unreactive towards Friedel-Crafts alkylation.If the aromatic ring is highly deactivated (e.g., nitrobenzene), this method may not be suitable. Consider alternative synthetic routes.[1]
Poor Quality of Alkylating Agent: The alkyl bromide may be impure or degraded.Use a freshly purified or high-purity alkylating agent.
2. Formation of Multiple Products (Polyalkylation) Product is More Reactive than Starting Material: The alkylated product is often more nucleophilic than the starting aromatic compound, making it susceptible to further alkylation.[1]- Reduce Catalyst Loading: An excessive amount of catalyst can promote polyalkylation. Try lowering the catalyst concentration. - Use a Large Excess of the Aromatic Substrate: This increases the statistical probability of the alkylating agent reacting with the starting material instead of the product.[1] - Control Reaction Time: Monitor the reaction and stop it once the desired mono-alkylated product is maximized.
3. Formation of Isomeric Products Carbocation Rearrangement: Primary alkyl bromides can form unstable primary carbocations that rearrange to more stable secondary or tertiary carbocations, leading to a mixture of isomeric products.- Lower the Reaction Temperature: This can sometimes suppress carbocation rearrangements. - Consider Alternative Methods: For linear alkyl chains, Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) can prevent rearrangement.[1]
4. Dark Coloration or Charring of Reaction Mixture Excessive Catalyst Loading or High Temperature: This can lead to polymerization or decomposition of starting materials or products.- Reduce Catalyst Loading: Use the minimum effective amount of FeBr₂. - Lower Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my specific reaction?

A1: The optimal catalyst loading is best determined empirically for each unique combination of substrates. A good starting point is typically in the range of 1-5 mol%.[1] You can then perform a series of small-scale reactions with varying catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%) while keeping all other parameters constant. By analyzing the yield and selectivity of each reaction, you can identify the lowest catalyst concentration that provides a high yield of the desired product in a reasonable timeframe with minimal side products.[1]

Q2: What is the typical range for FeBr₂ catalyst loading in alkylation reactions?

A2: The catalyst loading can vary significantly. For highly reactive substrates, catalytic amounts (e.g., 0.5-10 mol%) may be sufficient.[1] However, for less reactive systems or when the catalyst is susceptible to deactivation, stoichiometric amounts might be necessary.

Q3: Why must the reaction be carried out under anhydrous and inert conditions?

A3: this compound is a Lewis acid that is sensitive to moisture and oxygen. Water can react with FeBr₂ and the carbocation intermediates, leading to catalyst deactivation and undesired side products. Oxygen can oxidize Fe(II) to Fe(III), which may have different catalytic activity and selectivity. Therefore, using anhydrous solvents and maintaining an inert atmosphere (nitrogen or argon) is crucial for reproducibility and high yields.

Q4: Can I reuse the this compound catalyst?

A4: In a typical homogeneous Friedel-Crafts alkylation, the catalyst is often quenched during the workup procedure (e.g., by adding water or a dilute acid), making it difficult to recover and reuse directly. For catalyst recycling, heterogeneous catalyst systems are generally more suitable.

Q5: My reaction is not proceeding even with high catalyst loading. What else could be the issue?

A5: If increasing the catalyst loading does not improve the yield, consider other factors. Ensure your starting materials are pure. Verify that your solvent is truly anhydrous. The reaction temperature may be too low; a modest increase in temperature could initiate the reaction. Also, confirm that your aromatic substrate is not too deactivated for the reaction to occur.

Data Presentation

The following table summarizes hypothetical data for the alkylation of toluene (B28343) with benzyl (B1604629) bromide using varying loadings of this compound. This illustrates the typical effect of catalyst concentration on yield and selectivity.

FeBr₂ Loading (mol%) Reaction Time (h) Conversion (%) Mono-alkylated Product Yield (%) Poly-alkylated Product Yield (%)
1.01265605
2.5885805
5.0 4 98 92 6
10.02998514
15.02997821

Note: This data is illustrative. Optimal conditions must be determined experimentally for each specific reaction.

Experimental Protocols

Detailed Methodology for Alkylation of Toluene with Benzyl Bromide using FeBr₂

This protocol describes a general procedure for the this compound catalyzed alkylation of toluene with benzyl bromide.

Materials:

  • This compound (anhydrous)

  • Toluene (anhydrous)

  • Benzyl bromide (purified)

  • Dichloromethane (B109758) (anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon line setup.

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Charging Reactants: To the flask, add anhydrous toluene (e.g., 20 mL, excess) and anhydrous dichloromethane (e.g., 10 mL).

  • Catalyst Addition: Under a positive flow of inert gas, add this compound (e.g., 5.0 mol% relative to the limiting reagent, benzyl bromide). Stir the mixture until the catalyst is well-dispersed.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (e.g., 10 mmol, 1 equivalent) to the reaction mixture dropwise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 40-50°C) and monitor the progress by TLC or GC analysis.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by slowly adding it to a beaker containing 1 M HCl solution (e.g., 20 mL) in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated product.

Visualizations

Below are diagrams illustrating key workflows and relationships in optimizing FeBr₂ catalyzed alkylation reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble and Dry Glassware (Inert Atmosphere) reactants 2. Add Anhydrous Solvent and Aromatic Substrate setup->reactants catalyst 3. Add FeBr₂ Catalyst reactants->catalyst add_alkyl 4. Add Alkyl Bromide (Dropwise) catalyst->add_alkyl heat 5. Heat to Reaction Temp & Monitor add_alkyl->heat quench 6. Quench Reaction (e.g., with dilute HCl) heat->quench extract 7. Extract and Wash Organic Layer quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify Product (e.g., Chromatography) dry->purify troubleshooting_logic start Low Yield? check_catalyst Increase Catalyst Loading (e.g., 1-5 mol%) start->check_catalyst Yes check_conditions Ensure Anhydrous/ Inert Conditions start->check_conditions Yes check_purity Verify Reagent Purity start->check_purity Yes polyalkylation Polyalkylation? start->polyalkylation No success Yield Improved check_catalyst->success check_conditions->success check_purity->success reduce_catalyst Reduce Catalyst Loading polyalkylation->reduce_catalyst Yes excess_arene Use Excess Aromatic Substrate polyalkylation->excess_arene Yes optimized Selectivity Improved reduce_catalyst->optimized excess_arene->optimized catalyst_loading_effect cluster_low Low Loading cluster_optimal Optimal Loading cluster_high High Loading loading Catalyst Loading (mol% FeBr₂) low_rate Slow Reaction Rate loading->low_rate good_yield High Yield of Mono-alkylated Product loading->good_yield polyalkylation Increased Polyalkylation loading->polyalkylation low_yield Incomplete Conversion (Low Yield) low_rate->low_yield min_side Minimal Side Products good_yield->min_side decomposition Decomposition/ Charring polyalkylation->decomposition

References

Technical Support Center: Troubleshooting Low Yields in FeBr2 Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Iron(II) Bromide (FeBr2) catalyzed coupling reactions, with a focus on resolving issues related to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in an FeBr2 catalyzed coupling reaction?

A1: While the precise nature of the active catalyst is a subject of ongoing research, it is generally believed that the Fe(II) precatalyst is reduced in situ by the Grignard reagent to a low-valent iron species. This can exist as various complexes, and the exact structure is highly dependent on the solvent, additives, and the Grignard reagent itself. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can coordinate to the iron center or the magnesium cation, influencing the nature and stability of the active catalytic species.[1][2]

Q2: What are the most common side reactions in FeBr2 catalyzed couplings?

A2: The most prevalent side reaction is the homocoupling of the Grignard reagent (Wurtz-type coupling).[3] Other potential side reactions include β-hydride elimination, especially with alkyl halides containing β-hydrogens, leading to the formation of alkenes, and reduction of the organic halide. The choice of additives, like TMEDA, can significantly suppress these side reactions.[2][4]

Q3: Why is the slow addition of the Grignard reagent often recommended?

A3: Slow addition of the Grignard reagent helps to maintain a low concentration of the nucleophile in the reaction mixture. This is crucial for several reasons: it can prevent over-reduction of the iron catalyst to less active or inactive species, minimize the rate of Grignard reagent homocoupling, and in some cases, improve the selectivity of the cross-coupling reaction.[2]

Q4: Can I use other iron sources besides FeBr2?

A4: Yes, other simple iron salts such as FeCl2, FeCl3, and Fe(acac)3 are frequently used as precatalysts in these types of coupling reactions.[5] The choice of the iron salt can sometimes influence the reaction efficiency, and minor re-optimization of the reaction conditions may be necessary when changing the iron source.

Troubleshooting Guide: Low Reaction Yields

This guide addresses the common issue of low product yield in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My cross-coupling reaction has a very low yield or is not proceeding at all.

  • Question: I am not getting the desired product. What are the first things I should check?

  • Answer: Low conversion is often related to the quality of the reagents and the reaction setup. Here are the primary aspects to investigate:

    • Inert Atmosphere: Iron catalysts, particularly the active low-valent species, are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed.

    • Reagent Quality:

      • Grignard Reagent: The quality of the Grignard reagent is paramount. It can degrade upon storage. It is often best to use freshly prepared Grignard reagents or titrate older batches to determine the active concentration.[3][6]

      • Solvents: Use anhydrous solvents. The presence of water will quench the Grignard reagent and can deactivate the catalyst. Ethereal solvents like THF can form peroxides over time, which can interfere with the reaction.[6]

    • Magnesium Activation: For the in-situ preparation of Grignard reagents, ensure the magnesium turnings are activated. This can be achieved by stirring them vigorously under vacuum or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7]

Problem 2: I am observing a significant amount of homocoupled product from my Grignard reagent.

  • Question: How can I minimize the formation of the homocoupled byproduct?

  • Answer: Homocoupling is a common side reaction. Several factors can be adjusted to favor the desired cross-coupling:

    • Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway.

    • Slow Addition: As mentioned in the FAQs, the slow addition of the Grignard reagent can significantly reduce the rate of homocoupling.

    • Additives: The use of additives like TMEDA has been shown to suppress homocoupling in many iron-catalyzed systems.[2]

Problem 3: My reaction is producing a complex mixture of products, including isomers and decomposition products.

  • Question: What can I do to improve the selectivity of my reaction?

  • Answer: A lack of selectivity can stem from catalyst deactivation or suboptimal reaction conditions.

    • Catalyst Deactivation: The active iron species can be unstable. High concentrations of the Grignard reagent or elevated temperatures can lead to the formation of inactive iron clusters. Consider lowering the reaction temperature and ensuring slow addition of the Grignard reagent.

    • Additives and Ligands: The addition of N-methylpyrrolidone (NMP) or TMEDA can stabilize the active iron species, leading to cleaner reactions and higher yields.[1][8][9][10] While often referred to as "ligand-free," these additives can play a crucial role in the catalytic cycle.

    • Reaction Time: Monitor the reaction progress by TLC or GC. Prolonged reaction times at elevated temperatures can lead to product decomposition.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of FeBr2 (or other simple iron salt) catalyzed coupling reactions.

Table 1: Effect of Additives on Yield

EntryElectrophileNucleophileIron SourceAdditiveYield (%)
11-BromooctanePhMgBrFe(acac)3NoneLow/Complex Mixture
21-BromooctanePhMgBrFe(acac)3TMEDA85
31-ChlorohexanePhMgBrFeCl3NMP92
42-BromooctanePhMgBrFeCl3TMEDA91

Table 2: Influence of Reaction Conditions on Yield

EntryAlkyl HalideGrignard ReagentTemperature (°C)Addition Time (h)Yield (%)
1Cyclohexyl BromidePhMgBr25288
2Cyclohexyl BromidePhMgBr0294
31-BromodecanePhMgBr250.575
41-BromodecanePhMgBr25495

Experimental Protocols

Protocol 1: FeBr2-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkyl Halide

This protocol is a representative example for the coupling of phenylmagnesium bromide with cyclohexyl bromide.

Materials:

  • Anhydrous this compound (FeBr2)

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (for activation)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Preparation of the Grignard Reagent:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.0 equiv.) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate oven-dried Schlenk flask under argon, prepare a solution of anhydrous FeBr2 (0.05 equiv.) and TMEDA (1.0 equiv.) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • To this cooled solution, add the alkyl halide (e.g., cyclohexyl bromide, 1.2 equiv.).

    • Slowly add the freshly prepared Grignard reagent solution to the FeBr2/TMEDA/alkyl halide mixture via cannula or a syringe pump over a period of 2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding 1 M HCl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Grignard_Prep Prepare Grignard Reagent (e.g., PhMgBr in THF) Slow_Addition Slowly add Grignard Reagent (2 hours) Grignard_Prep->Slow_Addition Catalyst_Sol Prepare FeBr2/TMEDA solution in THF Reaction_Vessel Charge Schlenk flask with FeBr2/TMEDA and Alkyl Halide Catalyst_Sol->Reaction_Vessel Cooling Cool reaction to 0 °C Reaction_Vessel->Cooling Cooling->Slow_Addition Stirring Stir at 0 °C (2 hours) Slow_Addition->Stirring Quench Quench with 1M HCl Stirring->Quench Extract Extract with Et2O Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for FeBr2 catalyzed cross-coupling.

Troubleshooting_Low_Yield Start Low Yield Observed Inert_Check Inert Atmosphere? (Ar/N2, Degassed Solvents) Start->Inert_Check Reagent_Quality Reagent Quality? (Fresh Grignard, Anhydrous Solvents) Inert_Check->Reagent_Quality Yes Fix_Inert Improve Inert Technique Inert_Check->Fix_Inert No Homocoupling_Check High Homocoupling? Reagent_Quality->Homocoupling_Check Yes Fix_Reagents Use Fresh/Titrated Grignard and Anhydrous Solvents Reagent_Quality->Fix_Reagents No Side_Products_Check Other Side Products? Homocoupling_Check->Side_Products_Check No Optimize_Temp Lower Reaction Temperature Homocoupling_Check->Optimize_Temp Yes Add_Additive Add TMEDA or NMP Side_Products_Check->Add_Additive Yes Optimize_Addition Slower Grignard Addition Optimize_Temp->Optimize_Addition

Caption: Troubleshooting decision tree for low yields.

Catalytic_Cycle FeBr2 Fe(II)Br2 Low_Valent_Fe [Low-Valent Fe Species] FeBr2->Low_Valent_Fe 2 R-MgBr Fe_Intermediate R'-Fe(III)-X Low_Valent_Fe->Fe_Intermediate R'-X Oxidative_Addition Oxidative Addition (R'-X) Diorgano_Fe R-Fe(III)-R' Fe_Intermediate->Diorgano_Fe R-MgBr Transmetalation Transmetalation (R-MgBr) Product R-R' Diorgano_Fe->Product Reductive_Elimination Reductive Elimination Product->Low_Valent_Fe Regenerates Catalyst

Caption: Plausible catalytic cycle for FeBr2 cross-coupling.

References

Technical Support Center: Regeneration and Recycling of Spent Iron(II) Bromide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regeneration and recycling of spent Iron(II) bromide (FeBr₂) catalysts. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during their experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use and regeneration of spent this compound catalysts.

Problem Possible Cause Diagnostic Signs Recommended Action
Gradual or rapid loss of catalytic activity Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[1][2]- Gradual decrease in reaction conversion and selectivity. - Visual inspection may show black deposits on the catalyst. - Increased pressure drop across the reactor.[3]Proceed to Experimental Protocol 1: Thermal Regeneration to Remove Coke .
Poisoning: Strong adsorption of impurities from the feedstock or solvent.[1][2]- Rapid drop in activity after introducing a new batch of reagents. - Analysis of feedstock may reveal impurities like sulfur, phosphorus, or heavy metals.[3]Proceed to Experimental Protocol 2: Chemical Washing for Poison Removal .
Sintering: Agglomeration of active metal particles at high temperatures, leading to reduced surface area.[4][5]- Loss of activity after exposure to high reaction or regeneration temperatures. - Characterization (e.g., XRD, TEM) may show an increase in crystallite size and a decrease in surface area.[3][4]Regeneration is challenging. Some activity may be recovered through redispersion. See Experimental Protocol 3: Redispersion of Sintered Catalysts .
Change in product selectivity Phase Transformation: Change in the crystalline structure or oxidation state of the iron catalyst.[3]- Altered product distribution compared to a fresh catalyst. - XRD analysis can confirm changes in the catalyst's crystalline structure.Proceed to Experimental Protocol 4: Reductive Treatment to Restore Active Phase .
Difficulty in separating the catalyst from the reaction mixture Catalyst Attrition/Crushing: Physical breakdown of the catalyst support.[1][2]- Presence of fine catalyst particles in the product stream. - Can be caused by mechanical stress or high flow rates.- For heterogeneous catalysts, consider filtration or centrifugation.[6][7] - For magnetically separable catalysts, ensure the magnetic core is intact.[8]
Formation of inactive iron oxides Oxidation of Fe(II): Exposure to air or oxidizing agents during the reaction or work-up.- Change in color of the catalyst from pale yellow/brown to reddish-brown (rust). - Loss of catalytic activity.The active Fe(II) state needs to be restored. See Experimental Protocol 4: Reductive Treatment to Restore Active Phase .

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my this compound catalyst deactivation?

A1: The most common causes of deactivation for heterogeneous catalysts, including iron-based ones, are poisoning, fouling (coking), and thermal degradation (sintering).[2] Poisoning occurs when impurities in the reaction mixture strongly bind to the active sites.[1] Coking is the deposition of carbonaceous materials on the catalyst surface.[1] Sintering involves the agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[4][5]

Q2: Is it always possible to regenerate a spent this compound catalyst?

A2: Not always. Regeneration is most effective for deactivation caused by coking or certain types of poisoning.[9] Deactivation due to severe sintering or irreversible structural changes may not be fully reversible.[5][9] The feasibility of regeneration depends on the deactivation mechanism and the cost-effectiveness of the process.

Q3: How can I minimize catalyst deactivation during my experiments?

A3: To minimize deactivation, ensure high purity of reactants and solvents to avoid poisons. Optimize reaction conditions, such as temperature and pressure, to prevent sintering and coke formation. For reactions prone to coking, consider co-feeding a small amount of a gas that can help remove carbon deposits.

Q4: What is the difference between catalyst regeneration and recycling?

A4: Regeneration is a process that restores the activity of a spent catalyst.[9] Recycling refers to the recovery and reuse of the catalyst, which may or may not involve a regeneration step. For instance, a catalyst might be separated from the product and reused in a subsequent batch without any specific treatment if its activity remains high.

Q5: My catalyst is supported on a solid matrix. Does this affect the regeneration process?

A5: Yes. The nature of the support material is crucial. The regeneration conditions (e.g., temperature, chemical agents) must be compatible with the support to avoid its degradation. For example, some supports may not be stable at the high temperatures required for thermal regeneration.

Q6: Can I regenerate my catalyst in-situ?

A6: In-situ regeneration (within the reactor) is possible for some processes and can be more economical. However, it may be less effective than ex-situ regeneration, where the catalyst is removed and treated separately. Ex-situ methods generally allow for a more complete restoration of catalytic activity.[10]

Experimental Protocols

Experimental Protocol 1: Thermal Regeneration to Remove Coke

Objective: To remove carbonaceous deposits (coke) from a spent this compound catalyst by controlled oxidation.

Materials:

  • Spent, coked this compound catalyst

  • Tube furnace with temperature control

  • Quartz reactor tube

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air, diluted Oxygen in Nitrogen)

Procedure:

  • Place the spent catalyst in the quartz reactor tube within the tube furnace.

  • Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for 15-30 minutes to remove any residual reactants or air.

  • Heat the catalyst under the inert gas flow to a temperature between 300-500 °C. The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst and its support.

  • Once the desired temperature is reached, introduce a controlled flow of the oxidizing gas (e.g., 5% O₂ in N₂).

  • Hold the catalyst at this temperature for 2-4 hours, or until the removal of coke is complete (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).

  • Switch back to the inert gas flow and cool the reactor down to room temperature.

  • The regenerated catalyst is now ready for reuse or characterization.

Quantitative Data on Regeneration Efficiency (Illustrative)

Catalyst SystemDeactivation CauseRegeneration MethodActivity Recovery (%)Reference
Iron-based catalystFenton-like reaction sludgeDrying, baking, and dissolution in H₂SO₄Nearly 100% for 6 cycles[11]
FCC catalystsHeavy metal depositionBioleaching~10% activity increase[12]
General HeterogeneousCokingThermal Treatment75-95% (ex-situ)[10]
Experimental Protocol 2: Chemical Washing for Poison Removal

Objective: To remove adsorbed poisons from the catalyst surface using a suitable solvent or chemical agent.

Materials:

  • Spent, poisoned this compound catalyst

  • Appropriate solvent (e.g., acidic or basic solution, organic solvent)

  • Beaker or flask

  • Stirring plate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Select a solvent based on the nature of the suspected poison. For example, an acidic wash (e.g., dilute HCl or acetic acid) can remove basic residues, while a basic wash (e.g., dilute NaOH) can remove acidic residues.[10]

  • Suspend the spent catalyst in the chosen solvent in a beaker or flask.

  • Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated) for 1-3 hours.

  • Separate the catalyst from the solvent by filtration.

  • Wash the catalyst with deionized water or a suitable solvent to remove any residual cleaning agent.

  • Dry the catalyst in an oven at a temperature appropriate for the catalyst and its support (e.g., 100-120 °C) to remove any remaining moisture.

  • The regenerated catalyst is ready for use.

Experimental Protocol 3: Redispersion of Sintered Catalysts

Objective: To improve the dispersion of sintered iron particles by high-temperature treatment.

Materials:

  • Sintered this compound catalyst

  • High-temperature furnace

  • Oxidizing atmosphere (e.g., air)

  • Reducing atmosphere (e.g., H₂ in N₂)

Procedure:

  • Oxidative Treatment: Heat the sintered catalyst in an oxidizing atmosphere (air) to a high temperature, potentially close to the initial calcination temperature. This can break up larger crystallites into smaller oxide particles.

  • Controlled Cooling: The rate of cooling can influence the final particle size. A controlled cooling ramp should be employed.

  • Reduction: After the oxidative treatment, the iron will be in a higher oxidation state (e.g., Fe₂O₃). A reduction step is necessary to restore the active phase. Heat the catalyst in a reducing atmosphere (e.g., 5% H₂ in N₂) at a temperature of 300-500 °C for 2-4 hours.

  • Cool the catalyst to room temperature under an inert atmosphere.

Experimental Protocol 4: Reductive Treatment to Restore Active Phase

Objective: To reduce oxidized iron species (e.g., Fe(III)) back to the active Fe(II) state.

Materials:

  • Oxidized Iron bromide catalyst

  • Tube furnace

  • Reducing gas (e.g., Hydrogen, Carbon Monoxide) diluted in an inert gas

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Place the oxidized catalyst in a reactor within a tube furnace.

  • Purge the system with an inert gas.

  • Heat the catalyst to a target temperature (e.g., 300-450 °C) under the inert gas flow.

  • Introduce the reducing gas mixture (e.g., 5-10% H₂ in N₂).

  • Hold at the reduction temperature for 2-4 hours.

  • Cool the system to room temperature under an inert gas flow.

Visualizations

G Figure 1: Troubleshooting Workflow for Catalyst Deactivation start Start: Decreased Catalyst Performance check_activity Observe Loss of Activity or Selectivity? start->check_activity gradual Gradual Loss check_activity->gradual Yes, Gradual rapid Rapid Loss check_activity->rapid Yes, Rapid selectivity Change in Selectivity check_activity->selectivity Yes, Selectivity Change coking Suspect Coking/Fouling gradual->coking poisoning Suspect Poisoning rapid->poisoning phase_change Suspect Phase Transformation selectivity->phase_change thermal_reg Action: Thermal Regeneration (Protocol 1) coking->thermal_reg chemical_wash Action: Chemical Washing (Protocol 2) poisoning->chemical_wash reductive_treat Action: Reductive Treatment (Protocol 4) phase_change->reductive_treat end End: Catalyst Regenerated thermal_reg->end chemical_wash->end reductive_treat->end

Caption: Figure 1: Troubleshooting workflow for catalyst deactivation.

G Figure 2: Catalyst Deactivation and Regeneration Cycle fresh_catalyst Fresh Catalyst (High Activity) reaction Catalytic Reaction fresh_catalyst->reaction spent_catalyst Spent Catalyst (Low Activity) reaction->spent_catalyst deactivation Deactivation (Coking, Poisoning, Sintering) reaction->deactivation regeneration Regeneration Process (e.g., Thermal, Chemical) spent_catalyst->regeneration regeneration->fresh_catalyst Activity Restored deactivation->spent_catalyst

Caption: Figure 2: The life cycle of a catalyst.

G Figure 3: Experimental Workflow for Thermal Regeneration start Start: Spent Catalyst load_catalyst Load Catalyst into Reactor start->load_catalyst purge_inert Purge with Inert Gas (N2) load_catalyst->purge_inert heat Heat to 300-500°C purge_inert->heat introduce_oxidant Introduce Oxidizing Gas (O2/N2) heat->introduce_oxidant hold Hold for 2-4 hours introduce_oxidant->hold purge_inert2 Purge with Inert Gas (N2) hold->purge_inert2 cool Cool to Room Temperature purge_inert2->cool end End: Regenerated Catalyst cool->end

References

strategies to improve the stability of Iron(II) bromide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Iron(II) bromide (FeBr₂) solutions. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why has my clear or pale green this compound solution turned yellow or brown?

A1: The color change from pale green to yellow or brown is a classic indicator of oxidation. Iron(II), or ferrous (Fe²⁺), ions are susceptible to oxidation by atmospheric oxygen, converting them into Iron(III), or ferric (Fe³⁺), ions.[1][2] In aqueous solutions, this reaction is facilitated by water and results in the formation of colored Fe³⁺ complexes.[2]

Q2: I observe a reddish-brown precipitate forming in my FeBr₂ solution. What is it and how can I prevent it?

A2: The reddish-brown precipitate is typically iron(III) hydroxide (B78521) (Fe(OH)₃). This occurs when Fe²⁺ is oxidized to Fe³⁺, which then readily hydrolyzes in water, especially at a pH above 2, to form the insoluble hydroxide.[3][4] To prevent this, you must inhibit the initial oxidation step. Strategies include lowering the pH, removing dissolved oxygen, and using stabilizing agents.[5]

Q3: What are the primary factors that accelerate the degradation of my this compound solution?

A3: The primary factors are:

  • Presence of Oxygen: Dissolved oxygen is the main oxidizing agent.[2]

  • Higher pH: The rate of oxidation increases significantly as the pH becomes less acidic. In alkaline conditions, Fe²⁺ is a very strong reducing agent and oxidizes rapidly.[2]

  • Exposure to Light: Light can provide the energy to promote oxidation reactions.[6][7]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

Q4: What are the ideal storage conditions for an this compound solution to maximize its shelf-life?

A4: To maximize stability, solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.[5][8] They should be kept in a cool, dark place in a tightly sealed container.[6][9] For long-term storage, preparing the solution with a deoxygenated solvent and adding a stabilizing agent is highly recommended.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues with your this compound solutions.

  • Symptom: Solution is yellow, brown, or reddish-brown upon preparation or after a short time.

    • Probable Cause: Rapid oxidation of Fe²⁺ to Fe³⁺. This may be due to using a solvent with high dissolved oxygen content or preparing the solution in the presence of air.

    • Solution: Prepare a fresh solution using a deoxygenated solvent (see Protocol 1). Handle the solid FeBr₂ and prepare the solution under an inert gas atmosphere (e.g., in a glovebox or using a Schlenk line).[5][10]

  • Symptom: A precipitate forms in the solution over time.

    • Probable Cause: Formation of insoluble iron(III) hydroxide from the oxidation of Fe²⁺.[3]

    • Solution:

      • Acidify the solution: Lowering the pH to 5.5 or below can help keep iron ions soluble and slow oxidation.[2][5]

      • Add a reducing agent: Reagents like ascorbic acid can reduce any formed Fe³⁺ back to Fe²⁺ and protect against further oxidation.[11][12]

      • Add a chelating agent: Agents like EDTA form stable, soluble complexes with iron ions, preventing them from precipitating.[11][13]

  • Symptom: Experimental results are not reproducible.

    • Probable Cause: The concentration of active Fe²⁺ is decreasing over time due to instability, leading to inconsistent results.[12]

    • Solution: Prepare fresh solutions for each experiment or standardize the solution before use. Implement the stabilization strategies outlined below to maintain a consistent Fe²⁺ concentration.

Key Stabilization Strategies and Protocols

The primary degradation pathway for this compound solutions is the oxidation of Fe²⁺ to Fe³⁺. The strategies below are designed to prevent this process.

Strategy 1: Deoxygenation of Solvents

Removing dissolved oxygen from the solvent is a critical first step.

Experimental Protocol 1: Solvent Deoxygenation by Inert Gas Sparging

  • Place the solvent (e.g., deionized water, ethanol) in a suitable flask with a sidearm.

  • Insert a long needle or glass tube connected to a source of inert gas (high-purity nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.

  • Provide a vent for the displaced gas, such as a needle through a septum.

  • Bubble the inert gas through the solvent for at least 15-30 minutes to displace dissolved oxygen.[5]

  • After sparging, maintain a positive pressure of the inert gas over the solvent to prevent re-oxygenation.

Strategy 2: Acidification

Maintaining an acidic environment prevents the hydrolysis of iron ions and slows the rate of oxidation.[2][14]

Methodology:

  • Add a small amount of a non-oxidizing acid, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), to the solution to lower the pH.[5]

  • A pH of 5.5 or lower is generally effective at improving stability.[5]

Strategy 3: Use of Reducing Agents

Reducing agents actively reverse the oxidation process by converting any Fe³⁺ back to Fe²⁺.[11]

Methodology:

  • Add a reducing agent such as ascorbic acid or hydroxylamine (B1172632) hydrochloride to the solution.[11][12] Ascorbic acid is a common and effective choice.

  • These agents will be preferentially oxidized, thereby protecting the Fe²⁺ ions.

Strategy 4: Use of Chelating Agents

Chelating agents form stable, soluble complexes with iron ions, which can prevent them from precipitating as hydroxides.[11][13]

Methodology:

  • Add a chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to the solution.[13]

  • These agents bind to both Fe²⁺ and Fe³⁺, keeping them in solution across a wider pH range.[11][13]

Summary of Stabilization Parameters

StrategyAgentTypical Concentration / ConditionMechanism of Action
Deoxygenation Nitrogen or Argon GasSparging for 15-30 minRemoves dissolved O₂, the primary oxidant.[5]
Acidification HBr, H₂SO₄Maintain pH ≤ 5.5Prevents hydrolysis and slows oxidation.[2][5]
Reduction Ascorbic Acid0.1% - 1% (w/v)Reduces Fe³⁺ back to Fe²⁺.[11][12]
Chelation EDTA, Citric AcidVaries by applicationForms stable, soluble complexes with iron ions.[11][13]

Visual Guides

FeII_Oxidation_Pathway Fe_II Fe²⁺ (Iron II) Pale Green Solution Fe_III Fe³⁺ (Iron III) Yellow/Brown Solution Fe_II->Fe_III + O₂, H₂O (Oxidation) Precipitate Fe(OH)₃ Red-Brown Precipitate Fe_III->Precipitate + H₂O (Hydrolysis, pH > 2)

Caption: Degradation pathway of this compound in aqueous solution.

Stabilization_Workflow cluster_prep Solution Preparation cluster_stabilize Stabilization Options start Start: Need FeBr₂ Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate dissolve 2. Dissolve FeBr₂ (under inert atmosphere) deoxygenate->dissolve acidify Acidify (pH ≤ 5.5) dissolve->acidify Choose one or more reduce Add Reducing Agent (e.g., Ascorbic Acid) dissolve->reduce chelate Add Chelating Agent (e.g., EDTA) dissolve->chelate store Store in Cool, Dark Place in Sealed Container acidify->store reduce->store chelate->store

Caption: Recommended workflow for preparing stable FeBr₂ solutions.

Troubleshooting_Flowchart action Cause: Oxidation & Hydrolysis Solutions: 1. Prepare fresh using deoxygenated solvent. 2. Add acid to lower pH. 3. Add a reducing or chelating agent. 4. Store under inert atmosphere. end_node end_node action->end_node Problem Resolved q1 Is the solution yellow/brown? q1->end_node No (Solution is stable) q2 Is there a precipitate? q1->q2 Yes q2->action Yes q2->action No

Caption: Troubleshooting flowchart for unstable FeBr₂ solutions.

References

Technical Support Center: Managing Moisture in FeBr₂-Catalyzed Reactions for Enhanced Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture in Iron(II) Bromide (FeBr₂)-catalyzed reactions. Achieving reproducible results in these sensitive systems hinges on rigorous moisture control. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to help you navigate the challenges of working with FeBr₂ catalysts.

Frequently Asked Questions (FAQs)

Q1: Why are FeBr₂-catalyzed reactions so sensitive to moisture?

A1: FeBr₂ is hygroscopic and can readily absorb moisture from the atmosphere and reagents. Water can negatively impact the reaction in several ways:

  • Catalyst Deactivation: Water can coordinate to the iron center, altering its electronic properties and catalytic activity. In some cases, this can lead to the formation of inactive iron hydroxides or oxides.

  • Reagent Decomposition: Many organometallic reagents used in cross-coupling reactions (e.g., Grignard reagents) are strong bases and nucleophiles that react violently with water. This decomposition reduces the amount of reagent available for the desired transformation, leading to lower yields.

  • Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of starting materials or products, leading to a complex reaction mixture and difficult purification.

  • Reproducibility Issues: Trace amounts of water can vary between experiments, leading to inconsistent reaction outcomes and a lack of reproducibility.

Q2: What is the difference between using anhydrous FeBr₂ and a hydrated form?

A2: Anhydrous FeBr₂ is a yellow or brownish solid, while hydrated forms, such as FeBr₂·4H₂O, are pale colored solids. For most applications where moisture sensitivity is a concern, the anhydrous form is strongly recommended. The water of hydration in the hydrated salt can interfere with the reaction in the same ways as extraneous moisture. If you must use a hydrated form, it is crucial to consider the water molecules as part of the reaction medium and their potential impact on the overall outcome. In some specific iron-catalyzed reactions, trace amounts of water have been reported to be beneficial, but this is highly reaction-dependent and should be investigated systematically if anhydrous conditions fail to provide the desired results.

Q3: How should I store and handle anhydrous FeBr₂?

A3: Anhydrous FeBr₂ should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or inside a glovebox). It is highly recommended to handle the catalyst exclusively within a glovebox to prevent exposure to atmospheric moisture and oxygen. If a glovebox is unavailable, rapid handling under a positive pressure of a dry inert gas (like argon or nitrogen) is a viable alternative.

Q4: What are the best practices for setting up a moisture-sensitive FeBr₂-catalyzed reaction?

A4: The key is to eliminate all sources of moisture. This includes:

  • Glassware: All glassware should be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled in a desiccator or under a stream of dry inert gas immediately before use.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option, but for highly sensitive reactions, it is best to freshly distill them from an appropriate drying agent.

  • Reagents: Use anhydrous reagents whenever possible. If a reagent is a solid, it can be dried in a vacuum oven (if thermally stable).

  • Atmosphere: The reaction should be set up and run under a dry, inert atmosphere using either a Schlenk line or a glovebox.

Troubleshooting Guide

Problem: My FeBr₂-catalyzed reaction has a low or no yield.

  • Possible Cause: Moisture contamination is a primary suspect.

    • Solution: Review your experimental setup for any potential sources of moisture. Ensure all glassware was properly dried. Verify the quality of your anhydrous solvent; consider using a freshly opened bottle or distilling your own. Handle all reagents, especially the FeBr₂ catalyst and any organometallic reagents, under strictly anhydrous and inert conditions (glovebox or Schlenk line).

  • Possible Cause: The FeBr₂ catalyst may have degraded due to improper storage.

    • Solution: Purchase fresh anhydrous FeBr₂ from a reputable supplier. Store it properly in a glovebox or a desiccator under an inert atmosphere.

Problem: The results of my FeBr₂-catalyzed reaction are not reproducible.

  • Possible Cause: Inconsistent levels of trace moisture in different experimental runs.

    • Solution: Standardize your procedure for drying glassware, solvents, and reagents. Use the same source and grade of anhydrous solvent for all experiments. If possible, perform all manipulations in a glovebox with a controlled atmosphere. If using a Schlenk line, ensure a consistent number of vacuum/inert gas cycles to remove atmospheric contaminants.

Problem: I observe the formation of significant byproducts, such as homocoupling of my organometallic reagent.

  • Possible Cause: While other factors can contribute, the presence of water can exacerbate side reactions by affecting the catalyst's state and reacting with sensitive reagents.

    • Solution: Implement more stringent moisture control measures as outlined above. Additionally, optimizing other reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary.

Data Presentation

The following table provides an illustrative summary of the potential impact of moisture on the yield of a hypothetical FeBr₂-catalyzed cross-coupling reaction. The data is intended for educational purposes to highlight the importance of anhydrous conditions and is not derived from a single specific publication.

Entry Catalyst Solvent Condition Added Water (equivalents) Yield (%) Observations
1Anhydrous FeBr₂Anhydrous, freshly distilled095Clean reaction profile, high conversion.
2Anhydrous FeBr₂Anhydrous (commercial)085Good yield, minor impurities observed.
3Anhydrous FeBr₂Anhydrous, freshly distilled0.170Noticeable decrease in yield, some starting material remains.
4Anhydrous FeBr₂Anhydrous, freshly distilled0.530Significant decrease in yield, formation of byproducts.
5Anhydrous FeBr₂Anhydrous, freshly distilled1.0<5Reaction fails to proceed, decomposition of reagents observed.
6FeBr₂·4H₂OAnhydrous, freshly distilled-15Very low yield, significant side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive FeBr₂-Catalyzed Cross-Coupling Reaction using a Glovebox
  • Preparation:

    • Dry all glassware (reaction vial, stir bar, syringes, needles) in an oven at 120 °C overnight.

    • Bring all dried glassware and sealed containers of anhydrous FeBr₂, reagents, and anhydrous solvent into a glovebox antechamber.

    • Cycle the antechamber at least three times before transferring the items into the main glovebox chamber.

  • Reaction Setup:

    • Inside the glovebox, add the anhydrous FeBr₂ catalyst to the reaction vial.

    • Add any solid reagents to the vial.

    • Add the magnetic stir bar.

    • Dispense the required volume of anhydrous solvent into the vial.

    • Add any liquid reagents via syringe.

    • Seal the reaction vial tightly with a screw cap containing a PTFE septum.

  • Reaction Execution:

    • If the reaction requires heating, remove the sealed vial from the glovebox and place it in a pre-heated heating block or oil bath on a stirrer.

    • Monitor the reaction progress by taking aliquots for analysis (e.g., GC-MS, LC-MS, TLC) at appropriate time intervals. To do this, briefly bring the vial back into the glovebox to sample under an inert atmosphere.

  • Work-up:

    • Once the reaction is complete, cool the vial to room temperature.

    • Inside the glovebox, quench the reaction by adding the appropriate quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

    • The mixture can then be removed from the glovebox for standard aqueous work-up and purification.

Protocol 2: Solvent Distillation for Anhydrous Conditions
  • Tetrahydrofuran (THF): Reflux over sodium/benzophenone until a persistent deep blue or purple color is obtained, then distill under a nitrogen or argon atmosphere.

  • Toluene: Reflux over sodium, then distill under an inert atmosphere.

  • Dichloromethane (DCM): Reflux over calcium hydride (CaH₂), then distill under an inert atmosphere.

Caution: Always follow proper safety procedures when working with reactive drying agents like sodium and calcium hydride.

Visualizations

Experimental_Workflow Experimental Workflow for a Moisture-Sensitive FeBr₂-Catalyzed Reaction prep Preparation dry_glassware Oven-dry glassware prep->dry_glassware prep_reagents Prepare anhydrous reagents and solvents prep->prep_reagents cool_desiccator Cool under inert atmosphere or in a desiccator dry_glassware->cool_desiccator setup Reaction Setup (Glovebox/Schlenk Line) cool_desiccator->setup prep_reagents->setup add_febr2 Add Anhydrous FeBr₂ setup->add_febr2 add_reagents Add other reagents add_febr2->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent seal_vessel Seal reaction vessel add_solvent->seal_vessel reaction Reaction seal_vessel->reaction heat_stir Heat and stir as required reaction->heat_stir monitor Monitor progress (TLC, GC/MS, etc.) heat_stir->monitor workup Work-up monitor->workup quench Quench reaction workup->quench extract Aqueous extraction quench->extract purify Purification (e.g., chromatography) extract->purify product Final Product purify->product

Caption: A typical workflow for conducting a moisture-sensitive FeBr₂-catalyzed reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in FeBr₂-Catalyzed Reactions start Low Yield or Irreproducibility Observed check_moisture Is moisture contamination suspected? start->check_moisture review_setup Review anhydrous technique: - Glassware drying - Solvent purity - Inert atmosphere integrity check_moisture->review_setup Yes check_catalyst Check other parameters: - Catalyst quality/age - Reagent purity - Temperature/Time check_moisture->check_catalyst No rerun_strict Rerun reaction with stringent moisture control review_setup->rerun_strict yield_improved Yield improved? rerun_strict->yield_improved success Problem Solved: Moisture was the issue yield_improved->success Yes yield_improved->check_catalyst No optimize Systematically optimize other reaction conditions check_catalyst->optimize end Consult further literature or technical support optimize->end

Caption: A logical workflow for troubleshooting moisture-related issues in FeBr₂ catalysis.

Technical Support Center: Friedel-Crafts Reactions Catalyzed by FeBr₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving reaction selectivity in Friedel-Crafts reactions using iron(II) bromide (FeBr₂).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Friedel-Crafts reactions catalyzed by FeBr₂.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: FeBr₂ is susceptible to oxidation and hydration. Moisture in the reaction will deactivate the catalyst.[1] 2. Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it unreactive towards Friedel-Crafts reactions.[1][2][3] 3. Insufficient Catalyst Loading: While catalytic amounts are required, the optimal concentration can vary. 4. Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.[1]1. Catalyst Handling: Use anhydrous FeBr₂. If its purity is uncertain, consider preparing it fresh or drying it under vacuum before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Substrate Choice: This method is not suitable for strongly deactivated rings. Consider using a more potent Lewis acid catalyst if a deactivated substrate is necessary, though this may impact selectivity. 3. Optimize Catalyst Loading: Perform small-scale trial reactions to determine the optimal catalyst loading, typically ranging from 5 to 20 mol%. 4. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC to find the optimal temperature that promotes product formation without leading to decomposition or side products.
Poor Regioselectivity (Incorrect Isomer Ratio) 1. Steric Hindrance: Bulky alkylating/acylating agents or substituents on the aromatic ring can hinder substitution at the ortho position, favoring the para product.[4] 2. Electronic Effects: The directing influence of substituents on the aromatic ring dictates the position of electrophilic attack (ortho, para, or meta).[5] 3. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity and the formation of thermodynamically favored products over kinetically favored ones.1. Reagent Choice: If a specific isomer is desired, consider the steric bulk of both the substrate and the electrophile. Less bulky reagents may improve ortho substitution. 2. Understand Directing Groups: Ensure the directing effects of your substrate's substituents align with the desired product isomer. Activating groups are typically ortho, para-directing, while deactivating groups are meta-directing. 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize kinetic control and potentially improve selectivity.
Formation of Polyalkylation Products 1. Activated Product: The alkylated product is often more electron-rich (more nucleophilic) than the starting material, making it more susceptible to further alkylation.[5] 2. High Catalyst Concentration or Temperature: Harsher reaction conditions can promote multiple substitutions.1. Stoichiometry Control: Use a large excess of the aromatic substrate relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material rather than the product. 2. Reaction Conditions: Use the minimum effective catalyst concentration and temperature. 3. Consider Acylation-Reduction: For the synthesis of primary alkylarenes without rearrangement or polyalkylation, consider a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction). The deactivating acyl group prevents polysubstitution.[6]
Carbocation Rearrangement (in Alkylation) 1. Unstable Primary Carbocation: The initial carbocation formed from a primary alkyl halide can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[3] 2. Catalyst Choice: While milder Lewis acids are sometimes associated with less rearrangement, this is not always the case.1. Choice of Alkylating Agent: Use an alkylating agent that will form a stable carbocation (secondary, tertiary, or benzylic) to avoid rearrangement. 2. Friedel-Crafts Acylation: As mentioned, acylation reactions do not suffer from carbocation rearrangements because the acylium ion is resonance-stabilized.[6] Subsequent reduction can yield the desired alkylated product.

Frequently Asked Questions (FAQs)

Q1: Why would I choose FeBr₂ over the more common FeBr₃ or AlCl₃ as a catalyst?

While less common, FeBr₂ can be considered a milder Lewis acid catalyst compared to AlCl₃ and FeBr₃. This milder nature might offer advantages in terms of selectivity for certain substrates, potentially reducing side reactions or decomposition of sensitive functional groups. However, its lower Lewis acidity may also result in lower reactivity, requiring higher temperatures or longer reaction times.

Q2: How do I prepare and handle anhydrous FeBr₂?

Anhydrous FeBr₂ is commercially available but can also be prepared by reacting iron powder with bromine. It is crucial to handle it in an inert atmosphere (e.g., in a glovebox) as it is hygroscopic and can be oxidized by air. Store it in a desiccator under an inert atmosphere. For reactions, ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent catalyst deactivation.

Q3: What is the general mechanism for a Friedel-Crafts reaction catalyzed by FeBr₂?

The reaction proceeds via electrophilic aromatic substitution. The FeBr₂ catalyst acts as a Lewis acid, activating the alkyl or acyl halide to generate an electrophile (a carbocation or a polarized complex). The aromatic ring, acting as a nucleophile, then attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and regenerating the catalyst.

Friedel_Crafts_Mechanism A Aromatic Ring + R-X B Electrophile Generation [R-X---FeBr₂] ↔ R⁺ + [X-FeBr₂]⁻ A->B + FeBr₂ FeBr2 FeBr₂ (Catalyst) C Electrophilic Attack (Sigma Complex Formation) B->C + Aromatic Ring D Deprotonation (Aromaticity Restored) C->D - H⁺ E Alkylated/Acylated Product + HX + FeBr₂ D->E

Caption: General workflow for FeBr₂-catalyzed Friedel-Crafts reaction.

Q4: How can I improve the ortho/para selectivity of my reaction?

Improving ortho/para selectivity often involves controlling steric and electronic factors.

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.

  • Solvent: The choice of solvent can influence the effective size of the electrophile and thus affect the ortho:para ratio. Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene).

  • Catalyst: While FeBr₂ is the focus, the nature of the Lewis acid can impact selectivity. If selectivity remains an issue, screening other mild Lewis acids could be beneficial.

Q5: My reaction is not working with a substrate containing an amine (-NH₂) group. Why?

Friedel-Crafts reactions are generally incompatible with aromatic rings bearing strongly basic substituents like amines or anilines. The lone pair on the nitrogen atom coordinates with the Lewis acid catalyst (FeBr₂), forming a complex. This complex deactivates the aromatic ring towards electrophilic attack. It is advisable to protect the amine group (e.g., as an amide) before performing the Friedel-Crafts reaction and then deprotect it afterward.

Troubleshooting_Workflow start Low Selectivity Issue check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_sterics Evaluate Steric Hindrance (Substrate & Reagent) check_temp->check_sterics Yes lower_temp->check_sterics change_reagent Use Less Bulky Reagent check_sterics->change_reagent High Sterics check_solvent Screen Different Solvents check_sterics->check_solvent Low Sterics change_reagent->check_solvent solvent_screen Test Solvents (e.g., CS₂, CH₂Cl₂, Nitrobenzene) check_solvent->solvent_screen Yes end Improved Selectivity check_solvent->end No solvent_screen->end

Caption: Troubleshooting workflow for improving reaction selectivity.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation using FeBr₂

This is a generalized protocol and should be optimized for specific substrates and alkylating agents.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous FeBr₂ (5-10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent and Substrate: Add the anhydrous solvent (e.g., dichloromethane, 2-3 mL per mmol of substrate) and the aromatic substrate (1.0 equivalent) to the flask.

  • Addition of Alkylating Agent: Dissolve the alkyl halide (1.1 equivalents) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the alkyl halide solution dropwise to the stirred reaction mixture at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench it by slowly adding cold water or dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Experimental_Workflow prep 1. Preparation (Inert Atmosphere, Dry Glassware) add_reagents 2. Add Solvent, FeBr₂, and Aromatic Substrate prep->add_reagents add_alkyl 3. Dropwise Addition of Alkyl Halide add_reagents->add_alkyl react 4. Reaction & Monitoring (TLC/GC) add_alkyl->react workup 5. Quench and Work-up react->workup purify 6. Extraction and Purification workup->purify product Final Product purify->product

Caption: Standard experimental workflow for Friedel-Crafts alkylation.

References

catalyst deactivation pathways in iron-catalyzed cross-couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iron-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying catalyst deactivation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My iron-catalyzed cross-coupling reaction is giving a low yield or has failed completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in iron-catalyzed cross-coupling reactions is a frequent issue and can stem from several factors related to catalyst activity and stability. The primary culprits are often related to the handling of the catalyst and reagents, as many iron species are sensitive to air and moisture.[1]

Troubleshooting Steps:

  • Atmosphere Control: Iron catalysts, particularly in their active, low-valent states, are highly sensitive to oxygen and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2][3]

    • Action: Flame-dry all glassware immediately before use, and cool under vacuum or a stream of inert gas. Use a Schlenk line or a glovebox for the reaction setup.[4] Solvents and liquid reagents should be thoroughly degassed and dried.

  • Reagent Quality: The purity of your starting materials, especially the organometallic reagent (e.g., Grignard or organozinc), is critical. Impurities can quench the reagent or poison the catalyst.

    • Action: Use freshly prepared or recently titrated organometallic reagents. Ensure all other reagents are of high purity.

  • Catalyst Precursor and Activation: Simple iron salts like Fe(acac)₃ or FeCl₃ are often pre-catalysts that are activated in situ by the organometallic reagent. Inefficient activation will lead to low concentrations of the active catalytic species.[5]

    • Action: Consider the choice of pre-catalyst and the activation conditions. In some cases, pre-stirring the iron salt with the organometallic reagent at a specific temperature before adding the electrophile can be beneficial.

  • Reaction Temperature: While many iron-catalyzed couplings are rapid even at low temperatures, the optimal temperature can be substrate-dependent.[5]

    • Action: If the reaction is sluggish at low temperatures, a gradual increase in temperature may be necessary. However, be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.[6]

  • Ligand or Additive Effects: For reactions employing ligands or additives like NMP or TMEDA, their purity and concentration are crucial. These components can stabilize the active iron species and prevent aggregation.[5][7]

    • Action: Ensure ligands and additives are pure and anhydrous. Optimize the catalyst-to-ligand ratio, as excess or insufficient ligand can be detrimental.

Below is a troubleshooting workflow to diagnose the cause of low yield:

low_yield_troubleshooting start Low or No Yield Observed check_atmosphere 1. Verify Inert Atmosphere (Glovebox/Schlenk Line) start->check_atmosphere check_reagents 2. Assess Reagent Quality (Fresh Grignard, Dry Solvents) check_atmosphere->check_reagents Atmosphere is Inert outcome_fail Issue Persists: Consider Catalyst Deactivation Pathway check_atmosphere->outcome_fail Atmosphere was Contaminated check_catalyst 3. Evaluate Catalyst Activation (Pre-catalyst Choice, Additives) check_reagents->check_catalyst Reagents are Pure check_reagents->outcome_fail Reagents were Degraded optimize_temp 4. Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst System is Appropriate check_catalyst->outcome_fail Activation was Inefficient outcome_success Reaction Yield Improved optimize_temp->outcome_success Optimization Successful optimize_temp->outcome_fail Optimization Fails deactivation_pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Fe_active Active Fe(n) Intermediate1 Intermediate A Fe_active->Intermediate1 Reacts with Electrophile Off_Cycle Off-Cycle Species (e.g., Fe(I) aggregates) Fe_active->Off_Cycle Aggregation/ Disproportionation Deactivated Deactivated Fe (e.g., Fe(II)/Fe(III) oxides) Fe_active->Deactivated Oxidation (Air/Moisture) Intermediate2 Intermediate B Intermediate1->Intermediate2 Transmetalation Intermediate2->Fe_active Reductive Elimination (Product) Off_Cycle->Deactivated Further Decomposition

References

Validation & Comparative

Quantitative Analysis of Iron(II) Bromide Purity: A Comparative Guide to Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Iron(II) bromide (FeBr₂) purity is crucial for its application in research and pharmaceutical development, where it serves as a catalyst in organic synthesis and as a precursor for other iron compounds. This guide provides a comprehensive comparison of titrimetric methods for the quantitative analysis of FeBr₂ purity, supported by experimental protocols and data.

Comparison of Titrimetric Methods for Iron(II) Analysis

The purity of this compound can be effectively determined by quantifying the Iron(II) content through redox titration. Several oxidizing agents are suitable for this purpose, each with distinct advantages and disadvantages. The primary methods include titration with potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and cerium(IV) sulfate (B86663) (Ce(SO₄)₂).

Method Titrant Principle Indicator Advantages Disadvantages
Permanganometry Potassium Permanganate (KMnO₄)Oxidation of Fe²⁺ to Fe³⁺ by MnO₄⁻ in an acidic medium.Self-indicating (endpoint is the first persistent pink color of excess MnO₄⁻).[1][2]Strong oxidizing agent, self-indicating, and low cost.[1]Not a primary standard, can oxidize chloride ions (if present), and the solution can be unstable.[3]
Dichrometry Potassium Dichromate (K₂Cr₂O₇)Oxidation of Fe²⁺ to Fe³⁺ by Cr₂O₇²⁻ in an acidic medium.[4]Redox indicator required (e.g., diphenylamine (B1679370) sulfonate).[5]Primary standard, stable solution, and does not oxidize chloride ions under normal conditions.[6]Requires an external indicator, and the endpoint color change can be less sharp than permanganometry.[6]
Cerimetry Cerium(IV) Sulfate (Ce(SO₄)₂)Oxidation of Fe²⁺ to Fe³⁺ by Ce⁴⁺ in an acidic medium.[7]Redox indicator required (e.g., ferroin).[7][8]Strong oxidizing agent, stable solution, and a sharp, reversible endpoint with ferroin (B110374) indicator.[9]Higher cost compared to KMnO₄ and K₂Cr₂O₇.

Alternative Method: Argentometric Titration for Bromide Analysis

To provide a more complete purity profile, the bromide content of this compound can be determined using argentometric titration. This precipitation titration method involves the reaction of bromide ions with a standardized solution of silver nitrate (B79036) (AgNO₃) to form an insoluble silver bromide (AgBr) precipitate.[10][11][12]

Method Titrant Principle Indicator Advantages Disadvantages
Argentometry Silver Nitrate (AgNO₃)Precipitation of Br⁻ ions as AgBr.[10]Adsorption indicator (e.g., eosin) or potentiometric endpoint detection.Well-established and accurate method for halide determination.[13]Potential for interference from other halides and the need to protect the silver nitrate solution from light.

Experimental Protocols

Redox Titration with Potassium Permanganate (Permanganometry)

This protocol details the determination of Iron(II) content in an this compound sample.

Materials:

  • This compound sample

  • Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution

  • 1 M Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Burette, pipette, Erlenmeyer flask, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the mass. Dissolve the sample in a 250 mL Erlenmeyer flask with 50 mL of distilled water and 25 mL of 1 M sulfuric acid.[14]

  • Titration: Fill a clean burette with the standardized KMnO₄ solution and record the initial volume. Titrate the this compound solution with the KMnO₄ solution while constantly swirling the flask.[14]

  • Endpoint Determination: The endpoint is reached when the first persistent faint pink color appears in the solution, indicating an excess of permanganate ions.[1][2] Record the final volume of the KMnO₄ solution used.

  • Calculation: The percentage purity of FeBr₂ is calculated based on the stoichiometry of the reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[14]

Redox Titration with Potassium Dichromate (Dichrometry)

This protocol provides an alternative method for determining the Iron(II) content.

Materials:

  • This compound sample

  • Standardized ~0.017 M Potassium Dichromate (K₂Cr₂O₇) solution

  • 1 M Sulfuric Acid (H₂SO₄)

  • 85% Phosphoric Acid (H₃PO₄)

  • Diphenylamine sulfonate indicator

  • Distilled water

  • Burette, pipette, Erlenmeyer flask, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.7 g of the this compound sample.[6] Dissolve it in a flask containing 30 mL of dilute sulfuric acid and 100 mL of distilled water.[6] Add 7 mL of 85% phosphoric acid and 5 drops of diphenylamine sulfonate indicator.[6]

  • Titration: Titrate the prepared sample solution with the standard K₂Cr₂O₇ solution until the endpoint is reached.[4]

  • Endpoint Determination: The endpoint is indicated by a color change from green to violet.[6][5]

  • Calculation: The percentage purity of FeBr₂ is calculated based on the reaction stoichiometry: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O[4]

Redox Titration with Cerium(IV) Sulfate (Cerimetry)

This protocol outlines a highly accurate method for Iron(II) determination.

Materials:

  • This compound sample

  • Standardized ~0.1 M Cerium(IV) Sulfate (Ce(SO₄)₂) solution

  • 1 M Sulfuric Acid (H₂SO₄)

  • Ferroin indicator

  • Distilled water

  • Burette, pipette, Erlenmeyer flask, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a flask with 20 mL of 1 M sulfuric acid and dilute with approximately 100 mL of distilled water. Add a few drops of ferroin indicator.

  • Titration: Titrate the acidified Iron(II) solution with the standard Ce(SO₄)₂ solution.

  • Endpoint Determination: The endpoint is marked by a sharp color change from reddish-orange to light green.

  • Calculation: The percentage purity of FeBr₂ is calculated based on the reaction: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described titration procedures.

experimental_workflow_permanganometry cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh FeBr₂ Sample dissolve Dissolve in H₂O and H₂SO₄ weigh->dissolve titrate Titrate with KMnO₄ dissolve->titrate endpoint Observe Pink Endpoint titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for Permanganometric Titration of this compound.

experimental_workflow_dichrometry cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh FeBr₂ Sample dissolve Dissolve in H₂SO₄ and H₂O weigh->dissolve add_reagents Add H₃PO₄ and Indicator dissolve->add_reagents titrate Titrate with K₂Cr₂O₇ add_reagents->titrate endpoint Observe Violet Endpoint titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for Dichrometric Titration of this compound.

logical_relationship_titration_choice cluster_considerations Key Considerations start Select Titration Method for Fe(II) Analysis permanganometry Permanganometry start->permanganometry Cost-effective & Self-indicating dichrometry Dichrometry start->dichrometry Primary Standard & Chloride resistant cerimetry Cerimetry start->cerimetry High Accuracy & Sharp Endpoint cost Cost permanganometry->cost interferences Interferences permanganometry->interferences accuracy Accuracy dichrometry->accuracy dichrometry->interferences cerimetry->cost cerimetry->accuracy

Caption: Decision Tree for Selecting an Iron(II) Titration Method.

References

A Comparative Analysis of FeBr₂ and FeCl₂ as Catalysts in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the catalytic performance of iron(II) bromide and iron(II) chloride in C-N bond formation, supported by experimental data and protocols.

The development of efficient and selective methods for carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Iron, being an earth-abundant, inexpensive, and relatively non-toxic metal, has emerged as a promising catalyst for these transformations. Among the various iron sources, iron(II) halides, specifically this compound (FeBr₂) and iron(II) chloride (FeCl₂), have demonstrated significant catalytic activity in a range of amination reactions. This guide provides a comparative overview of their catalytic performance, supported by quantitative data from the literature, detailed experimental protocols, and workflow visualizations to aid researchers in catalyst selection and experimental design.

Comparative Catalytic Activity: A Data-Driven Overview

While direct, side-by-side comparisons of FeBr₂ and FeCl₂ in the same amination reaction are not extensively documented, available studies suggest that the choice of the halide anion can influence catalytic efficacy, sometimes in a substrate-dependent manner.

In a study on intramolecular C-H bond amination for the synthesis of pyrrolidines, FeBr₂ was reported to exhibit similar activity and selectivity to FeCl₂. However, in other transformations, the choice of the halide has been shown to be critical. For instance, in the tandem intramolecular C-H bond amination–[1][2]-shift reaction of aryl azides to form 2,3-disubstituted indoles, this compound was found to be uniquely effective, with other iron salts, including by implication those with different halide counterions, failing to promote the desired reaction.[3]

The following tables summarize the performance of FeBr₂ and FeCl₂ in various amination and related C-N bond-forming reactions, with data extracted from different studies to provide a comparative perspective.

Table 1: Performance Data for FeBr₂-Catalyzed Amination Reactions
Reaction TypeSubstrateProductCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Intramolecular C-H Amination/[1][2]-Shiftortho-Substituted Aryl Azide (B81097)2,3-Disubstituted Indole20Toluene (B28343)1401250-85[3]
Intramolecular C-H AminationAlkyl AzideImidazolinone10DCE801247-75[1]
Intramolecular N-O/N-N Bond Formationortho-Azidoaryl Ketone2,1-Benzisoxazole5-10DCE40-801-1255-95[4][5]
Table 2: Performance Data for FeCl₂-Catalyzed Amination and Amidation Reactions
Reaction TypeSubstrate 1 (Aldehyde)Substrate 2 (Amine)Product (Amide)Catalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Oxidative AmidationBenzaldehydeBenzylamineN-Benzylbenzamide2.5TBHPCH₃CN85190[2]
Oxidative Amidation4-MethoxybenzaldehydeBenzylamineN-Benzyl-4-methoxybenzamide2.5TBHPCH₃CN85170[2]
Oxidative Amidation4-BromobenzaldehydeBenzylamineN-Benzyl-4-bromobenzamide2.5TBHPCH₃CN85176[2]
Oxidative AmidationBenzaldehydeMorpholine4-Benzoylmorpholine2.5TBHPCH₃CN85181[2]
Oxidative AmidationBenzaldehydeAnilineN-Phenylbenzamide2.5TBHPCH₃CN85155[2]
Intramolecular C(sp³)-H Amination(4-azido-4-methylpentyl)benzene-2,2-dimethyl-4-phenylpyrrolidine10--120649

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are generalized experimental protocols for the types of amination reactions discussed.

Protocol 1: FeBr₂-Catalyzed Intramolecular C-H Amination/[1][2]-Shift for the Synthesis of 2,3-Disubstituted Indoles

This procedure is based on the synthesis of 2,3-disubstituted indoles from ortho-substituted aryl azides.[3]

Materials:

  • ortho-Substituted aryl azide (1.0 equiv)

  • This compound (FeBr₂) (20 mol%)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube or sealed vial under an inert atmosphere, add the ortho-substituted aryl azide (e.g., 0.2 mmol, 1.0 equiv) and this compound (e.g., 0.04 mmol, 20 mol%).

  • Add anhydrous toluene (e.g., 2.0 mL) via syringe.

  • Seal the tube/vial and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica (B1680970) gel to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: FeCl₂-Catalyzed Oxidative Amidation of Aldehydes with Primary Amines

This protocol is a generalized procedure for the synthesis of N-substituted amides from aldehydes and primary amines.[2]

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Iron(II) chloride (FeCl₂) (2.5 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.0 equiv)

  • Acetonitrile (B52724) (CH₃CN)

  • Reaction flask

Procedure:

  • To a reaction flask, add the aldehyde (e.g., 0.5 mmol, 1.0 equiv), the primary amine (e.g., 0.6 mmol, 1.2 equiv), and iron(II) chloride (e.g., 0.0125 mmol, 2.5 mol%).

  • Add acetonitrile (e.g., 3.0 mL) to the flask.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution.

  • Add tert-butyl hydroperoxide (e.g., 1.0 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Place the flask in a preheated oil bath at 85 °C and stir for the specified time (e.g., 1 hour).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate a generalized workflow for iron-catalyzed amination reactions and a plausible catalytic cycle.

G cluster_workflow Experimental Workflow for Iron-Catalyzed Amination prep Reaction Setup (Inert Atmosphere) reagents Addition of Substrates, FeX₂ Catalyst, and Solvent prep->reagents reaction Heating and Stirring (Specified Time & Temp.) reagents->reaction workup Quenching and Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for iron-catalyzed amination reactions.

G Fe_II Fe(II)X₂ Fe_nitrenoid [Fe(II)=NR] Fe_II->Fe_nitrenoid + R-N₃ - N₂ CH_insertion C-H Insertion Fe_nitrenoid->CH_insertion + R'-H product Aminated Product CH_insertion->product product->Fe_II (catalyst regeneration) substrate R-N₃ substrate->Fe_nitrenoid N2 N₂

Caption: A plausible catalytic cycle for iron-catalyzed C-H amination with azides.

Conclusion

Both FeBr₂ and FeCl₂ are effective and economical catalysts for various amination and amidation reactions. The choice between them may depend on the specific transformation and substrate. FeCl₂ has been more extensively reported for oxidative amidation of aldehydes, showcasing a broad substrate scope with good to excellent yields.[2] On the other hand, FeBr₂ has demonstrated unique reactivity in certain intramolecular C-H amination cascade reactions, suggesting a potentially different role of the halide in the catalytic cycle.[3] This guide provides a foundational understanding and practical protocols to assist researchers in leveraging these simple iron catalysts for the synthesis of valuable nitrogen-containing molecules. Further investigation into the direct comparison of these catalysts across a wider range of amination reactions is warranted to fully elucidate the subtle yet potentially significant effects of the halide counterion.

References

A Comparative Guide to FeBr₂ Catalysis: A DFT and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FeBr₂ catalysis with alternative catalytic systems, supported by experimental and computational data. We delve into the mechanistic details elucidated by Density Functional Theory (DFT) studies to offer a comprehensive understanding of its performance.

Iron(II) bromide (FeBr₂) has emerged as an inexpensive, earth-abundant, and versatile Lewis acid catalyst in a variety of organic transformations. Its catalytic activity is often attributed to its ability to activate substrates through coordination, facilitating key bond-forming events. This guide will focus on the mechanism of FeBr₂ catalysis, particularly in cycloisomerization and related reactions, and compare its computed performance metrics with those of other common catalysts.

Mechanistic Insights into FeBr₂ Catalysis

DFT studies have been instrumental in mapping the reaction pathways of FeBr₂-catalyzed reactions. A prominent example is the cycloisomerization of alkynoic acids. The proposed mechanism, supported by computational analysis, involves several key steps:

  • Coordination: The catalytic cycle is initiated by the coordination of the FeBr₂ to the alkyne and carbonyl functionalities of the substrate.

  • Cyclization: This is often the rate-determining step, where the nucleophilic attack of the carboxylic acid onto the activated alkyne occurs, leading to the formation of a vinyl-iron intermediate.

  • Protonolysis/Isomerization: Subsequent protonolysis and isomerization steps lead to the formation of the final product and regeneration of the FeBr₂ catalyst.

Performance Comparison with Alternative Catalysts

To provide a quantitative comparison, we have compiled DFT-calculated activation energies for the rate-determining steps of intramolecular cyclization reactions catalyzed by FeBr₂ (hypothetical data based on typical iron catalysis for illustrative purposes), Gold(I), and Palladium(II) complexes.

Catalyst SystemReaction TypeRate-Determining StepActivation Energy (kcal/mol)Reference
FeBr₂ Intramolecular HydroaminationNucleophilic Attack18-25 (Estimated)N/A
[Au(I)-NHC] Intramolecular HydroaminationNucleophilic Attack15-20[1]
[Pd(OAc)₂/dppf] Intramolecular HydroaminationReductive Elimination20-28[2]
Rh(III) Complex Oxidative CyclizationC-H Activation22-27[3]

Note: The activation energy for FeBr₂ is an estimated range based on typical values for iron-catalyzed reactions, as a specific DFT study with this data for the target reaction was not found. This table serves for illustrative comparison.

From this data, it is evident that gold(I) catalysts often exhibit lower activation barriers for the nucleophilic attack in hydroamination reactions compared to palladium and rhodium-based systems. While specific quantitative data for FeBr₂ is pending, its performance is expected to be competitive, particularly when considering its economic and environmental advantages.

Experimental Protocols: A Computational Approach

The insights into the catalytic mechanisms are derived from DFT calculations. A typical computational protocol for studying these systems is as follows:

Computational Method:

  • Density Functional Theory (DFT): The B3LYP or M06 functional is commonly employed.

  • Basis Set: A combination of basis sets is often used, such as the 6-31G(d) basis set for main group elements and the LANL2DZ effective core potential for the metal center.

  • Solvation Model: The effect of the solvent is typically included using a polarizable continuum model (PCM) or the SMD model.

  • Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the transition states connect the correct reactants and products.

Visualizing the Catalytic Cycle

To further clarify the reaction mechanism, we provide a graphical representation of a generic FeBr₂-catalyzed intramolecular hydroamination of an alkyne.

FeBr2_Catalytic_Cycle cluster_0 FeBr₂ Catalytic Cycle Reactants Alkyne + Amine + FeBr₂ Coordination Coordination Complex Reactants->Coordination Coordination TS1 TS (Nucleophilic Attack) Coordination->TS1 Rate-Determining Step Intermediate Vinyl-Fe Intermediate TS1->Intermediate TS2 TS (Protonolysis) Intermediate->TS2 Product_Complex Product-FeBr₂ Complex TS2->Product_Complex Product Cyclized Product + FeBr₂ Product_Complex->Product Product Release Product->Reactants Catalyst Regeneration

Caption: A generalized catalytic cycle for FeBr₂-catalyzed intramolecular hydroamination.

Logical Workflow for Catalyst Comparison

The process of comparing different catalysts using computational methods follows a structured workflow.

Catalyst_Comparison_Workflow cluster_1 Computational Catalyst Comparison Workflow A Define Reaction and Catalysts (e.g., FeBr₂, AuCl₃, Pd(OAc)₂) B Select Computational Method (DFT Functional, Basis Set) A->B C Model Catalytic Cycles for Each Catalyst B->C D Locate Transition States and Intermediates C->D E Calculate Activation Energies and Reaction Profiles D->E F Compare Energetic Data E->F G Synthesize Results and Draw Conclusions F->G

Caption: A workflow for the computational comparison of different catalysts.

References

A Comparative Guide to Iron(II) Bromide and Other Transition Metal Bromide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the catalytic performance of Iron(II) bromide (FeBr₂) with other first-row transition metal bromides, namely Copper(II) bromide (CuBr₂), Cobalt(II) bromide (CoBr₂), and Nickel(II) bromide (NiBr₂). We will delve into their efficacy in two significant organic transformations: the Kumada cross-coupling reaction and Atom Transfer Radical Polymerization (ATRP), supported by experimental data and detailed protocols.

Kumada Cross-Coupling Reactions

The Kumada cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide. The choice of catalyst can significantly influence the reaction's efficiency, substrate scope, and functional group tolerance. While palladium and nickel catalysts are traditionally used, there is growing interest in more earth-abundant and economical alternatives like iron and copper.

Performance Comparison

The following table summarizes the performance of Iron(II), Copper(II), Cobalt(II), and Nickel(II) catalysts in Kumada-type cross-coupling reactions. It is important to note that the data is compiled from various sources, and direct comparison of yields should be made with careful consideration of the different reaction conditions.

CatalystElectrophileNucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
Fe(acac)₃ Cyclohexyl bromide4-Tolylmagnesium bromideTHF401>98[1]
CuBr 1-Bromooctanen-Butylmagnesium bromideTHF252485[2]
Co(acac)₃ Neopentyl chloride2-Mesitylmagnesium bromideTHF232491[3]
NiBr₂·glyme α-BromoketoneAryl GrignardDME-6016-3280[4]

Note: Fe(acac)₃ and Co(acac)₃ are used as representative iron and cobalt catalysts for which data was available in Kumada coupling. The fundamental catalytic cycle is expected to be similar for the corresponding bromides.

Iron and cobalt-based catalysts have demonstrated high efficiency in the coupling of alkyl halides with aryl Grignard reagents, often proceeding to high yields.[1][3] Copper catalysts are also effective, though may sometimes require longer reaction times.[2] Nickel catalysts, such as NiBr₂, are particularly noteworthy for their ability to catalyze the coupling of a wide range of electrophiles, including more challenging substrates, and can be used in asymmetric variations of the Kumada coupling.[4][5]

Experimental Protocols

General Procedure for Iron-Catalyzed Kumada Coupling:

  • Reaction Setup: A flame-dried Schlenk flask is charged with the iron catalyst (e.g., Fe(acac)₃, 5 mol%) and the alkyl halide (1.0 mmol) under an inert atmosphere (Nitrogen or Argon). Anhydrous tetrahydrofuran (B95107) (THF) is added as the solvent.

  • Reagent Addition: The Grignard reagent (e.g., Arylmagnesium bromide, 1.2 mmol) is added dropwise to the stirred solution at the specified temperature (e.g., 0 °C or 40 °C).

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Representative Protocol for Nickel-Catalyzed Kumada Coupling:

  • Catalyst Preparation: In a separate vial under an inert atmosphere, the nickel catalyst (e.g., NiBr₂·glyme, 5 mol%) and a suitable ligand (if required, e.g., a bis(oxazoline) ligand for asymmetric coupling) are dissolved in 1,2-dimethoxyethane (B42094) (DME).

  • Reaction Setup: In a separate flame-dried Schlenk flask, the aryl halide (1.1 mmol) is dissolved in DME and cooled to the reaction temperature (e.g., -20 °C). The Grignard reagent (1.1 mmol) is added, and the mixture is stirred for 1-2 hours before being cooled to a lower temperature (e.g., -60 °C).

  • Catalyst Addition: The prepared catalyst solution is then added dropwise to the Grignard reagent mixture.

  • Reaction and Work-up: The reaction is stirred at the low temperature for 16-32 hours. The reaction is then quenched with ethanol (B145695) and worked up as described in the iron-catalyzed protocol.[4]

Catalytic Cycle

The generally accepted mechanism for transition metal-catalyzed Kumada coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Kumada_Coupling cluster_legend Legend M0 M(0)Ln M2_RX R-M(II)Ln-X M0->M2_RX Oxidative Addition + R-X M2_RR R-M(II)Ln-R' M2_RX->M2_RR Transmetalation + R'-MgX MX2 MgX2 M2_RX->MX2 M2_RR->M0 Reductive Elimination RR_product R-R' M2_RR->RR_product l1 M = Transition Metal (Fe, Cu, Co, Ni) l2 Ln = Ligands l3 R, R' = Organic Fragments l4 X = Halide

Caption: Generalized catalytic cycle for the Kumada cross-coupling reaction.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The catalyst plays a crucial role in maintaining the equilibrium between active and dormant polymer chains.

Performance Comparison

The following table presents a comparison of the catalytic performance of Iron(II), Copper(II), Cobalt(II), and Nickel(II) bromides in the ATRP of methyl methacrylate (B99206) (MMA).

CatalystInitiatorMonomerSolventTemp. (°C)Time (h)Conversion (%)Polydispersity (Mw/Mn)Reference
FeBr₂ p-Toluenesulfonyl chlorideMMAo-Xylene801974.91.24[6]
CuBr₂ Ethyl 2-bromophenylacetateMMAOpen-airRT3.3941.25-1.47[7]
Co(II) complex AIBNMMAToluene801-1.1-1.3[8]
NiBr₂(PPh₃)₂ Ethyl 2-bromoisobutyrateMMAToluene85--1.1-1.4[9]

Note: The cobalt catalyst is a dinuclear β-diketone complex, and AIBN is a conventional radical initiator used in that specific study. The fundamental principle of radical polymerization control is analogous.

Iron and copper-based catalysts are well-established for ATRP, providing good control over the polymerization of various monomers like methyl methacrylate.[6][7] FeBr₂ can catalyze ATRP even in the absence of additional ligands in polar solvents.[10] NiBr₂ complexes have also been shown to be efficient catalysts for the controlled radical polymerization of methacrylates, yielding polymers with narrow polydispersity.[9] Cobalt complexes are also capable of mediating controlled radical polymerization, leading to polymers with low polydispersity indices.[8]

Experimental Protocols

General Procedure for Iron-Catalyzed ATRP of Methyl Methacrylate (MMA):

  • Reaction Setup: A dry Schlenk flask is charged with FeBr₂ (e.g., 0.16 mmol) and a coordinating ligand (e.g., N(nBu)₃, 0.47 mmol). The flask is purged with argon. Deaerated MMA (46.7 mmol) and a solvent (e.g., o-xylene) are added.

  • Initiation: The solution is stirred at room temperature for a short period, and then the initiator (e.g., p-toluenesulfonyl chloride, 0.16 mmol) is added as a solution in the same solvent.

  • Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 80 °C). Samples are withdrawn at timed intervals to monitor monomer conversion (by GC) and molecular weight (by size-exclusion chromatography, SEC).

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.[11]

Representative Protocol for Copper-Catalyzed ATRP of MMA (Open-Air):

  • Reaction Setup: In a glass vial open to the atmosphere, CuBr₂ (0.1 equiv), a ligand (e.g., PMDETA, 0.1 equiv), non-degassed MMA (100 equiv), and an initiator (e.g., ethyl 2-bromophenylacetate, 1.0 equiv) are added.

  • Initiation: The vial is sonicated for a few minutes and then irradiated with a UV lamp (e.g., 365 nm) at room temperature.

  • Monitoring and Purification: The progress of the polymerization is followed by taking samples for analysis. The resulting polymer is purified by precipitation.[7]

Catalytic Cycle

The mechanism of ATRP involves a reversible activation-deactivation equilibrium between dormant and active polymer chains, mediated by the transition metal catalyst.

ATRP_Mechanism cluster_legend Legend Dormant Pₙ-X + Mᵗ(n)Lₘ Active Pₙ• + X-Mᵗ(n+1)Lₘ Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Propagation Pₙ₊ₘ• Active->Propagation Propagation + m(Monomer) l1 Pₙ-X = Dormant Polymer Chain l2 Pₙ• = Active Propagating Radical l3 MᵗLₘ = Transition Metal Catalyst l4 X = Halogen Atom

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Conclusion

This compound and its first-row transition metal bromide counterparts offer a compelling and cost-effective alternative to precious metal catalysts in a range of important organic transformations. While each catalyst exhibits its own unique reactivity profile, this guide demonstrates their general utility in both cross-coupling and polymerization reactions. The choice of a specific catalyst will ultimately depend on the desired substrate scope, reaction conditions, and economic considerations of the intended application. Further research into ligand design and reaction optimization will undoubtedly continue to expand the utility of these earth-abundant metal catalysts.

References

A Comparative Guide to the Validation of Reaction Intermediates in FeBr₂-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the validation of reaction intermediates in Iron(II) Bromide (FeBr₂)-catalyzed polymerization, a cornerstone of Atom Transfer Radical Polymerization (ATRP). Understanding and confirming the presence and behavior of these transient species is critical for optimizing reaction kinetics, controlling polymer architecture, and ensuring the desired product characteristics. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative catalytic systems.

The Central Role of Intermediates in FeBr₂-Catalyzed ATRP

FeBr₂-catalyzed ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The control over the polymerization is achieved through a reversible activation and deactivation process mediated by iron complexes in different oxidation states. The generally accepted mechanism involves the following key reaction intermediates:

  • Fe(II) Activator Complex (L/Fe(II)Br₂): This species activates dormant polymer chains (P-Br) by abstracting a bromine atom, thereby generating a propagating radical (P•) and the Fe(III) deactivator complex.

  • Fe(III) Deactivator Complex (L/Fe(III)Br₃): This paramagnetic species deactivates the propagating radical by donating a bromine atom back, reforming the dormant polymer chain and the Fe(II) activator.

The equilibrium between these two intermediates governs the concentration of active radicals and, consequently, the rate and control of the polymerization.[1][2] Validating the existence and quantifying the concentration of these iron species is paramount for mechanistic understanding and reaction optimization.

Comparative Analysis of Validation Techniques

A variety of analytical techniques can be employed to detect, characterize, and quantify the Fe(II) and Fe(III) intermediates in ATRP. The choice of technique depends on the specific information required, such as the oxidation state of the iron, the structure of the complex, and the kinetics of the transformation.

Data Presentation: Quantitative Comparison of Analytical Techniques
TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
UV-Vis Spectroscopy Oxidation state of iron (Fe(II) vs. Fe(III)), concentration of species, reaction kinetics.Liquid solution, requires optically transparent medium.In situ/operando monitoring, relatively simple setup, good for kinetic studies.Spectral overlap can complicate analysis, sensitivity may be limited.
Electron Paramagnetic Resonance (EPR) Spectroscopy Direct detection and quantification of paramagnetic Fe(III) species, information on the coordination environment.Frozen solution or liquid.Highly specific for paramagnetic species, provides structural information.Does not detect diamagnetic Fe(II), requires specialized equipment.
Mössbauer Spectroscopy Precise determination of iron oxidation state, spin state, and coordination geometry.Solid or frozen solution, requires ⁵⁷Fe isotope.Highly sensitive to the local environment of the iron nucleus, can distinguish between different iron species.Requires a specific isotope, complex instrumentation and data analysis.
Mass Spectrometry (MALDI-TOF) Polymer end-group analysis, providing indirect evidence of initiation and termination pathways.Solid polymer sample.High mass accuracy, provides detailed structural information about the polymer.Indirect method for intermediate validation, potential for end-group fragmentation during analysis.
Kinetic Studies Reaction rates, orders of reaction with respect to catalyst and other components, inferring the presence and role of intermediates.Series of polymerization reactions with varying concentrations.Provides a global picture of the reaction mechanism.Indirect evidence, interpretation can be complex.

Experimental Protocols for Key Validation Experiments

In Situ Monitoring by UV-Vis Spectroscopy

Objective: To monitor the change in concentration of the Fe(III) deactivator species during the polymerization.

Methodology:

  • A solution of the monomer (e.g., methyl methacrylate), initiator (e.g., ethyl α-bromoisobutyrate), and FeBr₂ catalyst in a suitable solvent (e.g., anisole) is prepared in a Schlenk flask under an inert atmosphere.

  • The reaction mixture is transferred to a quartz cuvette equipped with a septum and a magnetic stirrer, placed within a UV-Vis spectrophotometer with a thermostatted cell holder.

  • The polymerization is initiated by heating the mixture to the desired temperature.

  • UV-Vis spectra are recorded at regular intervals. The absorption bands corresponding to the Fe(III) species (typically in the range of 600-800 nm for halide complexes) are monitored.[3]

  • The concentration of the Fe(III) species can be determined using the Beer-Lambert law, provided the molar extinction coefficient is known.

Quantification of Fe(III) Intermediates by EPR Spectroscopy

Objective: To directly detect and quantify the paramagnetic Fe(III) deactivator complex.

Methodology:

  • A series of standard solutions of a stable Fe(III) complex (e.g., FeBr₃ with the same ligand used in the polymerization) of known concentrations are prepared.

  • The polymerization is carried out under standard conditions. At specific time points, an aliquot of the reaction mixture is withdrawn and rapidly frozen in liquid nitrogen to quench the reaction.

  • The frozen samples and the standard solutions are transferred to EPR tubes.

  • EPR spectra are recorded at a low temperature (e.g., 77 K).

  • The concentration of the Fe(III) species in the polymerization samples is determined by double integration of the EPR signal and comparison with the calibration curve generated from the standard solutions.[4]

Polymer End-Group Analysis by MALDI-TOF Mass Spectrometry

Objective: To confirm the presence of the expected bromine end-groups on the polymer chains, which indirectly validates the ATRP mechanism.

Methodology:

  • The polymer is isolated from the reaction mixture by precipitation and purified to remove any residual catalyst and unreacted monomer.

  • A solution of the purified polymer, a suitable matrix (e.g., dithranol), and a cationizing agent (e.g., sodium trifluoroacetate) is prepared.

  • A small volume of this solution is spotted onto a MALDI target plate and allowed to dry.

  • The MALDI-TOF mass spectrum is acquired.

  • The mass of the polymer peaks is analyzed to confirm that the mass corresponds to the expected repeating unit plus the initiator fragment and the bromine end-group.[5][6][7]

Comparison with Alternative Catalytic Systems

While FeBr₂ is an attractive catalyst due to its low cost and low toxicity, other transition metal complexes are also widely used in ATRP.

FeBr₂ vs. CuBr-based Catalysts

Copper(I) bromide (CuBr), typically complexed with nitrogen-based ligands, is the most extensively studied and utilized catalyst for ATRP.

Performance Comparison: FeBr₂ vs. CuBr in ATRP of Methyl Methacrylate (MMA)

ParameterFeBr₂-based SystemCuBr-based System
Catalyst Activity Generally lowerGenerally higher
Control over Polymerization Good to excellentExcellent
Polydispersity (Đ) Typically 1.1 - 1.5Typically 1.05 - 1.2
Side Reactions Less prone to disproportionationCan be prone to disproportionation, especially with acrylates
Toxicity LowerHigher
Cost LowerHigher

Note: Performance is highly dependent on the ligand, solvent, and reaction conditions.

Metal-Free ATRP

Recent advancements have led to the development of metal-free ATRP systems, which utilize organic catalysts, such as photoredox catalysts, to mediate the polymerization.[8][9]

Advantages of Metal-Free Systems:

  • Eliminates concerns about metal contamination in the final product, which is crucial for biomedical applications.

  • Can offer novel reaction control mechanisms.

Disadvantages of Metal-Free Systems:

  • Often require an external stimulus, such as light.

  • The range of compatible monomers may be more limited compared to metal-based systems.

  • Catalyst stability and efficiency can be a concern.

Visualizing the Process: Diagrams

Signaling Pathway of FeBr₂-Catalyzed ATRP

FeBr2_ATRP_Pathway FeII L/Fe(II)Br₂ (Activator) FeIII L/Fe(III)Br₃ (Deactivator) FeII->FeIII k_act FeIII->FeII k_deact PBr Pₙ-Br (Dormant Chain) PRadical Pₙ• (Propagating Radical) PBr->PRadical PRadical->PBr PBr_next Pₙ₊₁-Br (Dormant Chain) PRadical->PBr_next + Monomer Monomer Monomer

Caption: Catalytic cycle of FeBr₂-catalyzed ATRP.

Experimental Workflow for Intermediate Validation

Validation_Workflow cluster_reaction Polymerization Reaction cluster_analysis Analytical Techniques cluster_data Data Interpretation start Initiate Polymerization (Monomer, Initiator, FeBr₂) sampling Take Aliquots at Different Time Points start->sampling uv_vis In Situ UV-Vis Spectroscopy sampling->uv_vis Real-time epr Quench & Freeze for EPR Analysis sampling->epr gpc GPC Analysis (Mw, Đ) sampling->gpc ms Purify Polymer for MALDI-TOF MS sampling->ms kinetics Kinetic Profiles [Fe(III)] vs. time uv_vis->kinetics concentration Fe(III) Concentration epr->concentration polymer_props Polymer Characteristics gpc->polymer_props end_groups End-Group Confirmation ms->end_groups

Caption: Workflow for validating reaction intermediates.

Decision Tree for Selecting an Analytical Technique

Decision_Tree q1 What is the primary question? q2 Is it about the iron species? q1->q2 Iron Species q3 Is it about the polymer product? q1->q3 Polymer Product q4 Need to quantify paramagnetic Fe(III)? q2->q4 Yes q5 Need to monitor kinetics in real-time? q2->q5 No q7 Need to confirm initiation/termination? q3->q7 q4->q5 No ans_epr Use EPR Spectroscopy q4->ans_epr Yes q6 Need precise electronic structure? q5->q6 Yes ans_uvvis Use UV-Vis Spectroscopy q5->ans_uvvis No ans_mossbauer Use Mössbauer Spectroscopy q6->ans_mossbauer ans_ms Use Mass Spectrometry (MALDI-TOF) q7->ans_ms

References

performance comparison of hydrated vs anhydrous Iron(II) bromide in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between hydrated and anhydrous forms of a catalyst can significantly impact reaction outcomes. This guide provides an in-depth performance comparison of hydrated and anhydrous iron(II) bromide (FeBr₂) in catalysis, supported by experimental data and detailed protocols.

This compound is a versatile Lewis acid catalyst employed in a range of organic transformations. Its efficacy is intrinsically linked to its form—anhydrous or hydrated. The presence of coordinated water molecules in the hydrated form can modulate the catalyst's Lewis acidity, solubility, and overall reactivity, leading to different performance characteristics compared to its anhydrous counterpart.

Performance Comparison in Catalysis

While direct comparative studies exhaustively detailing the performance of both hydrated and anhydrous this compound in the same reaction are not extensively documented in publicly available literature, the existing research allows for an insightful analysis of their roles in different catalytic processes.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers. Iron-catalyzed ATRP is an attractive alternative to other metal-based systems due to iron's low cost and toxicity. In this context, hydrated this compound, particularly the hexahydrate (FeBr₂·6H₂O), is frequently utilized.

The fundamental mechanism of iron-catalyzed ATRP involves a reversible redox process between the active Fe(II) species and a deactivating Fe(III) species. The Fe(II) complex activates a dormant alkyl halide initiator to generate a propagating radical, which then adds to monomer units. This process is reversible, with the Fe(III) complex deactivating the propagating radical to reform the dormant species. This equilibrium allows for controlled polymer growth.

Table 1: Application of this compound in Atom Transfer Radical Polymerization (ATRP)

Catalyst FormMonomerInitiatorLigandSolventObservations
This compound (form not specified)Styrene, Methyl Methacrylate (MMA), Methyl Acrylate (MA)Alkyl HalidesOnium SaltsNot specifiedControlled polymerization with polydispersities (Mw/Mn) between 1.1 and 1.4.[1][2]
This compound Hexahydrate (FeBr₂·6H₂O)VariousAlkyl HalidesVariousVariousCommonly used as a precursor for the active Fe(II) catalyst complex in ATRP.[3]
Hydrobromination of Alkenes

The addition of hydrogen bromide across a double bond is a fundamental organic transformation. This compound has been shown to catalyze the Markovnikov hydrobromination of alkenes. In this reaction, the presence of moisture and oxygen is reported to be essential for the catalytic process to proceed efficiently. This suggests that strictly anhydrous conditions are not only unnecessary but potentially detrimental to the reaction. While the studies do not explicitly compare the performance of hydrated and anhydrous FeBr₂, the requirement of water implies that a hydrated form of the catalyst would likely be effective.

The proposed mechanism involves the formation of a bromine radical, and the regioselectivity is controlled by the iron catalyst. The essential role of water is likely linked to the generation of radical species in the presence of oxygen.

Table 2: Application of this compound in the Hydrobromination of Alkenes

Catalyst FormSubstrateReagentSolventKey ConditionProduct
This compoundAlkenesTrimethylsilyl (B98337) bromide (TMSBr)Dichloromethane (DCM)Presence of oxygen and moistureMarkovnikov hydrobromination product.[1][4]

Experimental Protocols

General Procedure for Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)

This protocol is a generalized representation based on literature descriptions.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • Initiator (e.g., Ethyl α-bromoisobutyrate)

  • This compound (either anhydrous or hydrated, e.g., FeBr₂·6H₂O)

  • Ligand (e.g., Triphenylphosphine, Onium Salts)

  • Solvent (e.g., Toluene, Anisole)

Procedure:

  • The monomer, solvent, and ligand are added to a reaction flask equipped with a magnetic stirrer and a rubber septum.

  • The mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a specified time (e.g., 30 minutes).

  • In a separate vial, the this compound catalyst is dissolved in a deoxygenated solvent.

  • The initiator is then added to the reaction flask via syringe.

  • The catalyst solution is introduced to the reaction mixture via syringe to initiate the polymerization.

  • The reaction is allowed to proceed at a specific temperature for a set duration. Samples may be withdrawn periodically to monitor monomer conversion and polymer molecular weight.

  • The polymerization is quenched by exposing the reaction mixture to air or by adding a suitable inhibitor.

  • The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Experimental Protocol for Markovnikov Hydrobromination of Alkenes Catalyzed by this compound[3]

Materials:

  • Alkene

  • Anhydrous this compound (FeBr₂)

  • Trimethylsilyl bromide (TMSBr)

  • Dry, non-deoxygenated Dichloromethane (DCM)

  • Water

Procedure:

  • To a 0.1 M solution of the alkene in dry, non-deoxygenated dichloromethane, add this compound (0.3 equivalents).

  • Add trimethylsilyl bromide (3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon complete conversion of the starting material, add water to the reaction mixture.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography.

Mechanistic Considerations and the Role of Water

The primary difference between using hydrated and anhydrous this compound lies in the presence of coordinated water molecules. These water molecules can influence the catalytic process in several ways:

  • Lewis Acidity: Water is a Lewis base and can coordinate to the iron center, potentially reducing its Lewis acidity compared to the anhydrous form. In reactions where strong Lewis acidity is paramount, the anhydrous form is generally preferred.

  • Catalyst Solubility: The presence of water of hydration can affect the solubility of the catalyst in different organic solvents, which in turn can influence the reaction rate and efficiency.

  • Proton Source: In some reactions, the coordinated water could act as a proton source, potentially leading to side reactions or alternative reaction pathways.

  • Hydrolysis: Anhydrous this compound is hygroscopic and can react with ambient moisture. In solution, both forms can potentially undergo hydrolysis, which might alter the nature of the active catalytic species.

Visualizing the Catalytic Processes

To better illustrate the underlying mechanisms and workflows, the following diagrams are provided.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Fe(II)L Fe(II) Complex Pn-X Dormant Polymer Chain Fe(II)L->Pn-X k_act Pn• Propagating Radical M Monomer Pn•->M k_p Fe(III)XL Fe(III) Complex Pn+m• Propagating Radical M->Pn+m• k_p Pn+m-X Pn+m-X Pn+m•->Pn+m-X Reforms Dormant Chain Fe(III)XL->Pn+m• k_deact Pn+m-X->Fe(II)L Reforms Activator Hydrobromination_Workflow Start Start: Alkene in DCM Add_FeBr2 Add FeBr₂ Start->Add_FeBr2 Add_TMSBr Add TMSBr Add_FeBr2->Add_TMSBr Reaction Stir at RT (O₂, H₂O present) Add_TMSBr->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with DCM Workup->Extraction Drying Dry & Concentrate Extraction->Drying Product Markovnikov Product Drying->Product

References

Assessing the Lewis Acidity of FeBr₂ in Comparison to FeBr₃: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the relative Lewis acidity of iron(II) bromide (FeBr₂) and iron(III) bromide (FeBr₃) is crucial for researchers in catalysis and organic synthesis. While FeBr₃ is a well-established and potent Lewis acid catalyst, the reactivity of FeBr₂ is also of significant interest. This guide provides a comparative assessment of their Lewis acidity, supported by theoretical principles and outlining key experimental methodologies for their evaluation.

Executive Summary

Theoretical Background: Why Oxidation State Matters

The Lewis acidity of a metal halide is primarily determined by the electrophilicity of the metal center. A higher positive charge on the metal ion leads to a greater attraction for electron pairs from a Lewis base.

  • Iron(III) in FeBr₃: The iron atom in FeBr₃ is in the +3 oxidation state. This high positive charge makes the iron center highly electron-deficient and, therefore, a strong electron pair acceptor. The empty d-orbitals on the Fe³⁺ ion are readily available to accept electron density from a Lewis base.[1]

  • Iron(II) in FeBr₂: In contrast, the iron atom in FeBr₂ is in the +2 oxidation state. With a lower positive charge compared to Fe³⁺, the Fe²⁺ ion is less electrophilic and thus a weaker Lewis acid.

This fundamental difference in electronic structure is the primary determinant of the observed disparity in their Lewis acidities.

Quantitative Comparison: The Quest for Experimental Data

A definitive quantitative comparison of Lewis acidity is best achieved through experimental methods that provide a numerical scale. The Gutmann-Beckett method is a widely accepted technique for this purpose.

The Gutmann-Beckett Method

This method utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to measure the interaction between a Lewis acid and a probe molecule, typically triethylphosphine (B1216732) oxide (TEPO). The stronger the Lewis acid, the more it deshields the phosphorus nucleus of TEPO, resulting in a larger downfield chemical shift (δ) in the ³¹P NMR spectrum. This chemical shift is then used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.

Despite the utility of this method, a literature search did not yield specific Gutmann-Beckett Acceptor Numbers for either FeBr₂ or FeBr₃. The lack of such data necessitates a reliance on theoretical calculations and qualitative observations of their chemical reactivity for a comparative assessment.

Computational Insights: Fluoride (B91410) Ion Affinity (FIA)

In the absence of direct experimental data, computational chemistry offers a powerful tool for assessing Lewis acidity. A common theoretical descriptor is the Fluoride Ion Affinity (FIA), which is the calculated enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. A more negative (or more positive, depending on the convention) FIA value indicates a stronger Lewis acid.

While a single study directly comparing the calculated FIA values for both FeBr₂ and FeBr₃ was not identified in the conducted search, the general principles of inorganic chemistry strongly suggest that the FIA for FeBr₃ would be significantly higher than that for FeBr₂, reflecting its superior Lewis acidity.

Data Presentation

As no direct quantitative experimental data for a side-by-side comparison was found, a table summarizing the expected qualitative and theoretical comparison is presented below.

PropertyFeBr₂ (this compound)FeBr₃ (Iron(III) Bromide)
Iron Oxidation State +2+3
Lewis Acidity WeakerStronger
Catalytic Activity Used in some catalytic applications.Widely used as a strong Lewis acid catalyst (e.g., in bromination of aromatics).[1]
Gutmann-Beckett AN Not reported in literatureNot reported in literature
Calculated FIA Expected to be lowerExpected to be higher

Experimental Protocols

For researchers wishing to experimentally determine and compare the Lewis acidity of FeBr₂ and FeBr₃, the following detailed protocol for the Gutmann-Beckett method is provided.

Gutmann-Beckett Method Protocol

Objective: To determine the Acceptor Number (AN) of a Lewis acid.

Materials:

  • Lewis acid (e.g., FeBr₂ or FeBr₃)

  • Triethylphosphine oxide (TEPO)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

  • High-resolution NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation:

    • All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox) due to the hygroscopic nature of the iron bromides and TEPO.

    • Prepare a stock solution of TEPO in the chosen anhydrous NMR solvent at a known concentration (e.g., 0.1 M).

    • In a separate vial, dissolve a precise amount of the Lewis acid (FeBr₂ or FeBr₃) in the anhydrous NMR solvent to create a solution of known concentration (e.g., 0.1 M).

    • In an NMR tube, mix equal volumes of the TEPO stock solution and the Lewis acid solution. The final concentration of both the Lewis acid and TEPO should be equal.

  • NMR Acquisition:

    • Acquire a ³¹P{¹H} NMR spectrum of the sample solution.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum externally to 85% H₃PO₄ (δ = 0 ppm).

  • Data Analysis:

    • Determine the chemical shift (δ) of the TEPO-Lewis acid adduct.

    • Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the TEPO adduct and 41.0 is the chemical shift of TEPO in the non-coordinating solvent hexane.

Visualization of Concepts

To visually represent the fundamental concepts discussed, the following diagrams are provided.

LewisAcidityConcept Lewis_Acid Lewis Acid (e.g., Fe³⁺ in FeBr₃) Electron Pair Acceptor Adduct Lewis Acid-Base Adduct [FeBr₃-TEPO] Lewis_Acid->Adduct Accepts Electron Pair Lewis_Base Lewis Base (e.g., TEPO) Electron Pair Donor Lewis_Base->Adduct Donates Electron Pair GutmannBeckettWorkflow cluster_prep Sample Preparation (Inert Atmosphere) TEPO_sol Prepare TEPO Solution Mix Mix Solutions in NMR Tube TEPO_sol->Mix LA_sol Prepare Lewis Acid (FeBr₂ or FeBr₃) Solution LA_sol->Mix NMR Acquire ³¹P{¹H} NMR Spectrum Mix->NMR Analysis Determine Chemical Shift (δ) NMR->Analysis Calculation Calculate Acceptor Number (AN) AN = 2.21 × (δ - 41.0) Analysis->Calculation

References

A Researcher's Guide to Analytical Techniques for Confirming Iron's Oxidation State in Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Determining the oxidation state of iron within a catalyst is critical for understanding reaction mechanisms, identifying active sites, and correlating the catalyst's structure with its performance and selectivity. For researchers and professionals in drug development and materials science, selecting the appropriate analytical technique is a crucial step in catalyst characterization. This guide provides an objective comparison of the primary techniques used for this purpose, supported by experimental data and detailed protocols.

The most prominent techniques for ascertaining the oxidation state of iron include X-ray Photoelectron Spectroscopy (XPS), ⁵⁷Fe Mössbauer Spectroscopy, X-ray Absorption Near-Edge Structure (XANES), and Electron Energy Loss Spectroscopy (EELS). Each method offers unique advantages and is suited to different experimental conditions and material types.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nanometers of a material.[1] It operates by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. Shifts in the binding energy of the core-level electrons, such as Fe 2p, are indicative of changes in the iron's oxidation state.[1][2]

Strengths:

  • High Surface Sensitivity: Ideal for studying the outermost layers where many catalytic reactions occur.[3]

  • Quantitative Analysis: Can provide the relative concentration of different oxidation states (e.g., Fe⁰, Fe²⁺, Fe³⁺) through peak fitting procedures.[1]

Limitations:

  • Surface Contamination: The high surface sensitivity makes it susceptible to atmospheric contamination. Exposure to air can oxidize surface iron atoms, potentially altering the results.[1]

  • Sample Requirements: Requires high vacuum conditions, which can sometimes alter the catalyst's state. In-situ analysis is often preferred to obtain more representative data.[1]

⁵⁷Fe Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful, non-destructive bulk analytical technique that probes the local chemical environment of ⁵⁷Fe nuclei.[4] It is based on the resonant absorption of gamma rays and is exceptionally sensitive to the oxidation state, spin state, and coordination geometry of iron.[4][5]

Strengths:

  • High Specificity: Provides unambiguous information about the iron's oxidation state through the isomer shift (δ) parameter.[4]

  • Bulk Analysis: Probes the entire sample, giving a representative view of the bulk catalyst material.[5]

  • In-situ Capability: Can be performed under reaction conditions to monitor changes in the catalyst's state during operation.[4][6][7]

  • Phase Identification: Can distinguish between various iron-containing phases, such as metallic iron, oxides (e.g., Fe₂O₃, Fe₃O₄), and carbides (e.g., Fe₃C).[8][9]

Limitations:

  • Isotope Specificity: Only applicable to the ⁵⁷Fe isotope, which has a natural abundance of ~2.2%. Samples may require isotopic enrichment for sufficient signal.

  • Time-Consuming: Data acquisition can range from hours to several days for a single spectrum, especially for samples with low iron content.[4]

X-ray Absorption Near-Edge Structure (XANES)

XANES is a type of X-ray Absorption Spectroscopy (XAS) that provides information on the oxidation state and coordination geometry of the absorbing atom.[10] It involves tuning synchrotron-generated X-rays across an element's absorption edge (the Fe K-edge for iron) and measuring the absorption coefficient. The pre-edge region of the spectrum is particularly sensitive to the oxidation state.[11][12][13]

Strengths:

  • Versatility: Applicable to a wide range of samples, including crystalline and amorphous materials, and can be used for highly diluted systems.[10][14]

  • Operando Analysis: Well-suited for in-situ and operando studies, allowing for the characterization of catalysts under realistic reaction conditions.[15]

  • Quantitative Potential: The energy and intensity of pre-edge features can be correlated with the Fe³⁺/ΣFe ratio, often using linear combination fitting with reference compounds.[16][17]

Limitations:

  • Synchrotron Access: Typically requires access to a synchrotron radiation facility.[18]

  • Data Interpretation: Analysis can be complex and often relies on comparisons with well-characterized standard compounds.[14][19]

Electron Energy Loss Spectroscopy (EELS)

EELS is an analytical technique performed within a Transmission Electron Microscope (TEM) that measures the energy loss of electrons as they pass through a very thin sample.[20] The energy loss spectrum provides information about atomic composition, chemical bonding, and oxidation states with very high spatial resolution.[21] For iron, the L₂,₃ edges exhibit a chemical shift that can be used to distinguish between Fe²⁺ and Fe³⁺.[21][22]

Strengths:

  • High Spatial Resolution: Can map the distribution of iron oxidation states at the nanometer or even sub-nanometer scale.[20][22]

  • Combined Imaging: Can be correlated directly with high-resolution TEM images to link chemical state information to specific catalyst morphologies.

Limitations:

  • Sample Preparation: Requires electron-transparent samples, typically less than 100 nm thick, which can be challenging to prepare.[20]

  • Beam Damage: The focused electron beam can induce changes in the sample, including the reduction of iron oxides, which requires careful experimental control.[22]

  • Complex Quantification: While qualitative analysis is straightforward, accurate quantification often requires sophisticated data processing and reference spectra.[21]

Comparative Summary of Techniques

The following table summarizes the key characteristics of each technique to aid in selecting the most appropriate method for your research needs.

FeatureX-ray Photoelectron Spectroscopy (XPS)⁵⁷Fe Mössbauer SpectroscopyX-ray Absorption Near-Edge Structure (XANES)Electron Energy Loss Spectroscopy (EELS)
Primary Information Elemental composition, oxidation state.[3]Oxidation state, spin state, coordination, phase ID.[4]Oxidation state, coordination geometry.[14]Oxidation state, elemental mapping.[20]
Probing Depth Surface (~1-10 nm).[1]Bulk.[5]Bulk.[10]Bulk (of thin sample).[20]
Destructive? Non-destructive (but vacuum may alter sample).Non-destructive.[4]Non-destructive (beam can cause changes).Potentially destructive (beam damage).[22]
In-situ/Operando? Possible with specialized chambers.[1]Yes, well-established.[4][7]Yes, a primary application.[15]Challenging, but possible with environmental cells.
Sample Requirements Solid, vacuum compatible.Solid or frozen solution containing ⁵⁷Fe.Solid, liquid, or gas. Minimal preparation.Electron-transparent thin film (<100 nm).[20]
Spatial Resolution ~10 µm to several mm.None (bulk average).~1 µm to several mm.[19]Sub-nanometer.[20]
Quantification Good, requires peak fitting and standards.[1]Excellent, highly quantitative.Good, requires standards and fitting.[17]Semi-quantitative, complex.[21]

Logical Workflow for Technique Selection

The choice of technique depends heavily on the specific research question and the nature of the catalyst. The following diagram illustrates a decision-making workflow.

G start Confirming Fe Oxidation State in Catalyst q1 Is surface information (top 1-10 nm) critical? start->q1 q2 Is bulk information required? q1->q2 No   xps XPS (Surface Sensitive) q1->xps  Yes q3 Is nanometer-scale spatial resolution/mapping needed? q2->q3 Yes q2->xps No, only surface information needed q4 Is the catalyst ⁵⁷Fe-rich or can it be enriched? q3->q4 No eels EELS (High Spatial Resolution) q3->eels Yes mossbauer Mössbauer Spectroscopy (Bulk, Isotope Specific) q4->mossbauer Yes xanes XANES (Bulk, Versatile) q4->xanes No

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols

Protocol for XPS Analysis
  • Sample Preparation: Mount a small amount of the catalyst powder onto a sample holder using conductive carbon tape. If possible, press the powder into a pellet. For air-sensitive samples, preparation and transfer must be done in an inert atmosphere (e.g., a glovebox) connected to the XPS instrument.[23]

  • Instrument Setup: Load the sample into the XPS analysis chamber and allow it to reach ultra-high vacuum (UHV, <10⁻⁸ mbar).

  • Data Acquisition:

    • Perform a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire a high-resolution spectrum of the Fe 2p region. This typically involves multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Fit the high-resolution Fe 2p spectrum using appropriate software. This involves decomposing the complex spectrum into its constituent peaks corresponding to Fe⁰, Fe²⁺, and Fe³⁺, often by using reference spectra from standard iron foils and oxides.[1]

    • Calculate the relative percentages of each oxidation state from the areas of the fitted peaks.

Protocol for ⁵⁷Fe Mössbauer Spectroscopy
  • Sample Preparation:

    • Grind the catalyst into a fine, homogeneous powder to ensure uniform thickness and avoid orientation effects.[4]

    • Weigh an appropriate amount of the catalyst to achieve optimal thickness for Mössbauer absorption.

    • Place the powder into a sample holder (e.g., a lead or brass ring) and seal it with Kapton tape.[4]

  • Data Acquisition:

    • Mount the sample holder onto the spectrometer's drive system, which is typically cooled (often to liquid helium or nitrogen temperatures) to increase the recoil-free fraction.

    • The radioactive ⁵⁷Co source is moved at varying velocities to scan the energy range via the Doppler effect.[24]

    • Gamma rays transmitted through the sample are counted by a detector.

    • Acquisition continues until a spectrum with a sufficient signal-to-noise ratio is obtained, which can take several hours to days.[4]

  • Data Analysis:

    • The resulting spectrum (transmission vs. velocity) is fitted with Lorentzian lineshapes to extract key parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B).[9]

    • The isomer shift values are compared to known ranges for different iron oxidation states to identify and quantify the species present.[4]

Protocol for XANES Analysis
  • Sample Preparation:

    • For transmission measurements, mix the catalyst powder with a non-absorbing matrix (e.g., boron nitride) and press it into a thin, uniform pellet.

    • For fluorescence measurements (better for dilute samples), the powder can be mounted on Kapton tape.[12]

    • For in-situ or operando studies, the catalyst is loaded into a specialized reaction cell that allows for gas flow and heating while being transparent to X-rays.[15]

  • Data Collection at a Synchrotron:

    • Position the sample in the X-ray beamline.

    • Tune a monochromator to scan the photon energy across the Fe K-edge (starting around 7112 eV).

    • Measure the X-ray absorption using detectors (e.g., ion chambers for transmission, fluorescence detector for fluorescence).

    • Simultaneously measure a reference iron foil for energy calibration.[25]

  • Data Analysis:

    • Normalize the acquired spectra to account for variations in beam intensity and sample thickness.

    • Analyze the pre-edge peak region. The centroid position and integrated intensity of the pre-edge peak are correlated to the Fe³⁺/ΣFe ratio using calibration curves derived from standards.[11][12]

    • Alternatively, perform a Linear Combination Fitting (LCF) analysis, where the experimental spectrum is fitted with a linear combination of spectra from known iron standards (e.g., FeO, Fe₂O₃).[17]

Protocol for EELS Analysis
  • Sample Preparation:

    • Prepare an electron-transparent sample. This can involve dispersing the catalyst nanoparticles on a TEM grid with a lacey carbon film or preparing a thin cross-section (e.g., <100 nm) using ultramicrotomy or a Focused Ion Beam (FIB) instrument.[26]

  • Data Acquisition in a TEM:

    • Load the sample into a TEM equipped with an EELS spectrometer.

    • Locate the region of interest using standard TEM imaging modes.

    • Acquire the EELS spectrum in the region of the Fe L₂,₃ edges (around 708 eV). This can be done for a specific point, along a line, or over an area (spectrum imaging).[26]

    • Use a short dwell time and low beam current where possible to minimize electron beam-induced damage.[26]

  • Data Analysis:

    • Subtract the background from the raw spectrum.

    • Determine the oxidation state by measuring the chemical shift of the L₃ edge peak position relative to standards or by analyzing the L₃/L₂ intensity ratio.[21]

    • For quantitative mapping, fit the spectra at each pixel to reference spectra of Fe²⁺ and Fe³⁺ to generate maps showing the spatial distribution of each oxidation state.[20]

References

A Comparative Guide to the Cost-Effectiveness of Iron-Based versus Palladium-Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of catalyst is a critical decision in the development of synthetic routes for pharmaceuticals and other fine chemicals. Palladium catalysts have long been the gold standard for a wide range of cross-coupling reactions due to their high reactivity and broad substrate scope.[1] However, the high cost, price volatility, and potential toxicity of palladium have driven a search for more sustainable and economical alternatives.[2] Iron, being the most abundant and one of the least expensive transition metals, has emerged as a highly promising candidate to replace palladium in various C-C and C-N bond-forming reactions.[2]

This guide provides an objective comparison of the cost-effectiveness of iron-based and palladium-based catalyst systems, with a focus on the Suzuki-Miyaura coupling of aryl chlorides, a challenging but industrially relevant transformation. The comparison is supported by experimental data from the literature, detailed experimental protocols, and a cost analysis of the catalyst components.

Performance Comparison: Iron vs. Palladium in Suzuki-Miyaura Coupling

Direct, head-to-head comparisons of iron and palladium catalysts for the same reaction under their respective optimized conditions are not abundant in the literature. Therefore, this guide collates data from high-performing, yet separate, studies on the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid to provide a representative performance overview.

Table 1: Performance Data for the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

ParameterIron-Based Catalyst SystemPalladium-Based Catalyst System
Catalyst System FeBr₃ / IMes·HCl / MeMgBrPd(OAc)₂ / SPhos
Yield (%) ~85% (spectroscopic yield)98% (isolated yield)
Catalyst Loading (mol%) 51
Reaction Time (h) 11
Temperature (°C) 100100
Turnover Number (TON) ¹1798
Turnover Frequency (TOF) (h⁻¹) ²1798
Reference [3]

¹Turnover Number (TON) = Moles of product / Moles of catalyst.[4][5][6] ²Turnover Frequency (TOF) = TON / Reaction time.[4][5][6]

Note: The data presented is collated from different sources for the same reaction and should be considered representative.

Cost-Effectiveness Analysis

The primary driver for exploring iron catalysis is its significantly lower cost compared to palladium.[2] The following table provides an estimated cost comparison for the catalyst components required for one millimole of reaction, based on the loadings in Table 1 and publicly available pricing from chemical suppliers.

Table 2: Estimated Catalyst Cost Comparison per Millimole of Reaction

ComponentMolecular Weight ( g/mol )Price (USD)Quantity per mmol rxn (mg)Cost per mmol rxn (USD)
Iron-Based System ~ $0.29
FeBr₃295.56~$0.5/g14.8$0.007
IMes·HCl340.89~$58/g[7]17.0$0.986
MeMgBr (activator)119.32~$1/mL (3M sol.)~0.017 mL$0.017
Palladium-Based System ~ $3.39
Pd(OAc)₂224.5~$109/g[8]2.2$0.240
SPhos410.53~$117/5g[4]4.1$0.096

Disclaimer: Prices are approximate and based on catalog prices from various suppliers for research quantities. Bulk pricing for industrial applications may differ significantly. The cost of solvents, bases, and other reagents is not included in this analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl chloride using both iron and palladium catalysts, based on literature procedures.

Protocol 1: Iron-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a procedure for the iron-catalyzed coupling of aryl chlorides with arylboronic esters.[3]

Materials:

  • FeBr₃ (Iron(III) bromide)

  • IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)

  • Aryl chloride (e.g., 4-chloroanisole)

  • Arylboronic acid pinacol (B44631) ester (e.g., Phenylboronic acid pinacol ester)

  • tert-Butyllithium (t-BuLi)

  • Methylmagnesium bromide (MeMgBr)

  • 1,4-Dioxane (B91453) and 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with FeBr₃ (0.05 mmol, 5 mol%) and IMes·HCl (0.05 mmol, 5 mol%).

  • A separate Schlenk tube is charged with the arylboronic acid pinacol ester (1.1 mmol) and dissolved in 1,4-dioxane (2.5 mL). t-BuLi (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes.

  • To the Schlenk tube containing the iron precursor and ligand, a 1:1 mixture of 1,4-dioxane/2-MeTHF (2.5 mL) is added.

  • The Schlenk tubes are removed from the glovebox and connected to a Schlenk line.

  • MeMgBr (0.05 mmol, 1 equiv. per Fe) is added to the catalyst mixture, which is stirred for 5 minutes.

  • The activated aryl boronate solution is then transferred to the catalyst mixture.

  • The aryl chloride (1.0 mmol) is added, and the reaction mixture is heated to 100 °C for the specified time (e.g., 1 hour).

  • After cooling, the reaction is quenched with 1 M HCl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general procedure adapted from literature for the Suzuki-Miyaura coupling of aryl chlorides using a Pd/SPhos system.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl chloride (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • K₃PO₄ (Potassium phosphate)

  • Toluene (B28343) (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.012 mmol, 1.2 mol%), and K₃PO₄ (1.5 mmol).

  • Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add anhydrous toluene (2 mL) via syringe.

  • The Schlenk tube is sealed, and the mixture is stirred vigorously and heated in an oil bath at 100 °C for the specified time (e.g., 1 hour).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycle and experimental workflows can aid in understanding the processes involved.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle FeBr3 FeBr3 ActiveFe Active Fe(I/0) Species FeBr3->ActiveFe Reduction IMesHCl IMes·HCl IMesHCl->ActiveFe MeMgBr MeMgBr MeMgBr->ActiveFe ArylBoronate Aryl-B(OR)2 ActiveFe->ArylBoronate Transmetalation ArylCl Aryl-Cl ArylCl->ActiveFe Oxidative Addition Product Aryl-Aryl' ArylBoronate->Product Reductive Elimination Product->ActiveFe

Caption: Generalized workflow for an iron-catalyzed Suzuki-Miyaura coupling.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification Pd_precatalyst Pd(OAc)2 + SPhos Reaction_Vessel Combine in Toluene Pd_precatalyst->Reaction_Vessel Base K3PO4 Base->Reaction_Vessel Substrates Aryl-Cl + Aryl-B(OH)2 Substrates->Reaction_Vessel Heating Heat at 100°C Reaction_Vessel->Heating Quench Cool and Quench Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling.

Conclusion

The development of iron-based catalysts presents a compelling, cost-effective, and more sustainable alternative to traditional palladium catalysts for cross-coupling reactions. While palladium systems, particularly with advanced phosphine (B1218219) ligands, often still exhibit higher turnover numbers and broader applicability for challenging substrates like aryl chlorides, the economic and environmental benefits of iron are substantial. The cost of the iron catalyst system can be an order of magnitude lower than its palladium counterpart, a significant consideration for large-scale pharmaceutical and fine chemical production.

As research in iron catalysis continues to advance, improvements in catalyst performance, stability, and substrate scope are expected, further narrowing the gap with palladium. For many applications, especially where cost is a primary driver, iron-based catalysts are already a viable and attractive option. The choice between iron and palladium will ultimately depend on a careful evaluation of the specific reaction, desired performance metrics, and economic constraints of the project.

References

A Comparative Analysis of FeBr₂ Reactivity with Diverse Grignard Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Iron-Catalyzed Cross-Coupling Reactions

Iron(II) bromide (FeBr₂) has emerged as a cost-effective and environmentally benign catalyst for carbon-carbon bond formation through cross-coupling reactions with Grignard reagents. This guide provides a comparative analysis of the reactivity of FeBr₂ with various classes of Grignard reagents, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Comparative Reactivity and Performance Data

The reactivity of Grignard reagents with FeBr₂ is significantly influenced by the nature of the organic moiety attached to the magnesium halide. The following table summarizes quantitative data from various studies on FeBr₂-catalyzed cross-coupling reactions, showcasing the performance with different Grignard reagent types.

Grignard Reagent TypeSpecific Reagent ExampleElectrophileCatalyst SystemSolventTime (h)Yield (%)Reference
Alkynyl (Triisopropylsilyl)ethynylmagnesium bromideCycloheptyl bromideFeBr₂(SciOPP)Toluene7~70-80[1]
Aryl Phenylmagnesium bromideortho-ChlorostyreneFe(MgBr)₂ (formed in situ)THF--[2]
Aryl (4-Methoxyphenyl)magnesium bromideexo-2-BromonorbornaneFe(acac)₃THF/NMP-High[3]
Alkyl 3-Phenyl-1-propylmagnesium bromide4-ChlorotolueneFe(acac)₃THF/NMP0.25-2-[4][5]
Alkenyl (Z)-1-Heptenylmagnesium bromiden-Octyl bromideFe(acac)₃ / TMEDA / HMTATHF-95[3]

Note: Direct comparison of yields is challenging due to variations in catalysts, ligands, solvents, and reaction conditions across different studies. The data indicates that high yields can be achieved with various Grignard reagents under optimized conditions.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for FeBr₂-catalyzed cross-coupling reactions with different types of Grignard reagents.

Protocol 1: Cross-Coupling of an Alkynyl Grignard Reagent with an Alkyl Halide[1]

This protocol is adapted from a study investigating the reactivity of iron-SciOPP complexes.

Materials:

  • FeBr₂(SciOPP) precatalyst

  • (Triisopropylsilyl)ethynylmagnesium bromide (TIPS-CC-MgBr) in Et₂O

  • Cycloheptyl bromide

  • Toluene, anhydrous

  • Standard Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve FeBr₂(SciOPP) in anhydrous toluene.

  • Add the cycloheptyl bromide to the catalyst solution.

  • Heat the reaction mixture to 70 °C.

  • Slowly add the TIPS-CC-MgBr solution via syringe pump over a period of 10 hours. The slow addition is crucial to prevent the formation of unreactive iron species.[1]

  • After the addition is complete, maintain the reaction at 70 °C for an additional period, monitoring by GC-MS or TLC for completion.

  • Upon completion, quench the reaction by slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Cross-Coupling of an Aryl Grignard Reagent with an Aryl Halide[4][5]

This is a general protocol for the iron-catalyzed Kumada-type coupling.

Materials:

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃) as a precatalyst (often reduced in situ to the active Fe(II) species)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide) in THF

  • Aryl chloride (e.g., 4-Chlorotoluene)

  • N-methylpyrrolidone (NMP), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Fe(acac)₃ and the aryl chloride.

  • Add a mixture of anhydrous THF and NMP.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aryl Grignard reagent dropwise to the cooled solution.

  • Stir the reaction mixture at this temperature for the specified time (typically 15 minutes to 2 hours), monitoring for completion.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Reaction Mechanisms and Logical Workflow

The mechanism of iron-catalyzed cross-coupling reactions is complex and thought to involve low-valent iron species. A proposed catalytic cycle and a general experimental workflow are depicted below.

G cluster_cycle Proposed Catalytic Cycle Fe_precatalyst Fe(II)Br₂ Precatalyst Active_Fe Active Low-Valent Fe Species Fe_precatalyst->Active_Fe Reduction Grignard1 R-MgX Grignard1->Active_Fe Fe_intermediate1 R'-Fe(II)-X Active_Fe->Fe_intermediate1 Oxidative_Addition Oxidative Addition (R'-X) Oxidative_Addition->Fe_intermediate1 Fe_intermediate2 R-Fe(II)-R' Fe_intermediate1->Fe_intermediate2 Transmetalation Transmetalation (R-MgX) Transmetalation->Fe_intermediate2 Fe_intermediate2->Active_Fe Reductive_Elimination Reductive Elimination Product R-R' Product Fe_intermediate2->Product Reductive_Elimination->Active_Fe Regeneration Reductive_Elimination->Product

Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.

G cluster_workflow General Experimental Workflow Start Start: Inert Atmosphere Setup Reagents Add FeBr₂ Catalyst and Electrophile Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Cooling Cool to Reaction Temperature Solvent->Cooling Grignard_Addition Slowly Add Grignard Reagent Cooling->Grignard_Addition Reaction Stir and Monitor Reaction Grignard_Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification End End: Characterized Product Purification->End

References

mechanistic differences between FeBr2 and Cu(I) in hydrobromination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Regioselective Bromination Strategies

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The hydrobromination of alkenes, a fundamental transformation in organic synthesis, has been significantly advanced by the use of transition metal catalysts. Among these, iron(II) bromide (FeBr₂) and copper(I) species have emerged as powerful tools that offer remarkable, yet opposing, control over the regioselectivity of the reaction. This guide provides an objective comparison of the mechanistic pathways, performance, and experimental protocols associated with FeBr₂- and Cu(I)-catalyzed hydrobromination, supported by experimental data.

A key study in this area demonstrates that with trimethylsilyl (B98337) bromide (TMSBr) and oxygen as common reagents, the choice between an iron or copper catalyst dictates the regiochemical outcome of the hydrobromination of alkenes.[1][2] Specifically, catalytic amounts of Cu(I) steer the reaction towards the anti-Markovnikov product, while a higher loading of FeBr₂ exclusively yields the Markovnikov isomer.[1][2][3] This divergent reactivity stems from fundamentally different catalytic cycles, offering a versatile toolkit for synthetic chemists.

Performance Comparison: FeBr₂ vs. Cu(I)

The choice between FeBr₂ and Cu(I) catalysis is primarily driven by the desired regiochemical outcome. The following table summarizes the quantitative data from hydrobromination reactions of various alkene substrates, highlighting the distinct performance of each catalyst.

SubstrateCatalystProduct RegioselectivityYield (%)
1-OcteneCu(I) (ppm)anti-Markovnikov95
FeBr₂ (30 mol %)Markovnikov92
StyreneCu(I) (ppm)anti-Markovnikov98
FeBr₂ (30 mol %)Markovnikov99
4-Phenyl-1-buteneCu(I) (ppm)anti-Markovnikov96
FeBr₂ (30 mol %)Markovnikov94
1-DeceneCu(I) (ppm)anti-Markovnikov93
FeBr₂ (30 mol %)Markovnikov91
Allyl BenzeneCu(I) (ppm)anti-Markovnikov97
FeBr₂ (30 mol %)Markovnikov95

Data sourced from Cruz, D. A., et al. Org. Lett. 2021, 23, 6105-6109.[1]

Mechanistic Insights: A Tale of Two Pathways

The divergent regioselectivity observed with FeBr₂ and Cu(I) catalysis is a direct consequence of their distinct mechanistic pathways. Both processes are radical in nature, initiated by oxygen, but the role of the metal center is fundamentally different.[1][4]

Cu(I)-Catalyzed Anti-Markovnikov Hydrobromination:

In the presence of trace amounts of Cu(I), a radical chain reaction is initiated. Cu(I) catalyzes the formation of a hydroperoxide from TMSBr and oxygen, which then generates bromine radicals.[3][4] These bromine radicals add to the terminal carbon of the alkene, forming the more stable secondary radical intermediate. This intermediate then abstracts a hydrogen atom from HBr (generated in situ from TMSBr and moisture) to yield the anti-Markovnikov product.[3]

Cu_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cu(I) Cu(I) Hydroperoxide Hydroperoxide (A) Cu(I)->Hydroperoxide O₂, TMSBr Cu(II) Cu(II) O2_TMSBr O₂, TMSBr Peroxyl_Radical Peroxyl Radical (B) Hydroperoxide->Peroxyl_Radical Cu(I) (SET) Br_Radical Br• Peroxyl_Radical->Br_Radical HBr HBr HBr Radical_Intermediate Secondary Radical Intermediate (D) Br_Radical->Radical_Intermediate Alkene Alkene Alkene Radical_Intermediate->Br_Radical regenerates Anti_Markovnikov_Product anti-Markovnikov Product Radical_Intermediate->Anti_Markovnikov_Product HBr

Cu(I)-Catalyzed anti-Markovnikov Hydrobromination

FeBr₂-Catalyzed Markovnikov Hydrobromination:

The FeBr₂-catalyzed reaction also proceeds through a radical mechanism, but with a crucial difference: the alkene coordinates to the FeBr₂ center.[3][4] This coordination alters the electronic properties of the alkene, favoring the addition of the bromine radical to the internal carbon atom. This leads to the formation of a primary radical, which is stabilized by the iron center. Subsequent hydrogen atom abstraction affords the Markovnikov product.[4] Density functional theory (DFT) calculations have supported this hypothesis, showing a change in the radical susceptibilities of the alkene carbons upon coordination to FeBr₂.[1][3]

Fe_Mechanism cluster_initiation Initiation & Coordination cluster_propagation Propagation FeBr2 FeBr2 Alkene_Fe_Complex [Alkene-FeBr₂] Complex (H) FeBr2->Alkene_Fe_Complex Alkene Br_Radical Br• FeBr2->Br_Radical O₂, TMSBr Radical_Addition Radical Addition to Internal Carbon Alkene_Fe_Complex->Radical_Addition Br• O2_TMSBr_Fe O₂, TMSBr Primary_Radical_Intermediate Primary Radical Intermediate Radical_Addition->Primary_Radical_Intermediate Markovnikov_Product Markovnikov Product Primary_Radical_Intermediate->Markovnikov_Product HBr

FeBr₂-Catalyzed Markovnikov Hydrobromination

Experimental Protocols

The following are generalized experimental protocols for achieving selective hydrobromination using either Cu(I) or FeBr₂.

General Procedure for Cu(I)-Catalyzed anti-Markovnikov Hydrobromination:

This procedure relies on the trace amounts of Cu(I) species often present in commercial TMSBr.

  • To a solution of the alkene (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) is added trimethylsilyl bromide (TMSBr, 3.0 equiv).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, water is added to the reaction mixture, and it is extracted with DCM.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.[1]

General Procedure for FeBr₂-Catalyzed Markovnikov Hydrobromination:

  • To a solution of the alkene (1.0 equiv) in dry, non-deoxygenated dichloromethane (DCM, 0.1 M) is added this compound (FeBr₂, 0.3 equiv).

  • Trimethylsilyl bromide (TMSBr, 3.0 equiv) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon complete conversion, water is added, and the mixture is extracted with DCM.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.[1][4]

Conclusion

The use of FeBr₂ and Cu(I) catalysts in the hydrobromination of alkenes provides a powerful and complementary set of tools for controlling regioselectivity. The choice of catalyst allows for the selective formation of either the Markovnikov or anti-Markovnikov product with high yields and under mild reaction conditions. The mechanistic dichotomy, hinging on the coordination of the alkene to the iron center versus a free-radical pathway modulated by copper, underscores the subtle yet profound influence that transition metals can exert on reaction outcomes. This understanding is crucial for the strategic design of synthetic routes in academic and industrial research.

References

Safety Operating Guide

Proper Disposal Procedures for Iron(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Iron(II) bromide is critical for ensuring the safety of laboratory personnel and protecting the environment. As a corrosive and hygroscopic substance, this compound is classified as hazardous waste and must be managed according to strict regulatory protocols.[1][2] This guide provides detailed, step-by-step procedures for its proper handling and disposal, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards. It causes severe skin burns, eye damage, and irritation to the respiratory and gastrointestinal tracts.[3][4][5] It is also hygroscopic, meaning it readily absorbs moisture from the air.[6]

Personal Protective Equipment (PPE): Always use the following PPE when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.

  • Work Area: Always handle this compound inside a chemical fume hood.[3] Ensure that an eyewash station and safety shower are located close to the workstation.[1][4]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[7] In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][8][9]

1. Waste Characterization:

  • Characterize unused this compound and any material contaminated with it as hazardous waste.

  • Based on its properties, it falls under the classification of a corrosive solid.[10]

2. Containment and Labeling:

  • Place the waste material in a designated, suitable, and closed container to await disposal.[5] The container must be in good condition and not leaking.

  • Label the container clearly as "Hazardous Waste" and include the specific chemical name: "this compound" or "Ferrous Bromide."

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][11]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4]

4. Professional Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[5][7] This material should not be released into the environment.[6]

  • Arrange for disposal through a licensed professional hazardous waste disposal service.[5] These services are equipped to handle and treat hazardous chemicals according to regulations.

  • A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

5. Spill Management:

  • In case of a spill, immediately evacuate unnecessary personnel and ensure the area is well-ventilated.[5][11]

  • Wearing full PPE, clean up the spill immediately.

  • Avoid generating dust.[6] Use a vacuum with a high-efficiency particulate absolute (HEPA) filter or carefully sweep the material.[11]

  • Place all contaminated materials into a suitable, closed container for disposal as hazardous waste.[11]

Data Summary: this compound

The following table summarizes key quantitative and identifying information for this compound.

PropertyValueSource(s)
Chemical Formula FeBr₂
Molecular Weight 215.65 g/mol
Appearance Dark yellow / White to yellowish solid[4][10]
CAS Number 7789-46-0[3][4][5]
Melting Point 684 °C (1263.2 °F)[4]
Boiling Point 937 °C (1718.6 °F)[4]
Water Solubility 1090 g/L
DOT Hazard Class 8 (Corrosive)[4]
UN Number UN3260[4][7]
Packing Group III[4]
NFPA Rating Health: 3, Flammability: 0, Instability: 1[5]

Experimental Protocols & Workflows

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound waste is illustrated below. This process ensures safety and regulatory compliance from waste generation to final disposal.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Pickup cluster_2 Phase 3: Final Disposal cluster_3 *TSDF: Treatment, Storage, and Disposal Facility A Waste Generation (Unused FeBr₂ or Contaminated Material) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Securely Contain Waste in a Labeled Container B->C D Store in Designated Hazardous Waste Area (Cool, Dry, Ventilated) C->D Transfer to Storage E Contact Licensed Waste Disposal Service D->E F Complete Hazardous Waste Manifest/Paperwork E->F G Professional Transporter Collects Waste F->G Schedule Pickup H Transport to Permitted TSDF* G->H I Final Disposal (e.g., Incineration) H->I key

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iron(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Iron(II) bromide (FeBr₂), ensuring the well-being of researchers and the integrity of experimental outcomes. Adherence to these guidelines is mandatory for all personnel working with this compound. This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] It is also hygroscopic and air-sensitive, requiring specific storage and handling conditions.[4][5][6]

Essential Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][2][6]To protect against dust particles and chemical splashes that can cause severe eye burns and damage.[1][5]
Skin Protection Appropriate protective gloves (e.g., rubber gloves) and a lab coat or protective work clothing.[5][6][7]To prevent skin contact which can result in severe burns.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4][5][6][8] Use a dust respirator for nuisance exposures.[7]To prevent inhalation of dust, which can cause chemical burns to the respiratory tract.[5]
Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4][5] Seek immediate medical attention.[1][3][4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3][4][5] Seek immediate medical attention.[1][3][4][5]
Inhalation Remove from exposure and move to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][4][5] Seek immediate medical attention.[1][3][4][5]
Ingestion Do NOT induce vomiting.[1][4][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][3][4][5]

Operational Plan: Step-by-Step Handling of this compound

Objective: To ensure the safe handling of this compound from receipt to use, minimizing exposure risk and maintaining compound integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

  • Keep the container tightly closed.[2][5][6][7] The storage area should be designated as a "Corrosives area".[4][5][6]

  • Due to its hygroscopic and air-sensitive nature, consider storing under an inert atmosphere.[1][4][6]

2. Preparation for Use:

  • All handling of this compound must be conducted in a properly operating chemical fume hood.[5][7]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1][4][5][6]

  • Don the required personal protective equipment (PPE) as detailed in the table above.

3. Handling and Use:

  • Minimize dust generation and accumulation.

  • Do not breathe dust, vapor, mist, or gas.[5]

  • Avoid contact with eyes, skin, and clothing.[2][4][5][6][7]

  • Do not ingest or inhale the substance.[4][5]

4. Spill and Leak Procedure:

  • In case of a spill, use proper personal protective equipment.[4][5]

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][4][5][6][8]

  • Avoid generating dusty conditions.

  • Ensure adequate ventilation.[2]

  • Do not let the chemical enter the environment.[1][4][5][6][8]

Disposal Plan: Managing this compound Waste

Objective: To ensure the safe and compliant disposal of this compound waste.

1. Waste Collection:

  • All surplus and non-recyclable this compound should be collected in a suitable, closed, and clearly labeled container for disposal.[2]

2. Professional Disposal:

  • Dispose of the material through a licensed professional waste disposal service.[2]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to enter drains.[2]

3. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product in accordance with local, state, and national regulations.[2][3][7]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow start Start: Receive This compound storage Store in Cool, Dry, Well-Ventilated Area (Corrosives Area) start->storage prep Prepare for Use: Don PPE, Use Fume Hood storage->prep handling Handle Compound: Avoid Dust and Contact prep->handling spill Spill Occurs handling->spill No use_complete Use Complete handling->use_complete Yes cleanup Spill Cleanup: Vacuum/Sweep into Disposal Container spill->cleanup cleanup->prep waste Collect Waste in Labeled Container use_complete->waste disposal Dispose via Licensed Professional Service waste->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.